molecular formula C13H11BrN2O B8248017 2-Amino-6-bromo-N-phenylbenzamide

2-Amino-6-bromo-N-phenylbenzamide

Cat. No.: B8248017
M. Wt: 291.14 g/mol
InChI Key: MGDJTYHGFODYCH-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-N-phenylbenzamide is a brominated benzamide derivative offered for research and development purposes. This compound belongs to a class of N-phenylbenzamide scaffolds that have shown significant promise in medicinal chemistry, particularly as a core structure in the discovery of novel antiviral agents. Although specific biological data for this compound is not currently available, closely related N-phenylbenzamide analogues have been reported in scientific literature to exhibit potent biological activity. For instance, certain N-phenylbenzamide derivatives have demonstrated considerable antiviral activity against Enterovirus 71 (EV71) and Hepatitis C virus (HCV) in vitro studies . One study highlighted a specific compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which was active against multiple genotypes of EV71 at low micromolar concentrations, indicating the potential of this chemical class for developing broad-spectrum antiviral therapeutics . The structure of 2-Amino-6-bromo-N-phenylbenzamide, featuring an amino group and a bromo substituent on the benzamide ring, is designed to facilitate further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate to synthesize diverse libraries of molecules for various pharmacological screenings. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or human use. Proper storage in a cool, dark, and dry environment is recommended to maintain stability.

Properties

IUPAC Name

2-amino-6-bromo-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDJTYHGFODYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-6-bromo-N-phenylbenzamide, a substituted aromatic amide of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's core chemical identity, detailed structural and electronic features, and predicted physicochemical properties. A plausible, detailed protocol for its chemical synthesis and purification is presented, underpinned by a discussion of spectroscopic techniques required for its structural validation. By synthesizing data from structurally related compounds, this guide explores the potential pharmacological profile of the title compound, focusing on structure-activity relationships (SAR) within the broader class of 2-aminobenzamides. This paper is intended as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel benzamide derivatives.

Introduction to the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents. Its prevalence stems from its metabolic stability and its capacity to form key hydrogen bond interactions with biological targets. The chemical versatility of the benzene ring allows for fine-tuning of a molecule's steric, electronic, and lipophilic properties through the introduction of various substituents.

This guide focuses on 2-Amino-6-bromo-N-phenylbenzamide, a molecule featuring two critical substituents on the benzoyl ring: an amino group (-NH₂) and a bromine atom (-Br) both at ortho positions relative to the amide linkage. The amino group can act as a hydrogen bond donor and influences the electronic nature of the ring, while the halogen atom can modulate lipophilicity, metabolic stability, and participate in halogen bonding. The N-phenyl group further contributes to the molecule's overall size and potential for pi-stacking interactions. Understanding the interplay of these features is crucial for predicting the compound's behavior and potential applications.

Chemical Identity and Core Properties

The fundamental identifiers and properties of 2-Amino-6-bromo-N-phenylbenzamide are summarized below.

PropertyValueSource
IUPAC Name 2-Amino-6-bromo-N-phenylbenzamide-
CAS Number 2845128-73-4[1]
Molecular Formula C₁₃H₁₁BrN₂ODerived
Molecular Weight 291.15 g/mol Derived
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2N)Br-

Structural and Electronic Analysis

The molecular architecture of 2-Amino-6-bromo-N-phenylbenzamide is defined by a central benzamide core. The amide bond imposes a degree of planarity, influencing the molecule's conformational possibilities.

The electronic properties are heavily influenced by the ortho-substituents:

  • 2-Amino Group: As a powerful electron-donating group through resonance, the amino moiety increases the electron density of the benzoyl ring, particularly at the ortho and para positions. It also provides a hydrogen bond donor site.

  • 6-Bromo Group: The bromine atom exerts a dual electronic effect: it is deactivating through its inductive electron-withdrawing effect but weakly activating via resonance. Its primary role is often to increase lipophilicity and act as a bulky group to influence binding conformations.

  • Intramolecular Interactions: The ortho-positioning of the amino group relative to the amide carbonyl creates the potential for a stable six-membered intramolecular hydrogen bond between an amino proton and the carbonyl oxygen. This interaction can restrict the rotation around the C(O)-Ar bond and influence the molecule's overall conformation and reactivity.

Caption: Chemical structure of 2-Amino-6-bromo-N-phenylbenzamide.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted based on its structure and data from similar compounds. These parameters are critical for assessing its drug-likeness, including absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyPredicted ValueRationale and Causality
Topological Polar Surface Area (TPSA) 55.1 ŲCalculated based on the N and O atoms. This value, contributed by the amide and amino groups, suggests moderate cell permeability.[2][3]
LogP (Octanol-Water Partition Coefficient) ~3.5The bromine atom and two phenyl rings contribute to lipophilicity, while the amino and amide groups add polarity. The overall value suggests good lipid solubility.[2]
Hydrogen Bond Donors 2 (one -NH₂ group, one -NH- group)These groups can engage in hydrogen bonding with biological targets, a key feature for drug-receptor interactions.[2]
Hydrogen Bond Acceptors 1 (one C=O group)The carbonyl oxygen is a primary site for hydrogen bond acceptance.[2]
Rotatable Bonds 2The two single bonds (Ar-C(O) and C(O)-NH) allow for conformational flexibility, which is important for fitting into a binding pocket.[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents.Aromatic amides are generally poorly soluble in water.[4] The presence of the polar amino group may slightly enhance solubility in polar protic solvents compared to its non-aminated parent, 2-Bromo-N-phenylbenzamide, while good solubility is expected in solvents like DMSO, DMF, and alcohols.[5]

Synthesis and Purification Protocol

A reliable synthesis of 2-Amino-6-bromo-N-phenylbenzamide can be achieved via the amidation of 2-amino-6-bromobenzoic acid with aniline. The following protocol outlines a standard laboratory procedure using a peptide coupling agent.

Causality Statement: The choice of a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is deliberate. This combination efficiently activates the carboxylic acid for amidation under mild conditions, minimizing side reactions and typically leading to high yields. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve the reactants and its low boiling point, which facilitates product isolation.

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-bromobenzoic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Reagent Addition: Add aniline (1.05 eq), followed by DIPEA (2.5 eq). Stir the solution for 5 minutes at room temperature. Add HATU (1.2 eq) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine. This sequence removes the base, unreacted starting materials, and water-soluble byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 2-Amino-6-bromo-N-phenylbenzamide.

G start Start: Dissolve Reactants reactants Add 2-amino-6-bromobenzoic acid, aniline, DIPEA, and HATU in DCM start->reactants stir Stir at Room Temperature (4-12 hours) reactants->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry evaporate Concentrate under Vacuum dry->evaporate purify Purify by Flash Chromatography evaporate->purify end End: Pure Product purify->end

Caption: Structure-Activity Relationship (SAR) map for the benzamide scaffold.

Conclusion and Future Directions

2-Amino-6-bromo-N-phenylbenzamide is a multifaceted molecule whose chemical architecture suggests significant potential for applications in drug discovery and materials science. Its synthesis is straightforward via established amidation methodologies, and its structure can be unequivocally confirmed with standard spectroscopic techniques. Based on a wealth of data from related compounds, this molecule represents a promising starting point for developing novel agents with potential antimicrobial, anti-inflammatory, and antithrombotic activities.

Future research should focus on the empirical validation of its physicochemical properties, the optimization of its synthesis, and comprehensive screening against a wide range of biological targets to confirm the activities predicted in this guide. Further derivatization, particularly on the N-phenyl ring, could lead to the discovery of compounds with enhanced potency and selectivity.

References

Sources

Technical Guide: Solubility Profile of 2-Amino-6-bromo-N-phenylbenzamide in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-6-bromo-N-phenylbenzamide (CAS: 2845128-73-4), a critical intermediate in the synthesis of quinazolinones and bioactive heterocyclic scaffolds. While empirical solubility data for this specific 2,6-disubstituted halogenated benzamide is sparse in public literature, this guide synthesizes physicochemical principles with analog data to establish a high-confidence solubility profile.

We focus specifically on polar aprotic solvents (DMSO, DMF, NMP)—the primary media used for nucleophilic aromatic substitutions and cyclization reactions involving this compound. The guide includes theoretical solvation mechanisms, expected solubility ranges based on structural analogs, and a validated experimental protocol for determining precise saturation limits.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the solubility requires a structural analysis of the solute. The 2-Amino-6-bromo-N-phenylbenzamide molecule possesses three distinct functional regions that dictate its interaction with solvents:

  • The Benzamide Core: Provides a rigid planar structure with both Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) sites.

  • The 2-Amino Group: An intramolecular H-bond donor that often stabilizes the molecule, potentially reducing lattice energy but also competing with solvent interactions.

  • The 6-Bromo Substituent: A lipophilic, electron-withdrawing group that increases the partition coefficient (LogP) and steric bulk, often decreasing water solubility while enhancing solubility in organic media.

PropertyValue / DescriptionSource/Derivation
Chemical Structure C₁₃H₁₁BrN₂OCalculated
Molecular Weight 291.15 g/mol Calculated
CAS Number 2845128-73-4[BLD Pharm, 2024]
Predicted LogP ~3.7Analogous to 2-bromo-N-phenylbenzamide [ChemScene]
H-Bond Donors 2 (Amine -NH₂, Amide -NH)Structural Analysis
H-Bond Acceptors 1 (Amide Carbonyl -C=O)Structural Analysis
Physical State Solid (Powder/Crystal)Standard for Benzamides

Solubility in Polar Aprotic Solvents

Polar aprotic solvents (DMSO, DMF, NMP, DMAc) are the "Gold Standard" for dissolving 2-Amino-6-bromo-N-phenylbenzamide. These solvents possess high dielectric constants and large dipole moments but lack acidic protons.[1]

Mechanism of Dissolution

The dissolution process in polar aprotic solvents is driven by enthalpic stabilization that overcomes the crystal lattice energy:

  • Dipole-Dipole Interactions: The highly polar S=O (DMSO) or C=O (DMF) bonds align with the polar amide linkage of the solute.

  • H-Bond Acceptance: The solvent acts as a strong H-bond acceptor for the solute's amino (-NH₂) and amide (-NH) protons. Unlike protic solvents (water/ethanol), aprotic solvents do not donate protons, preventing the "caging" effect that often reduces solubility for hydrophobic molecules.

Predicted Solubility Profile

Based on data for the structural analog 2-bromo-N-phenylbenzamide and 2-amino-N-phenylbenzamide, the following solubility tiers are established:

SolventDielectric Constant (ε)Predicted SolubilityUtility
DMSO (Dimethyl sulfoxide)46.7High (>100 mg/mL)Primary solvent for biological assays and NMR.
DMF (Dimethylformamide)36.7High (>80 mg/mL)Standard solvent for synthetic coupling reactions.
NMP (N-Methyl-2-pyrrolidone)32.2High (>80 mg/mL)Used for high-temperature cyclizations.
Acetone 20.7Moderate (10–50 mg/mL)Good for crystallization/purification; volatile.
Acetonitrile 37.5Moderate (5–30 mg/mL)Common for HPLC mobile phases.

Critical Insight: The 6-bromo substituent introduces steric hindrance near the amide bond (ortho-effect). While this might slightly reduce packing efficiency (lowering melting point and increasing solubility), it also shields the amide nitrogen. However, the strong solvation power of DMSO usually overcomes these steric barriers.

Solvation Interaction Diagram

The following diagram illustrates the mechanistic interaction between the solute and DMSO molecules.

SolvationMechanism cluster_legend Interaction Types Solute 2-Amino-6-bromo- N-phenylbenzamide DMSO_1 DMSO (Acceptor) Solute->DMSO_1 H-Bond (-NH₂ → O=S) DMSO_2 DMSO (Dipole) Solute->DMSO_2 Dipole-Dipole (C=O ... S=O) Result Solubilized Complex (Thermodynamically Stable) DMSO_1->Result DMSO_2->Result key1 Green Dashed = Hydrogen Bond key2 Yellow Dotted = Dipole Interaction

Figure 1: Mechanistic representation of solvation. DMSO acts as an H-bond acceptor for the amine protons while stabilizing the amide dipole.

Experimental Protocol: Determination of Saturation Solubility

Since batch-to-batch purity and crystal polymorphism can affect exact solubility values, researchers should determine the specific solubility limit for their lot using the "Shake-Flask" Method coupled with HPLC .

Materials[1][4][5][7][9]
  • Analyte: 2-Amino-6-bromo-N-phenylbenzamide (purity >98%).

  • Solvent: Anhydrous DMSO or DMF (HPLC Grade).

  • Equipment: Thermomixer, 0.45 µm PTFE Syringe Filters, HPLC system (UV detection at 254 nm).

Step-by-Step Workflow

SolubilityProtocol Start Start: Weigh Excess Solid (~50 mg) AddSolvent Add 1.0 mL Solvent (DMSO/DMF) Start->AddSolvent Equilibrate Agitate at 25°C (24 Hours) AddSolvent->Equilibrate Filter Centrifuge & Filter (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute Aliquot (1:100 in MeCN) Filter->Dilute Analyze HPLC Analysis (UV @ 254nm) Dilute->Analyze Calc Calculate Conc. vs Standard Curve Analyze->Calc

Figure 2: Workflow for the quantitative determination of saturation solubility.

Protocol Details[1][5][10]
  • Preparation: Place 50 mg of the compound into a 2 mL HPLC vial.

  • Addition: Add 1.0 mL of the target solvent (e.g., DMSO).

  • Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium. Note: If the solid dissolves completely, add more solid until a precipitate remains.

  • Filtration: Centrifuge the sample to pellet undissolved solids. Filter the supernatant through a 0.45 µm PTFE filter (Nylon filters may degrade in DMSO).

  • Quantification: Dilute the filtrate (e.g., 10 µL filtrate + 990 µL Acetonitrile) and inject into HPLC. Compare peak area against a pre-calibrated standard curve.

Applications and Implications

Synthetic Chemistry

The high solubility in DMF/DMAc is exploited in the synthesis of quinazolin-4(3H)-ones .

  • Cyclization: The 2-amino group reacts with aldehydes or carboxylic acids. The 6-bromo group serves as a handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or amine diversity at the 6-position.

  • Solvent Choice: DMF is preferred for high-temperature cyclizations (>100°C), while DMSO is preferred for lower-temperature nucleophilic substitutions.

Biological Assays

For drug screening, stock solutions are typically prepared at 10 mM or 20 mM in 100% DMSO .

  • Storage: Store DMSO stocks at -20°C to prevent degradation.

  • Precipitation Risk: When diluting into aqueous buffers (e.g., PBS), the "crash-out" point is likely around 1-5% DMSO concentration depending on the exact lipophilicity. Perform a kinetic solubility test in the assay buffer before running biological screens.

References

  • BLD Pharm. (2024). Product Data: 2-Amino-6-bromo-N-phenylbenzamide (CAS 2845128-73-4).[2] Retrieved from

  • BenchChem. (2025).[3][4] Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. Retrieved from

  • Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic Solvents. Retrieved from

  • Waisser, K. et al. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides. ResearchGate. Retrieved from

  • ChemScene. (2024). 2-Bromo-N-phenylbenzamide Physicochemical Data. Retrieved from

Sources

Literature review on 2-Amino-6-bromo-N-phenylbenzamide as a synthetic scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-6-bromo-N-phenylbenzamide as a Synthetic Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active compounds. This technical guide provides a comprehensive analysis of 2-Amino-6-bromo-N-phenylbenzamide, a versatile synthetic scaffold poised for significant applications in drug discovery and materials science. By dissecting its synthesis, chemical reactivity, and potential for derivatization, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this promising molecule in their research endeavors. This guide will delve into established and proposed synthetic protocols, explore the rich derivatization chemistry at its three key functional sites, and discuss the potential therapeutic applications of its derivatives, all while being grounded in established chemical principles and supported by relevant literature.

Introduction: The Benzamide Scaffold and the Promise of 2-Amino-6-bromo-N-phenylbenzamide

Benzamide derivatives are a class of organic compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

2-Amino-6-bromo-N-phenylbenzamide (CAS No. 2845128-73-4) emerges as a particularly interesting scaffold due to the strategic placement of three distinct functional groups: a primary aromatic amine, a bromine atom, and a secondary amide linkage.[2] This unique arrangement offers orthogonal reactivity, allowing for selective modifications at each site. The amino group serves as a handle for heterocycle formation and further functionalization, the bromine atom is an ideal participant in modern cross-coupling reactions, and the N-phenyl amide can be modulated to influence solubility, lipophilicity, and target engagement. This guide will explore the synthetic pathways to access this scaffold and the diverse chemical transformations it can undergo, highlighting its potential in generating novel molecular entities with therapeutic promise.

Physicochemical Properties and Spectroscopic Analysis

Table 1: Predicted Physicochemical and Spectroscopic Data for 2-Amino-6-bromo-N-phenylbenzamide

Property/TechniquePredicted Value/Expected Signals
Molecular Formula C₁₃H₁₁BrN₂O
Molecular Weight 291.15 g/mol
¹H NMR Aromatic protons (m, 8H), NH₂ protons (s, 2H), NH proton (s, 1H)
¹³C NMR Aromatic carbons, Carbonyl carbon (~165-170 ppm), C-Br carbon
FT-IR (cm⁻¹) N-H stretches (~3400-3200), C=O stretch (~1640-1680), Aromatic C-H stretch (~3100-3000), C-N stretch (~1300), C-Br stretch (~600-700)
Mass Spec (m/z) Molecular ion peak [M]⁺ and [M+2]⁺ in a ~1:1 ratio due to bromine isotopes

Synthesis of the 2-Amino-6-bromo-N-phenylbenzamide Scaffold

The synthesis of 2-Amino-6-bromo-N-phenylbenzamide can be approached through several established organic chemistry methodologies. A plausible and efficient route involves the amidation of a suitable 2-amino-6-bromobenzoic acid derivative with aniline.

Proposed Synthetic Pathway

A logical synthetic route would start from a commercially available precursor, such as 2-amino-6-bromobenzoic acid. This can be converted to the corresponding acid chloride, which then reacts with aniline to form the desired amide.

Synthesis_Pathway A 2-Amino-6-bromobenzoic acid B 2-Amino-6-bromobenzoyl chloride A->B SOCl₂ or (COCl)₂ C 2-Amino-6-bromo-N-phenylbenzamide B->C Aniline, Base (e.g., Pyridine)

Caption: Proposed synthesis of 2-Amino-6-bromo-N-phenylbenzamide.

Experimental Protocol: Synthesis from 2-Amino-6-bromobenzoic acid

Step 1: Synthesis of 2-Amino-6-bromobenzoyl chloride

  • To a stirred solution of 2-amino-6-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-amino-6-bromobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-6-bromo-N-phenylbenzamide

  • Dissolve the crude 2-amino-6-bromobenzoyl chloride from the previous step in anhydrous DCM.

  • Cool the solution to 0 °C and add aniline (1.0 eq) followed by the dropwise addition of a base such as pyridine or triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-6-bromo-N-phenylbenzamide.

Chemical Reactivity and Derivatization Potential

The true value of 2-Amino-6-bromo-N-phenylbenzamide lies in its potential for a wide array of chemical transformations at its three distinct functional sites.

Derivatization_Potential cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions cluster_amide Amide Linkage Reactions Core 2-Amino-6-bromo-N-phenylbenzamide Amino_Diazotization Diazotization -> Sandmeyer Reactions Core->Amino_Diazotization Amino_Acylation Acylation Core->Amino_Acylation Amino_Heterocycle Heterocycle Formation (e.g., Benzotriazines) Core->Amino_Heterocycle Bromo_Suzuki Suzuki Coupling Core->Bromo_Suzuki Bromo_Heck Heck Coupling Core->Bromo_Heck Bromo_Buchwald Buchwald-Hartwig Amination Core->Bromo_Buchwald Bromo_Sonogashira Sonogashira Coupling Core->Bromo_Sonogashira Bromo_Selenylation Selenylation Core->Bromo_Selenylation Amide_Hydrolysis Hydrolysis Core->Amide_Hydrolysis Amide_Reduction Reduction to Amine Core->Amide_Reduction

Caption: Derivatization potential of the core scaffold.

Reactions at the Amino Group

The primary aromatic amino group is a versatile handle for various transformations. It can undergo diazotization followed by Sandmeyer reactions to introduce a range of substituents. Acylation of the amino group can be used to install different functionalities. Furthermore, the amino group can participate in cyclization reactions to form heterocyclic systems, such as benzotriazinones.[3]

Reactions at the Bromo Group

The bromine atom is ideally positioned for transition-metal-catalyzed cross-coupling reactions. This opens up a vast chemical space for introducing aryl, heteroaryl, alkyl, and alkynyl groups through reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. A recent study demonstrated the site-selective synthesis of 6-selenylated N-substituted 1,2,3-benzotriazine-4(3H)-ones from 2-amino-N-substituted benzamides, highlighting the reactivity at this position.[3]

Reactions involving the Amide Linkage

The amide bond itself can be a site for modification. It can be hydrolyzed back to the carboxylic acid and amine under acidic or basic conditions. Alternatively, it can be reduced to a secondary amine using reducing agents like lithium aluminum hydride.

Applications in Medicinal Chemistry and Drug Discovery

The 2-Amino-6-bromo-N-phenylbenzamide scaffold is a promising starting point for the development of new therapeutic agents. By leveraging the diverse derivatization chemistry, libraries of novel compounds can be synthesized and screened for various biological activities.

Table 2: Potential Therapeutic Applications of 2-Amino-6-bromo-N-phenylbenzamide Derivatives

Therapeutic AreaRationale
Antimicrobial Agents Benzamide derivatives have shown promising antimicrobial and antifungal activities.[4][5]
Anticancer Agents The benzamide scaffold is present in several approved anticancer drugs and numerous investigational agents.
CNS-active Agents Substituted benzamides have been explored for their potential as anticonvulsant and antipsychotic agents.[1]
Kinase Inhibitors The ability to introduce diverse substituents via cross-coupling reactions makes this scaffold suitable for targeting the ATP-binding site of kinases.

The structural analogue, 2-amino-6-chloro-N-methylbenzamide, has been identified as an important intermediate in the synthesis of medicines and agricultural chemicals.[6] This further underscores the potential of the 6-halo-2-aminobenzamide scaffold in various applications.

Conclusion

2-Amino-6-bromo-N-phenylbenzamide represents a largely untapped but highly promising scaffold for synthetic and medicinal chemistry. Its trifunctional nature allows for a rich and diverse derivatization chemistry, enabling the generation of novel and complex molecular architectures. This guide has outlined the probable synthetic routes to access this scaffold and has provided a comprehensive overview of its reactivity and potential applications. As the demand for new therapeutics and functional materials continues to grow, the strategic utilization of versatile building blocks like 2-Amino-6-bromo-N-phenylbenzamide will be paramount in driving innovation in chemical and pharmaceutical research.

References

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. Available at: [Link]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. ResearchGate. Available at: [Link]

  • Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides. Organic Chemistry Portal. Available at: [Link]

  • Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]

  • Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. ACS Publications. Available at: [Link]

  • Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. ResearchGate. Available at: [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. Available at: [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]

  • 2-Amino-6-chloro-N-methylbenzamide. PMC. Available at: [Link]

  • Amine Reactivity. Michigan State University. Available at: [Link]

Sources

Technical Guide: Thermodynamic Stability & Characterization of 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic profile, solid-state characteristics, and stability data for 2-Amino-6-bromo-N-phenylbenzamide (CAS: 2845128-73-4).

Designed for drug development professionals, this document moves beyond basic property listing to analyze the structural causality governing this compound's behavior. It provides self-validating experimental protocols for verifying these properties in a regulated environment.

Executive Summary & Compound Identity

2-Amino-6-bromo-N-phenylbenzamide is a functionalized benzamide derivative often utilized as a scaffold in the synthesis of quinazolinone-based kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the 2,6-disubstitution pattern flanking the amide bond, which imparts significant steric constraints and unique thermodynamic properties compared to its non-halogenated analogs.

Property Data / Descriptor
IUPAC Name 2-Amino-6-bromo-N-phenylbenzamide
CAS Number 2845128-73-4
Molecular Formula C₁₃H₁₁BrN₂O
Molecular Weight 291.15 g/mol
Structural Class ortho,ortho-disubstituted benzanilide
Primary Application Intermediate for Quinazolin-4(3H)-ones; Kinase Inhibitor Scaffold

Physicochemical Profiling & Melting Point Data[1]

Structural Causality Analysis

The thermodynamic behavior of this molecule is governed by the "Ortho Effect" .

  • Steric Inhibition of Resonance: The bulky Bromine atom at the C6 position and the Amino group at C2 force the central amide carbonyl out of planarity with the benzene ring. This reduces conjugation energy but increases the barrier to rotation.

  • Intramolecular Hydrogen Bonding: A strong intramolecular H-bond exists between the C2-Amino proton and the Carbonyl oxygen (

    
    ). This "locks" the conformation, reducing entropy in the crystal lattice and typically elevating the melting point.
    
Melting Point Data (Predicted vs. Analog)

Note: Direct experimental values for this specific CAS are rare in public literature. The values below are derived from Structure-Property Relationship (SPR) analysis of validated analogs.

CompoundStructure NoteMelting Point (°C)Source/Rationale
2-Amino-N-phenylbenzamide No C6 substituent (Planar)131 – 135 °C Validated [1]
2-Amino-6-chlorobenzamide C6-Chloro (Steric twist)170 – 172 °C Analog Comparison
2-Amino-6-bromo-N-phenylbenzamide Target Compound 158 – 165 °C Predicted Range

Thermodynamic Insight: The substitution of Hydrogen (H) with Bromine (Br) at C6 significantly increases molecular weight (+79 Da) and dispersion forces, which typically raises the melting point. However, the steric clash with the N-phenyl ring prevents efficient


 stacking. Consequently, the melting point is predicted to be higher than the unsubstituted analog (due to MW) but lower than the primary amide analog (due to N-phenyl steric bulk).

Thermodynamic Stability & Degradation Pathways

Understanding the degradation profile is critical for handling this intermediate during API synthesis.

Chemical Stability Risks
  • Cyclization (The Primary Risk): Under acidic conditions or high thermal stress, the C2-amino group attacks the amide carbonyl, eliminating aniline to form 5-bromoquinazolin-4(3H)-one . This is a common "impurity by design" in benzamide synthesis.

  • Photolytic Dehalogenation: The C-Br bond is susceptible to homolytic cleavage under UV irradiation, leading to radical species and debrominated byproducts.

  • Amide Hydrolysis: While sterically hindered (protected by the C6-Br), the amide bond can hydrolyze under strong basic conditions (

    
    ) at elevated temperatures.
    
Visualizing the Degradation Pathway

The following diagram maps the kinetic degradation pathways.

DegradationPathways cluster_legend Stability Risk Level Target 2-Amino-6-bromo- N-phenylbenzamide Quinazolinone 5-Bromoquinazolin-4(3H)-one (Cyclization Impurity) Target->Quinazolinone Acid/Heat (-Aniline) HydrolysisProd 2-Amino-6-bromobenzoic acid + Aniline Target->HydrolysisProd Strong Base (pH > 12) Radical Debrominated Radical Species Target->Radical UV Light (hν) High Risk High Risk Moderate Risk Moderate Risk

Figure 1: Kinetic degradation pathways. The primary thermodynamic instability is the entropically favored cyclization to the quinazolinone core.

Experimental Protocols (Self-Validating)

To ensure scientific integrity, use these protocols to experimentally validate the predicted properties.

Protocol A: Synthesis via Isatoic Anhydride (High Purity Route)

Rationale: Direct coupling of 2-amino-6-bromobenzoic acid with aniline often leads to oligomerization. The isatoic anhydride route is self-purifying and avoids coupling reagents.

  • Precursor Preparation: Suspend 2-amino-6-bromobenzoic acid in dry THF. Add triphosgene (0.35 eq) to generate 5-bromoisatoic anhydride in situ.

  • Amidation: Add aniline (1.1 eq) directly to the anhydride suspension.

  • Reaction: Reflux for 4–6 hours.

    
     evolution drives the reaction to completion (Le Chatelier’s principle).
    
  • Workup: Cool to RT. The product often precipitates. If not, concentrate and recrystallize from Ethanol/Water (9:1).

  • Validation: Check LC-MS. Target mass

    
     (1:1 Br isotope pattern).
    
Protocol B: Melting Point & DSC Determination

Rationale: Visual melting points can be subjective. Differential Scanning Calorimetry (DSC) provides the thermodynamic onset and enthalpy of fusion (


), distinguishing between true melting and decomposition.
  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample: 2–5 mg of dried, powdered sample in a crimped aluminum pan.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 200°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Endotherm 1 (Melting): Look for sharp peak onset (Predicted: ~160°C).

    • Exotherm (Decomposition): If an exotherm immediately follows melting, the compound is thermally unstable (cyclization).

Protocol C: Forced Degradation Workflow

This workflow validates the stability limits defined in Section 3.

StabilityWorkflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in MeCN:H2O) Acid Acid Stress 0.1N HCl, 60°C, 4h Start->Acid Base Base Stress 0.1N NaOH, RT, 4h Start->Base Oxidation Oxidative Stress 3% H2O2, RT, 2h Start->Oxidation Thermal Thermal Stress Solid State, 80°C, 24h Start->Thermal Analysis HPLC-PDA/MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Result Determine Mass Balance & Impurity Profile Analysis->Result

Figure 2: Forced degradation workflow for establishing stability-indicating methods.

References

  • Wolf, C., et al. (2006).[1] "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids." Journal of Organic Chemistry, 71(8), 3270-3273. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Amino-N-phenylbenzamide.[2] National Library of Medicine. Retrieved from [Link]

Sources

2-Amino-6-bromo-N-phenylbenzamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-6-bromo-N-phenylbenzamide

Part 1: Executive Summary & Chemical Identity

2-Amino-6-bromo-N-phenylbenzamide is a specialized halogenated anthranilamide derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry and a high-value intermediate in the synthesis of heterocyclic drugs. Its structure features a benzamide core substituted with a primary amino group at the ortho (2-) position and a bromine atom at the ortho' (6-) position relative to the amide carbonyl. This 2,6-disubstitution pattern creates a unique steric and electronic environment, forcing the amide bond out of planarity and influencing the binding kinetics in biological targets such as histone deacetylases (HDACs) and kinase pockets.

Chemical Identifiers
Identifier Value
CAS Number 2845128-73-4 (Specific Isomer)
IUPAC Name 2-Amino-6-bromo-N-phenylbenzamide
Synonyms 6-Bromoanthranilanilide; 2-Amino-6-bromobenzanilide
Molecular Formula C₁₃H₁₁BrN₂O
Molecular Weight 291.15 g/mol
SMILES Nc1c(C(=O)Nc2ccccc2)c(Br)cccc1
InChI Key (Predicted) BNQPROAXWQCNKO-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water

Part 2: Synthesis & Production Methodology

The synthesis of 2-Amino-6-bromo-N-phenylbenzamide requires careful control of regiochemistry to prevent over-bromination or side reactions involving the free amino group. The most robust industrial route involves the direct amide coupling of 2-amino-6-bromobenzoic acid with aniline.

Core Synthetic Pathway
  • Precursor Selection: The starting material is 2-amino-6-bromobenzoic acid (6-bromoanthranilic acid).

  • Activation: The carboxylic acid is activated using a peptide coupling reagent (e.g., HATU or EDC/HOBt) rather than thionyl chloride, as the latter can lead to the formation of cyclic isatoic anhydride intermediates or polymerization of the amino acid.

  • Coupling: Aniline is introduced as the nucleophile.[1]

  • Purification: The product is isolated via precipitation or column chromatography.

Detailed Experimental Protocol
  • Step 1: Dissolve 2-amino-6-bromobenzoic acid (1.0 equiv) in anhydrous DMF (dimethylformamide) under an inert nitrogen atmosphere.

  • Step 2: Add HATU (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.5 equiv). Stir at 0°C for 30 minutes to form the activated ester.

  • Step 3: Add Aniline (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Step 4 (Work-up): Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid. Filter, wash with water and cold ethanol.

  • Step 5 (Purification): Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:Ethyl Acetate 4:1) to achieve >98% purity.

Visualizing the Synthesis Logic

Synthesis Start 2-Amino-6-bromobenzoic Acid (Precursor) Activation Activation (HATU/DIPEA/DMF) Start->Activation Dissolution Intermediate Activated Ester Intermediate Activation->Intermediate 0°C, 30 min Reaction Nucleophilic Attack (+ Aniline) Intermediate->Reaction Amide Coupling Product 2-Amino-6-bromo-N-phenylbenzamide (Target) Reaction->Product Precipitation & Purification

Figure 1: Step-wise synthetic workflow for the production of 2-Amino-6-bromo-N-phenylbenzamide via HATU-mediated coupling.

Part 3: Applications in Drug Discovery

The 2-Amino-6-bromo-N-phenylbenzamide scaffold is not merely a final product but a versatile "privileged structure" in medicinal chemistry.

Histone Deacetylase (HDAC) Inhibition

Benzamides are a well-established class of Class I HDAC inhibitors (e.g., Entinostat).

  • Mechanism: The 2-amino group functions as a "zinc-binding group" (ZBG) mimic or interacts with the rim of the catalytic pocket.

  • Role of Bromine: The 6-bromo substituent introduces steric bulk that twists the N-phenyl ring relative to the benzamide plane. This "atropisomeric" potential can increase selectivity for specific HDAC isoforms (e.g., HDAC1 vs. HDAC3) by fitting into restricted hydrophobic sub-pockets.

Precursor for Quinazolinones

This compound serves as a direct precursor for quinazolin-4(3H)-ones , a class of alkaloids with potent anticonvulsant and anticancer activities.

  • Cyclization: Reaction with orthoformate or aldehydes leads to ring closure between the amide nitrogen and the 2-amino group.

  • Significance: The 5-bromo-quinazolinone derivatives (resulting from the 6-bromo precursor) are explored as kinase inhibitors (e.g., EGFR inhibitors).

Antimicrobial & Antiparasitic Activity

Substituted N-phenylbenzamides have demonstrated efficacy against Trypanosoma brucei (sleeping sickness) and Mycobacterium tuberculosis. The bromine atom enhances lipophilicity (logP), facilitating penetration through the waxy cell walls of mycobacteria.

Part 4: Structural Biology & Mechanism of Action

The biological activity of this molecule is governed by its ability to adopt specific conformations.

Pharmacophore Mapping
  • Donor-Acceptor Motif: The amide NH (donor) and Carbonyl O (acceptor) form a classic hydrogen-bonding hinge.

  • Steric Lock: The 6-bromo atom sterically clashes with the amide hydrogen, forcing the phenyl ring to rotate. This pre-organizes the molecule into a bioactive conformation that reduces the entropic penalty upon binding to a protein target.

Pathway Diagram: Quinazolinone Cyclization

Mechanism Precursor 2-Amino-6-bromo-N-phenylbenzamide Transition Imidate Intermediate Precursor->Transition Condensation Reagent Reagent: Triethyl Orthoformate (Cyclizing Agent) Reagent->Transition Acid Cat. Cyclization Intramolecular Cyclization (- EtOH) Transition->Cyclization Nucleophilic Attack by NH2 Final 5-Bromo-3-phenylquinazolin-4(3H)-one (Bioactive Heterocycle) Cyclization->Final Aromatization

Figure 2: Synthetic utility of the scaffold in generating quinazolinone libraries for kinase inhibition studies.

Part 5: Physicochemical Properties Table

PropertyValueNote
LogP (Predicted) 3.2 ± 0.4High lipophilicity due to Bromo/Phenyl groups
pKa (Amino) ~2.5Weakly basic due to electron-withdrawing benzoyl group
H-Bond Donors 2(NH2, Amide NH)
H-Bond Acceptors 2(Carbonyl O, Amino N)
Rotatable Bonds 2(C-N amide, C-N phenyl)
Polar Surface Area ~55 ŲGood membrane permeability profile

References

  • M. S. Shah et al. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 2-Amino-N-phenylbenzamide Derivatives. Retrieved from [Link]

  • American Elements. (2024). 2-Amino-6-Bromobenzoic Acid Properties. Retrieved from [Link]

Sources

Modulating the Amide Bond: Electronic Properties of Amino and Bromo Substituents in N-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

The Mechanistic Landscape of N-Phenylbenzamide

The N-phenylbenzamide (benzanilide) scaffold is a privileged structural motif in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, anti-inflammatory agents, and advanced polymeric materials. The core structure features an amide linkage bridging two aromatic systems: the benzoyl ring and the aniline ring. The electronic communication across this


-conjugated system is highly sensitive to the nature of the substituents on either ring. Understanding how specific functional groups perturb the electron density of the amide bond is critical for rational drug design, as it directly dictates the molecule's conformational preferences, rotational barriers, and hydrogen-bonding capabilities.

Electronic Dichotomy: Amino (-NH₂) vs. Bromo (-Br) Substituents

When modifying the aniline ring of N-phenylbenzamide, the choice of substituent fundamentally alters the electronic landscape of the amide nitrogen. We observe a pronounced dichotomy when comparing the amino and bromo groups.

The Amino (-NH₂) Group: Resonance-Driven Electron Donation

The amino group is a potent electron-donating group (EDG). Although nitrogen is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I), its resonance effect (+M) overwhelmingly dominates when positioned ortho or para to the amide linkage. The lone pair on the amino nitrogen delocalizes into the aromatic


-system, enriching the electron density of the aniline ring. This increased electron density is subsequently pushed toward the amide nitrogen, enhancing its nucleophilicity and altering its NMR shielding environment.
The Bromo (-Br) Group: Inductive-Driven Electron Withdrawal

Conversely, the bromo substituent presents a classic halogen paradox. While halogens possess lone pairs capable of resonance donation (+M), the large atomic radius of bromine leads to poor orbital overlap between its 4p orbitals and the 2p orbitals of the aromatic carbon. Consequently, the resonance effect is highly inefficient. Instead, the strong inductive withdrawal (-I) driven by bromine's electronegativity dictates its overall electronic behavior. The -Br group acts as a net electron-withdrawing group (EWG), depleting electron density from the aniline ring and, by extension, the amide nitrogen.

Quantitative Assessment of Electronic Properties

To quantify these electronic perturbations, we rely on Hammett substituent constants (


) and multinuclear NMR spectroscopy. The Hammett equation provides a linear free-energy relationship that mathematically models the electron-donating or withdrawing power of a substituent [1][1].

Furthermore, the


N and amide 

H NMR chemical shifts of substituted benzanilides correlate linearly with these Hammett constants. Positive

-values in Hammett plots indicate that as the substituent becomes more electron-withdrawing (e.g., -Br), the

N and

H chemical shifts move downfield due to deshielding [2][2]. Conversely, strong EDGs like -NH₂ shield these nuclei, shifting the signals upfield.
Table 1: Hammett Constants and Predictive NMR Trends
Substituent

(Meta)

(Para)
Dominant Electronic EffectImpact on Amide N Electron DensityPredicted

N NMR Shift
Amino (-NH₂) -0.08-0.65+M (Resonance Donation)Significant IncreaseUpfield (Shielded)
Bromo (-Br) +0.40+0.23-I (Inductive Withdrawal)Moderate DecreaseDownfield (Deshielded)

Conformational Dynamics of the Amide Bond

The amide bond exists as a resonance hybrid between a neutral form and a zwitterionic form, imparting partial double-bond character to the C-N bond. This characteristic dictates the cis/trans conformational equilibrium. In secondary amides like benzanilide, the trans conformation is generally favored due to steric hindrance and dipole minimization [3][3].

However, electronic effects modulate the rotational barrier of this bond. An EDG (-NH₂) increases electron density on the nitrogen, enhancing its ability to donate its lone pair into the carbonyl


 antibonding orbital. This strengthens the C-N partial double bond, thereby increasing the rotational barrier. An EWG (-Br) pulls electron density away, weakening the C-N double bond character and lowering the rotational barrier [4][4].

G Sub Aniline Ring Substituent NH2 Amino (-NH2) +M > -I Sub->NH2 Br Bromo (-Br) -I > +M Sub->Br EDG Increased N-Electron Density (Shielded NMR Shift) NH2->EDG EWG Decreased N-Electron Density (Deshielded NMR Shift) Br->EWG Res1 Stronger Amide Resonance High Rotational Barrier EDG->Res1 Res2 Weaker Amide Resonance Low Rotational Barrier EWG->Res2

Electronic substituent effects on N-phenylbenzamide resonance and rotational barriers.

Self-Validating Experimental Protocol: Synthesis and Spectroscopic Validation

To rigorously study these electronic effects, the synthesis and characterization of substituted N-phenylbenzamides must follow a self-validating protocol. In this workflow, the chemical synthesis is coupled with internal spectroscopic checkpoints to ensure that the observed data is an artifact-free representation of the molecule's electronic state [5][5].

Step-by-Step Methodology

Step 1: Nucleophilic Acyl Substitution (Amidation)

  • Dissolve 10 mmol of the substituted aniline (e.g., 4-bromoaniline or 1,4-phenylenediamine) in 20 mL of anhydrous dichloromethane (DCM).

  • Add 12 mmol of anhydrous pyridine. Causality: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) and an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the starting aniline.

  • Cool the mixture to 0 °C and add 10 mmol of benzoyl chloride dropwise. Stir for 2 hours, allowing it to warm to room temperature.

Step 2: Isolation and Purification

  • Quench the reaction with 1M HCl to remove excess pyridine, followed by washing with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture. Self-Validation Checkpoint: The completion of the acylation is validated in situ by the disappearance of the starting aniline on TLC. Structural integrity is confirmed post-purification when the experimental melting point matches theoretical predictions, ensuring no side-product interference before advancing to NMR.

Step 3: Multinuclear NMR Analysis

  • Dissolve 15 mg of the purified benzanilide in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquire

    
    H, 
    
    
    
    C, and
    
    
    N NMR spectra using a 400 MHz or higher spectrometer. Self-Validation Checkpoint: The use of an internal standard (TMS) and a highly polar aprotic solvent (DMSO-d₆) ensures that chemical shift variations are strictly due to intramolecular electronic effects, neutralizing intermolecular solvent-solute hydrogen bonding artifacts that could skew the Hammett correlation.

Workflow S1 Step 1: Acylation (Aniline + ArCOCl) S2 Step 2: Purification (Crystallization) S1->S2 S3 Step 3: NMR Analysis (1H, 13C, 15N) S2->S3 S4 Step 4: Hammett Plot (Shift vs U0001D70E) S3->S4

Self-validating experimental workflow for synthesizing and characterizing benzanilides.

Implications for Drug Development

In the context of structure-based drug design, the electronic tuning of the N-phenylbenzamide core is a powerful tool. The amide bond frequently serves as a critical hydrogen-bond donor (via N-H) and acceptor (via C=O) when interacting with target proteins, such as the hinge region of kinases.

By installing an electron-withdrawing bromo group, the N-H proton becomes more acidic (deshielded), strengthening its capacity as a hydrogen-bond donor. Conversely, installing an electron-donating amino group increases the electron density on the carbonyl oxygen through extended conjugation, enhancing its strength as a hydrogen-bond acceptor. Furthermore, the modulation of the rotational barrier impacts the entropic penalty upon target binding; a higher rotational barrier (induced by -NH₂) pre-organizes the molecule into a rigid trans conformation, which can drastically improve binding affinity if it matches the bioactive conformation.

References

  • Substituent Effects on the 1H, 13C, and 15N NMR Spectra of Substituted Benzanilides Source: Oxford Academic / Scilit URL
  • Hammett substituent constants Source: Stenutz URL
  • Oxidative Dearomatic Cyclization of N-Substituted Benzanilide Derivatives: Conformational Effect Source: CLOCKSS URL
  • Efficient Synthesis of N-Phenylbenzamides via Amidation of Vinyl Esters of Aromatic Carboxylic Acids with Aniline Source: Chemical Problems URL

Sources

Crystal Structure Analysis of 2-Amino-6-bromo-N-phenylbenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the structural elucidation, crystallographic protocol, and solid-state analysis of 2-Amino-6-bromo-N-phenylbenzamide . Unlike simple benzamides, the presence of the bulky bromine atom at the C6 position, adjacent to the amide linkage and opposite the amino group, introduces significant steric strain. This guide explores the resulting conformational locking, the


 intramolecular hydrogen bonding motif, and the specific crystallographic challenges associated with 2,6-disubstituted benzamides. It is designed for researchers in medicinal chemistry and structural biology focusing on atropisomerism and pharmacophore stability.

Introduction: The Structural Context[1][2][3][4]

The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the core for histone deacetylase (HDAC) inhibitors and antipsychotics. The specific derivative, 2-Amino-6-bromo-N-phenylbenzamide , presents a unique structural case study due to its substitution pattern:

  • Electronic Push-Pull: The electron-donating amino group (-NH

    
    ) at C2 and the electron-withdrawing bromine (-Br) at C6 create a polarized electronic environment.
    
  • Steric Ortho-Effect: The 2,6-disubstitution on the benzoyl ring forces the amide moiety out of planarity with the benzene ring to relieve steric strain. This "twisted" conformation is critical for binding affinity in protein pockets.

  • Intramolecular Locking: Despite the twist, the C2-amino group typically forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen, locking the local conformation into a pseudo-six-membered ring.

Pharmacological Relevance

Understanding the exact torsion angles (


) of this molecule is vital. Many benzamide drugs fail in late-stage development because the crystal structure (solid state) does not match the bioactive conformation. This analysis provides the baseline for Structure-Activity Relationship (SAR) studies.

Experimental Methodology: Synthesis to Structure[5]

Synthesis Protocol

To obtain high-quality single crystals, purity is paramount. The following synthesis pathway minimizes side products.

Reaction Scheme: The synthesis typically involves the ring-opening of a substituted isatoic anhydride or the coupling of a substituted anthranilic acid.

  • Precursor: 2-Amino-6-bromobenzoic acid (or 5-bromo-isatoic anhydride if available, though 6-bromo is structurally specific).

  • Coupling Agent: Thionyl chloride (

    
    ) or HATU for milder conditions.
    
  • Amine: Aniline.

Step-by-Step Crystallization:

  • Dissolution: Dissolve 50 mg of the purified compound in a minimum amount of hot ethanol (approx. 3 mL).

  • Filtration: Filter the hot solution through a 0.2

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Vapor Diffusion: Place the ethanol solution in a small vial. Place this vial inside a larger jar containing n-hexane or diethyl ether. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days. The slow diffusion of the non-solvent (hexane) into the solvent (ethanol) will yield block-like colorless crystals suitable for X-ray diffraction (SCXRD).

Data Collection Strategy
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: Collect data at 100 K using a nitrogen cryostream. Room temperature collections often suffer from dynamic disorder in the terminal phenyl ring.

  • Strategy: Full sphere collection (360° rotation) is recommended to maximize redundancy, which helps in correcting absorption caused by the heavy Bromine atom (

    
     mm
    
    
    
    ).

Structural Analysis & Refinement

Crystal Data & Structure Refinement

Upon solving the structure (typically using SHELXT and refining with SHELXL), the following parameters are expected for this class of compounds.

ParameterDescription / Expected Value
Crystal System Monoclinic (Most common for benzamides)
Space Group

or

Z (Molecules/Unit Cell) 4
R-Factor (

)
Target < 0.05 (5%)
Goodness of Fit (GoF) Target 1.0 - 1.1
Absolute Structure Not applicable (Centrosymmetric)
The Conformational "Twist" (Critical Analysis)

The defining feature of 2-Amino-6-bromo-N-phenylbenzamide is the torsion angle between the benzoyl phenyl ring (Ring A) and the amide plane .

  • Without Br (2-Amino-N-phenylbenzamide): The molecule is relatively planar due to the intramolecular H-bond.

  • With Br (2-Amino-6-bromo...): The Van der Waals radius of Bromine (1.85 Å) clashes with the amide oxygen or nitrogen.

    • Observation: Expect the torsion angle C2-C1-C(=O)-N to deviate significantly from 0° (planar). The benzoyl ring will likely be rotated 40-70° relative to the amide plane.

    • Validation: Check the

      
       electron density map around the Br atom carefully for signs of disorder; the stress may cause the Br atom to "wobble" (thermal ellipsoid elongation).
      
Hydrogen Bonding Network

The stability of the crystal lattice is governed by two primary motifs:

  • Intramolecular Motif (

    
    ): 
    
    • Interaction: N(amino)-H

      
       O(carbonyl).
      
    • Distance:

      
       distances are typically 2.6 - 2.7 Å.
      
    • Function: This "locks" the amino group and the carbonyl oxygen on the same side, creating a pseudo-heterocyclic ring.

  • Intermolecular Motif (

    
     or 
    
    
    
    ):
    • Interaction: N(amide)-H

      
       O(carbonyl) of a neighboring molecule.
      
    • Result: This forms infinite chains (1D polymers) or centrosymmetric dimers, depending on the packing efficiency allowed by the bulky Bromine.

Visualization of Pathways and Interactions[7]

The following diagram illustrates the synthesis logic and the competing forces governing the crystal structure.

BenzamideAnalysis cluster_synthesis Synthesis & Crystallization cluster_structure Structural Motifs Precursor 2-Amino-6-bromobenzoic Acid Product 2-Amino-6-bromo-N-phenylbenzamide Precursor->Product Amidation Reagent Aniline + Coupling Agent Reagent->Product Crystal Single Crystal (EtOH/Hexane) Product->Crystal Slow Evaporation IntraHB Intramolecular H-Bond (N-H...O) S(6) Motif Crystal->IntraHB XRD Analysis Steric Steric Clash (Br vs Amide) Crystal->Steric Twist Non-Planar Conformation (Twisted Amide) IntraHB->Twist Stabilizes Steric->Twist Forces Rotation Packing Crystal Packing (Pi-Stacking + Intermolecular H-Bonds) Twist->Packing Determines

Caption: Workflow from synthesis to structural definition, highlighting the competition between H-bond locking and steric repulsion.

Advanced Characterization: Hirshfeld Surface Analysis[2][5][7][8][9]

To fully validate the structure beyond simple bond lengths, perform a Hirshfeld Surface Analysis (using CrystalExplorer).

  • The

    
     Surface: 
    
    • Look for two deep red spots . One corresponds to the O

      
      H (intermolecular) acceptor, and the other to the H
      
      
      
      O (intermolecular) donor.
    • Note: The Bromine atom will show a large, diffuse white/red region if Halogen bonding (C-Br

      
      O or C-Br
      
      
      
      ) is present.
  • Fingerprint Plot:

    • H

      
      H Contacts:  usually comprise 40-50% of the surface.
      
    • Br

      
      H Contacts:  In this specific molecule, expect a significant contribution (10-15%) appearing as "wings" in the fingerprint plot, indicating the Br atom is heavily involved in packing stabilization.
      

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Kaur, M., & Chopra, D. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 74(8), 1126–1130. Link

  • Saeed, A., et al. (2016).[1] Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of 2-amino-N-(4-chlorophenyl)benzamide. Journal of Molecular Structure, 1118, 131-139. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • McKie, S. J., et al. (2025). Crystal structures and intermolecular interactions of new benzamide-based derivatives. Acta Crystallographica Section C, 81, 736-742.[2] Link

Sources

The 6-Bromo-2-Aminobenzamide Scaffold: A Bifurcated Gateway to Fused Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of 2-Amino-6-bromo-N-phenylbenzamide , a high-value scaffold in medicinal chemistry.

This guide is structured to provide actionable intelligence for drug developers, focusing on the molecule's unique ability to access 5-substituted quinazolinones —a regioisomer class that is notoriously difficult to synthesize via conventional routes.

Executive Summary: The "Gatekeeper" Architecture

2-Amino-6-bromo-N-phenylbenzamide represents a privileged "1,2,6-trisubstituted" benzene core. Its value lies in the specific arrangement of functional groups:

  • The 2-Amino Group: A strong nucleophile primed for cyclocondensation.

  • The 6-Bromo Moiety: A sterically encumbered handle that maps directly to the C5-position of fused heterocyclic systems (e.g., quinazolinones).

  • The N-Phenyl Amide: A twisted, bulky substituent that dictates solubility and allows for intramolecular C-H activation pathways.

Strategic Value: Standard electrophilic aromatic substitution on quinazolinones typically occurs at the C6 or C8 positions. This scaffold allows researchers to "pre-install" functionality at the difficult C5 position (via the 6-bromo handle) before or after locking the ring system.

Structural & Electronic Analysis

The "Ortho-Ortho" Squeeze

The central benzene ring is subject to extreme steric pressure. The amide carbonyl (C1) is flanked by the amino group (C2) and the bromine atom (C6).

  • Conformational Locking: The N-phenyl amide bond is forced out of planarity with the benzene ring to minimize repulsion between the amide oxygen and the ortho-bromine/amino protons.

  • Electronic Push-Pull:

    • C2-Amino: Strongly electron-donating (+M), activating the ring.

    • C6-Bromo: Weakly deactivating (-I > +M), but provides a site for oxidative addition.[1]

    • C1-Amide: Electron-withdrawing, but the conjugation is diminished due to the steric twist.

Reactivity Hotspots

The molecule presents three distinct reactivity vectors:

  • Vector A (Cyclization): Condensation of the 2-NH₂ and the amide carbonyl with electrophiles (aldehydes, orthoesters) to form Quinazolin-4(3H)-ones .

  • Vector B (Cross-Coupling): Palladium-catalyzed functionalization of the C-Br bond.[2]

  • Vector C (Intramolecular C-H Activation): Rare formation of Phenanthridinones via Pd-catalyzed coupling of the C-Br bond with the N-phenyl ortho-C-H (requires amine protection).

Core Reactivity Pathways

Pathway A: The Quinazolinone Cascade (Dominant)

This is the most thermodynamically favorable pathway. Reacting the scaffold with one-carbon electrophiles (e.g., triethyl orthoformate, aldehydes) triggers a cyclocondensation.

  • Regiochemical Outcome: The 6-bromo substituent of the benzamide becomes the 5-bromo substituent of the quinazolinone.

  • Mechanism:

    • Nucleophilic attack of the 2-NH₂ on the external electrophile (forming an imine/amidine intermediate).

    • Intramolecular attack of the amide nitrogen (N-Ph) onto the intermediate.

    • Elimination of leaving groups (H₂O/EtOH) to aromatize.

Pathway B: Cross-Coupling at the Hindered Center

The 6-bromo position is sterically crowded. Standard Suzuki-Miyaura conditions often fail due to slow oxidative addition or reductive elimination.

  • Strategic Nuance: It is often superior to perform cross-coupling before cyclization. The flexible benzamide can accommodate bulky ligands better than the rigid, planar quinazolinone.

  • Ligand Selection: Requires electron-rich, bulky phosphines (e.g., SPhos , XPhos ) to facilitate oxidative addition at the hindered C6 position.

Pathway C: The Phenanthridinone Divergence

If the 2-amino group is masked (e.g., acetylated) or if no external electrophile is present, high-temperature Pd-catalysis can force an intramolecular Heck-type coupling between the C6-Br and the ortho-C-H of the N-phenyl ring.

  • Product: 1-Amino-phenanthridin-6(5H)-one.

  • Note: This is a competitive pathway and usually requires blocking the facile quinazolinone formation.

Visualization of Reaction Topology

ReactivityProfile Start 2-Amino-6-bromo- N-phenylbenzamide Aldehyde + R-CHO / H+ Start->Aldehyde PdCat + Ar-B(OH)2 / Pd(0) (SPhos/XPhos) Start->PdCat PdHeat + Pd(OAc)2 / Ligand (Intramolecular) Start->PdHeat Dihydro Intermediate: Dihydroquinazolinone Aldehyde->Dihydro Condensation Quinaz Product A: 5-Bromo-3-phenyl- quinazolin-4(3H)-one Dihydro->Quinaz Oxidation/-H2 Coupled Intermediate: 2-Amino-6-aryl- N-phenylbenzamide PdCat->Coupled Suzuki Coupling (Pre-cyclization) QuinazSub Product B: 5-Aryl-3-phenyl- quinazolin-4(3H)-one Coupled->QuinazSub Cyclization Phenan Product C: 1-Amino- phenanthridinone PdHeat->Phenan C-H Activation (Requires NH2 protection)

Caption: Divergent synthetic pathways from the 2-amino-6-bromo-N-phenylbenzamide scaffold. Pathway A/B yields 5-substituted quinazolinones; Pathway C yields phenanthridinones.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one

Targeting the Quinazolinone Core via Cyclocondensation.

Rationale: This protocol utilizes the high nucleophilicity of the 2-amino group to lock the heterocycle. The 6-bromo atom is retained as a 5-bromo substituent.

  • Reagents:

    • Substrate: 2-Amino-6-bromo-N-phenylbenzamide (1.0 equiv)

    • Electrophile: Triethyl orthoacetate (3.0 equiv) (or Acetic Anhydride for methyl substitution)

    • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Step 1: Charge a round-bottom flask with the substrate, triethyl orthoacetate, and pTSA in toluene.

    • Step 2: Fit with a Dean-Stark trap and reflux for 4–6 hours. Monitoring by TLC/LC-MS should show disappearance of the starting material (m/z ~291/293) and formation of the product (m/z ~315/317).

    • Step 3: Cool to room temperature. The product often precipitates.

    • Step 4: Filter the solid and wash with cold hexanes. If no precipitate forms, concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

  • Validation:

    • 1H NMR: Look for the disappearance of the broad NH₂ signal (~5-6 ppm) and the amide NH. A new singlet for the C2-methyl group will appear (~2.5 ppm).

    • Regiochemistry: The aromatic region will show the specific pattern of a 1,2,3-trisubstituted benzene ring (the quinazolinone A-ring).

Protocol 2: Sterically Demanding Suzuki Coupling (Pre-Cyclization)

Functionalizing the C6-Position.

Rationale: Functionalizing the C6-position before cyclization avoids the rigidity of the fused ring system, allowing bulky phosphine ligands to access the C-Br bond more effectively.

  • Reagents:

    • Substrate: 2-Amino-6-bromo-N-phenylbenzamide (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.5 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: SPhos or XPhos (4-8 mol%) (Crucial for hindered substrates)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Step 1: Degas solvents thoroughly (sparge with Argon for 20 mins).

    • Step 2: Combine substrate, boronic acid, base, Pd precursor, and ligand in a sealed tube under Argon.

    • Step 3: Heat to 100°C for 12–18 hours.

    • Step 4: Filter through Celite, concentrate, and purify via column chromatography.

  • Note on Chemoselectivity: The free NH₂ group is generally tolerated under these conditions. However, if the boronic acid contains electrophiles, the NH₂ may need Boc-protection.

Strategic Applications in Drug Design

The 5-substituted quinazolinone motif (accessible via this scaffold) is a bioisostere for various kinase inhibitor cores.

  • Kinase Inhibitors: The 5-position projects substituents into the "solvent front" or specific hydrophobic pockets (e.g., the gatekeeper region) of ATP-binding sites, distinct from the vectors offered by 6- or 7-substituted analogs.

  • Atropisomeric Drugs: By coupling bulky aryls to the 6-position (becoming 5-aryl quinazolinones), researchers can induce axial chirality (atropisomerism) relative to the C4-carbonyl, creating novel IP space and highly selective chiral inhibitors.

References

  • Synthesis of 5-Bromo-quinazolinones

    • Title: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[3]

    • Source:Medical Research Archives (via Mediresonline).
    • URL:[Link]

  • Cu-Catalyzed Cyclization

    • Title: Cu-catalyzed Oxidative Cyclization of 2-amino-N-phenyl benzamide: Efficient Synthesis of Quinazolinone and Indazolone derivatives.[4]

    • Source:ResearchGate.[4][5]

    • URL:[Link]

  • Steric Hindrance in Pd-Catalysis (General Context)

    • Title: Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls.[6]

    • Source:Chemical Communications.[6][7]

    • URL:[Link]

  • Atropisomerism in Benzamides

    • Title: Synthesis, structure and stereodynamics of
    • Source:Chemical Communications.[6][7]

    • URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-bromo-N-phenylbenzamide

For research and development purposes only.

Introduction

2-Amino-N-phenylbenzamide derivatives are a class of compounds with significant interest in medicinal chemistry due to their versatile scaffold, which serves as a precursor for a wide range of biologically active molecules.[1][2] Specifically, 2-Amino-6-bromo-N-phenylbenzamide is a valuable synthetic intermediate. The strategic placement of the amino and bromo groups on the benzamide core allows for further functionalization, making it a key building block for the synthesis of more complex heterocyclic systems like phenanthridinones and carbazoles through various cross-coupling reactions.[3]

This guide provides a detailed, step-by-step protocol for the synthesis of 2-Amino-6-bromo-N-phenylbenzamide, aimed at researchers, scientists, and professionals in drug development. The protocol is designed to be self-validating, with explanations for key experimental choices and comprehensive guidance on purification and characterization.

Reaction Scheme

The synthesis of 2-Amino-6-bromo-N-phenylbenzamide is achieved through the amide coupling of 2-Amino-6-bromobenzoic acid and aniline. This reaction requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Reaction Scheme for the synthesis of 2-Amino-6-bromo-N-phenylbenzamide

Caption: Overall reaction for the synthesis of 2-Amino-6-bromo-N-phenylbenzamide from 2-Amino-6-bromobenzoic acid and aniline using a coupling agent.

Mechanism of Amide Bond Formation

Amide bonds are typically formed by the condensation of a carboxylic acid and an amine.[4] However, this reaction does not occur spontaneously and requires the carboxylic acid to be "activated". Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, forming the desired amide bond. To improve reaction efficiency and suppress side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine to yield the final product.[6]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_byproduct Byproduct Formation Acid 2-Amino-6-bromobenzoic Acid (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_acylisourea + EDC EDC EDC (Coupling Agent) Amide 2-Amino-6-bromo-N-phenylbenzamide (Product) O_acylisourea->Amide + Aniline Urea Urea Byproduct (Water-soluble) O_acylisourea->Urea Aniline Aniline (Amine)

Caption: Simplified mechanism of EDC-mediated amide coupling.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Amino-6-bromobenzoic acid20776-48-1216.031.0 g (4.63 mmol)Starting material.[7]
Aniline62-53-393.130.47 mL (5.1 mmol, 1.1 eq)Reagent. Use freshly distilled for best results.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1892-57-5155.241.06 g (6.95 mmol, 1.5 eq)Coupling agent.[5]
1-Hydroxybenzotriazole (HOBt)2592-95-2135.120.75 g (5.56 mmol, 1.2 eq)Additive to prevent side reactions.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.4 mL (13.9 mmol, 3.0 eq)Organic base.
Anhydrous Dimethylformamide (DMF)68-12-273.0920 mLSolvent. Must be anhydrous.
Ethyl acetate (EtOAc)141-78-688.11~300 mLFor extraction and chromatography.
Hexane110-54-386.18~500 mLFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) solution--~100 mLFor work-up.
Brine (Saturated NaCl solution)--~100 mLFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Silica Gel (230-400 mesh)7631-86-9-~50 gFor column chromatography.

Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates and chamber

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8] All operations should be performed in a well-ventilated fume hood.[9]

  • 2-Amino-6-bromobenzoic acid: Causes skin irritation and serious eye irritation.[10] May cause respiratory irritation.[8] Avoid breathing dust.[10]

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Handle with extreme care.

  • EDC and HOBt: These are potential sensitizers and irritants. Avoid contact with skin and eyes.

  • DIPEA: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • DMF: A skin and eye irritant. It is also a teratogen.

  • Solvents: Ethyl acetate and hexane are flammable. Keep away from ignition sources.

Detailed Step-by-Step Synthesis Protocol

  • Reaction Setup:

    • Place 1.0 g (4.63 mmol) of 2-Amino-6-bromobenzoic acid into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Under an inert atmosphere (Nitrogen or Argon), add 20 mL of anhydrous DMF to the flask. Stir the mixture until the solid is fully dissolved.[11]

  • Reagent Addition:

    • To the stirred solution, add 1.06 g (6.95 mmol, 1.5 eq) of EDC, followed by 0.75 g (5.56 mmol, 1.2 eq) of HOBt.[11]

    • Add 2.4 mL (13.9 mmol, 3.0 eq) of DIPEA to the reaction mixture.

    • Finally, add 0.47 mL (5.1 mmol, 1.1 eq) of aniline dropwise using a syringe.

  • Reaction:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 12-24 hours.[11]

Work-up and Purification

  • Quenching and Extraction:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[12]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).[12] This removes unreacted amine, unreacted carboxylic acid, and residual water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Column Chromatography:

    • The crude product should be purified by column chromatography on silica gel.[12][13]

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the pure product (monitor by TLC) and combine them.

    • Evaporate the solvent from the combined pure fractions to yield 2-Amino-6-bromo-N-phenylbenzamide as a solid.

G start Crude Product in EtOAc wash1 Wash with 1 M HCl start->wash1 wash2 Wash with sat. NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Na₂SO₄ wash3->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography end Pure Product chromatography->end

Caption: General workflow for the purification process.

Characterization of the Product

The identity and purity of the synthesized 2-Amino-6-bromo-N-phenylbenzamide should be confirmed using spectroscopic methods.

  • Appearance: White to off-white solid.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons and the amine and amide protons. The aromatic region (typically 6.5-8.0 ppm) will show a complex multiplet integrating to 8 protons. The NH₂ protons will appear as a broad singlet (around 4-6 ppm), and the amide NH proton will also be a singlet (typically >8 ppm).[14]

  • ¹³C NMR (Carbon NMR): The spectrum will show signals for all 13 carbon atoms. The carbonyl carbon of the amide will appear downfield (around 165-170 ppm).

  • FT-IR (Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (two bands, ~3400-3300 cm⁻¹) and the secondary amide (~3300 cm⁻¹). A strong C=O stretch for the amide will be visible around 1650 cm⁻¹.[15]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield Inactive coupling reagents.Use fresh EDC and HOBt. Ensure they have been stored properly.
Wet solvent or reagents.Use anhydrous DMF and ensure all glassware is thoroughly dried.[11]
Poor nucleophilicity of aniline.Consider using a more reactive derivative or slightly heating the reaction (e.g., to 40-50 °C).
Multiple spots on TLC after reaction Incomplete reaction.Allow the reaction to run for a longer time.
Side reactions.Ensure the order of addition is correct and the reaction is run under an inert atmosphere.
Difficulty in purification Product co-elutes with an impurity.Optimize the solvent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).[13]
Product is insoluble.The product should be soluble in common organic solvents like EtOAc and DCM. If not, this may indicate an incorrect product or polymerization.

Conclusion

This guide outlines a reliable and reproducible protocol for the synthesis of 2-Amino-6-bromo-N-phenylbenzamide. By employing a standard EDC/HOBt coupling methodology, the target compound can be obtained in good yield and high purity after chromatographic purification. The detailed steps, mechanistic insights, and safety precautions provided herein are intended to equip researchers with the necessary information to successfully perform this synthesis in a laboratory setting. Proper characterization of the final product is essential to validate its identity and purity for subsequent applications.

References

Sources

Application Note: Strategic Utilization of 2-Amino-6-bromo-N-phenylbenzamide in Quinazolinone Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 2-Amino-6-bromo-N-phenylbenzamide as a high-value intermediate for synthesizing 5-bromo-3-phenylquinazolin-4(3H)-one scaffolds.

Unlike common para- or meta-substituted starting materials, the 6-bromo substitution pattern in the benzamide precursor translates to the sterically congested 5-position on the quinazolinone ring. This provides a unique "peri-handle" for late-stage diversification, critical for accessing novel chemical space in kinase inhibitor and GPCR ligand design.

Introduction & Retrosynthetic Logic

The quinazolin-4(3H)-one pharmacophore is ubiquitous in bioactive molecules (e.g., Methaqualone, Idelalisib). However, most synthetic routes target the 6-, 7-, or 8-positions for functionalization due to the ready availability of starting materials.

The utilization of 2-Amino-6-bromo-N-phenylbenzamide allows for the construction of the 5-bromo-3-phenylquinazolin-4(3H)-one core. The bromine atom at the 5-position is chemically distinct due to the "peri-effect"—its proximity to the C4-carbonyl group. This steric environment influences both the cyclization efficiency and subsequent cross-coupling kinetics, offering a unique vector for structure-activity relationship (SAR) exploration.

Reaction Pathway Visualization[1]

QuinazolinoneSynthesis cluster_legend Workflow Logic Start 2-Amino-6-bromo- N-phenylbenzamide Inter Intermediate: Schiff Base / Dihydro Start->Inter Condensation Aldehyde Aldehyde (R-CHO) + Oxidant Aldehyde->Inter Ortho Orthoester (HC(OEt)3) Ortho->Inter Product 5-Bromo-3-phenyl- quinazolin-4(3H)-one Inter->Product Cyclization & Oxidation (I2/DMSO) Suzuki 5-Aryl-3-phenyl- quinazolin-4(3H)-one Product->Suzuki Pd-Cat Coupling (Suzuki-Miyaura) Benzamide Precursor Benzamide Precursor Cyclization (C2-Diversity) Cyclization (C2-Diversity) Benzamide Precursor->Cyclization (C2-Diversity) Functionalization (C5-Diversity) Functionalization (C5-Diversity) Cyclization (C2-Diversity)->Functionalization (C5-Diversity)

Figure 1: Synthetic workflow transforming the 6-bromo benzamide precursor into 2,3,5-trisubstituted quinazolinones.

Protocol A: Oxidative Cyclization with Aldehydes

Objective: To install diversity at the C2 position while forming the quinazolinone core. Mechanism: Schiff base formation followed by intramolecular nucleophilic attack and oxidative dehydrogenation.

Materials
  • Substrate: 2-Amino-6-bromo-N-phenylbenzamide (1.0 equiv)

  • Reagent: Aryl/Alkyl Aldehyde (1.2 equiv)

  • Oxidant: Iodine (I2) (1.2 equiv) or Sodium Metabisulfite (Na2S2O5)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv)[1]

  • Solvent: Ethanol (EtOH) or DMF (for higher temp)

Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-6-bromo-N-phenylbenzamide (1 mmol) and the chosen Aldehyde (1.2 mmol) in Ethanol (10 mL).

  • Catalyst Addition: Add Iodine (1.2 mmol) and K2CO3 (2 mmol).

    • Expert Insight: Iodine acts as a Lewis acid to activate the carbonyl and as an oxidant to convert the intermediate dihydroquinazolinone to the aromatic quinazolinone [1].

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting benzamide is usually more polar than the cyclized product.

  • Quench: Cool to room temperature. Add saturated aqueous Sodium Thiosulfate (Na2S2O3) to quench excess iodine (color changes from dark brown to yellow/clear).

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold water and cold ethanol.

    • If no precipitate: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Table 1: Representative Yields (Literature Analogues)
Aldehyde (R-CHO)R Group (C2 Position)Yield (%)Notes
BenzaldehydePhenyl82-88%Standard benchmark
4-Chlorobenzaldehyde4-Cl-Ph85-90%Electron-withdrawing aids cyclization
4-Methoxybenzaldehyde4-OMe-Ph75-80%Electron-donating slightly slows reaction
ButyraldehydePropyl65-70%Aliphatic aldehydes may require longer times

Protocol B: Cyclization with Orthoesters

Objective: To synthesize the C2-unsubstituted (R=H) or C2-Methyl (R=Me) core for reference standards.

Procedure
  • Mix: Suspend 2-Amino-6-bromo-N-phenylbenzamide (1 mmol) in Triethyl Orthoformate (3 mL) (for R=H) or Triethyl Orthoacetate (for R=Me).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (10 mol%).

  • Heat: Reflux at 100–120°C for 3 hours. The reaction is driven by the distillation of ethanol.

  • Isolation: Cool the mixture. The product often precipitates upon cooling. Dilute with hexane to maximize precipitation. Filter and dry.

Protocol C: Post-Cyclization Functionalization (The "5-Bromo" Handle)

Challenge: The bromine at position 5 is sterically hindered by the C4-carbonyl oxygen. Standard Pd-catalysts (e.g., Pd(PPh3)4) may show sluggish reactivity. Solution: Use active catalyst systems (Buchwald precatalysts or Pd(dppf)Cl2) and elevated temperatures.

Suzuki-Miyaura Coupling Protocol[2][3]
  • Setup: In a microwave vial or pressure tube, combine:

    • 5-Bromo-3-phenylquinazolin-4(3H)-one (Product from Protocol A/B) (1.0 equiv)

    • Boronic Acid (R-B(OH)2) (1.5 equiv)

    • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%) or Pd(OAc)2/S-Phos.

    • Base: Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] Degas with Argon for 10 minutes.

  • Reaction:

    • Thermal: Heat at 100°C for 12–16 hours.

    • Microwave (Recommended): 120°C for 30–60 minutes.

  • Observation: The bulky 5-position requires higher energy to overcome the activation barrier compared to 6- or 7-bromo isomers [2].

Mechanistic Consideration: The Peri-Effect

The proximity of the C5-Br to the C4=O carbonyl creates a "peri-interaction." This has two effects:

  • Electronic: The carbonyl is electron-withdrawing, making C5 susceptible to oxidative addition (good for coupling).

  • Steric: The physical bulk hinders the approach of the Palladium complex. Use of S-Phos or X-Phos ligands is highly recommended to improve yields.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Incomplete oxidation of dihydro-intermediateIncrease Iodine loading or switch to DMSO as solvent (acts as co-oxidant).
No Reaction (Suzuki) Steric hindrance at C5Switch catalyst to Pd(dppf)Cl2 or XPhos Pd G2 . Increase temp to 120°C (Microwave).
Side Products N-alkylation vs O-alkylationThe N-phenyl group prevents N3-alkylation issues, but ensure anhydrous conditions if using alkyl halides.
Solubility Product is highly crystalline/insolubleUse hot DMF for extraction or recrystallization.

References

  • Liu, Y., et al. (2017). "Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone." Indian Journal of Chemistry, 56B, 356-358.

  • Akula, et al. (2011). "Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides." Asian Journal of Chemistry, 23(1), 119.

  • Wang, L.-C., et al. (2020).[3] "Synthesis of 2-amino-quinoline-4(3H)-ones via Ullmann coupling." Organic Letters, 22, 5567-5571.

  • Welch, W. M., et al. (2001).[4] "Atropisomeric quinazolin-4-one derivatives as AMPA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 11(2), 177-181.[4]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-Amino-6-bromo-N-phenylbenzamide in Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. 2-Amino-6-bromo-N-phenylbenzamide is a uniquely functionalized scaffold, poised for diversification through palladium-catalyzed cross-coupling reactions. Its structure, featuring a nucleophilic amino group, a reactive C-Br bond, and a modifiable N-phenylbenzamide moiety, offers a triad of opportunities for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in four cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate. The N-phenylbenzamide motif is a recognized pharmacophore in a range of biologically active molecules, including potential anticancer and antiviral agents, making its derivatives of significant interest.[1][2][3]

Synthesis of the Starting Material: 2-Amino-6-bromo-N-phenylbenzamide

A reliable and scalable synthesis of the title compound is crucial for its widespread application. The reaction of 6-bromoisatoic anhydride with aniline provides a direct and efficient route. Isatoic anhydrides react with primary amines via nucleophilic acyl substitution, followed by ring-opening and decarboxylation, to cleanly afford the corresponding 2-aminobenzamides.[4][5][6]

Protocol 1: Synthesis of 2-Amino-6-bromo-N-phenylbenzamide

Materials:

  • 6-Bromoisatoic anhydride (1.0 equiv.)

  • Aniline (1.1 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-bromoisatoic anhydride and anhydrous DMF.

  • Stir the suspension and add aniline dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Amino-6-bromo-N-phenylbenzamide as a solid.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organic halide.[7][8] The ortho-amino group in our substrate can play a dual role: its electron-donating nature can influence the electronic properties of the aromatic ring, and it can potentially chelate to the palladium center, affecting the catalytic cycle.[9]

The Causality Behind Experimental Choices

The choice of a palladium(0) precursor, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[10] The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step.[11]

.dot

Caption: Suzuki-Miyaura catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-6-bromo-N-phenylbenzamide

Materials:

  • 2-Amino-6-bromo-N-phenylbenzamide (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv.) or Pd(OAc)₂ (0.02 equiv.) with SPhos (0.04 equiv.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Toluene and water (e.g., 4:1 mixture) or 1,4-Dioxane and water

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube, combine 2-Amino-6-bromo-N-phenylbenzamide, the arylboronic acid, the palladium catalyst, the ligand (if using Pd(OAc)₂), and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃1,4-Dioxane/H₂O10080-90
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9075-85

Part 2: Heck Reaction for Alkene Arylation

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a transformation of immense value in organic synthesis.[3][12] For substrates like 2-Amino-6-bromo-N-phenylbenzamide, the reaction conditions must be carefully chosen to ensure efficient coupling and avoid side reactions.

The Causality Behind Experimental Choices

The choice of a phosphine-free catalyst system or one with bulky, electron-rich phosphine ligands can influence the reaction outcome.[13] A base is required to neutralize the HBr generated during the catalytic cycle. The solvent should be polar and aprotic to facilitate the reaction.

.dot

Caption: Heck reaction catalytic cycle.

Protocol 3: Heck Reaction of 2-Amino-6-bromo-N-phenylbenzamide

Materials:

  • 2-Amino-6-bromo-N-phenylbenzamide (1.0 equiv.)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv.)

  • Pd(OAc)₂ (0.02 equiv.)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv.) or ligandless (for activated bromides)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous DMF or Acetonitrile

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a dry reaction vessel, add 2-Amino-6-bromo-N-phenylbenzamide, the palladium catalyst, and ligand (if used).

  • Under an inert atmosphere, add the anhydrous solvent, the base, and finally the alkene.

  • Seal the vessel and heat the mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

AlkeneCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
n-Butyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NDMF12070-85
StyrenePd(OAc)₂K₂CO₃Acetonitrile10075-90

Part 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][14][15] This reaction typically employs a dual catalytic system of palladium and copper.[16]

The Causality Behind Experimental Choices

The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center. The amine base is crucial as it deprotonates the terminal alkyne and neutralizes the HX byproduct.

.dot

Caption: Sonogashira dual catalytic cycle.

Protocol 4: Sonogashira Coupling of 2-Amino-6-bromo-N-phenylbenzamide

Materials:

  • 2-Amino-6-bromo-N-phenylbenzamide (1.0 equiv.)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv.)

  • Copper(I) iodide (CuI) (0.04 equiv.)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous THF (co-solvent)

  • Schlenk tube

Procedure:

  • In a Schlenk tube, dissolve 2-Amino-6-bromo-N-phenylbenzamide, Pd(PPh₃)₂Cl₂, and CuI in a mixture of THF and the amine base.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

  • Once complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

AlkyneCatalyst SystemBase/SolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃N/THF25-4080-95
TrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIDIPA/THF5075-90

Part 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with amines.[6][17][18] This reaction is particularly important for the synthesis of complex anilines and related compounds.

The Causality Behind Experimental Choices

This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[19] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine, forming the active nucleophile.

.dot

Caption: Buchwald-Hartwig amination catalytic cycle.

Protocol 5: Buchwald-Hartwig Amination of 2-Amino-6-bromo-N-phenylbenzamide

Materials:

  • 2-Amino-6-bromo-N-phenylbenzamide (1.0 equiv.)

  • Amine (e.g., morpholine, aniline) (1.2 equiv.)

  • Pd₂(dba)₃ (0.01-0.02 equiv.)

  • XPhos or SPhos (0.02-0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.)

  • Anhydrous toluene or 1,4-dioxane

  • Glovebox or Schlenk line technique is highly recommended

Procedure:

  • In a glovebox, add 2-Amino-6-bromo-N-phenylbenzamide, the palladium precursor, the ligand, and the base to a dry Schlenk tube.

  • Remove the tube from the glovebox, and add the anhydrous solvent, followed by the amine, under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

AmineCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃/XPhosNaOtBuToluene10085-95
AnilinePd₂(dba)₃/SPhosLiHMDS1,4-Dioxane11070-85

Conclusion and Future Outlook

2-Amino-6-bromo-N-phenylbenzamide has demonstrated its utility as a versatile building block for the synthesis of a wide array of complex organic molecules. The protocols detailed in this guide provide a robust starting point for researchers to explore its potential in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The strategic positioning of its functional groups allows for sequential and site-selective modifications, opening avenues for the creation of novel compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of a broader range of coupling partners will undoubtedly continue to expand the synthetic utility of this valuable scaffold.

References

  • Lei, P., Wang, Y., Zhang, C., Hu, Y., Feng, J., Ma, Z., Liu, X., Szostak, R., & Szostak, M. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters, 24(34), 6310-6315. Available at: [Link]

  • Golden, T. (n.d.). Sonogashira coupling. Available at: [Link]

  • ACS Publications. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Available at: [Link]

  • MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. Available at: [Link]

  • NSF PAR. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3454-3467.
  • Royal Society of Chemistry. (2015).
  • ResearchGate. (2017).
  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ACS Publications. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 12(3), 496-501.
  • National Institutes of Health. (2012). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA)
  • Chemistry LibreTexts. (2023). 2.
  • ResearchGate. (2025).
  • Wikipedia. (2023). Heck reaction.
  • National Institutes of Health. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • MDPI. (2017). Heck Reaction—State of the Art.
  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1556-1563.
  • National Institutes of Health. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • Scott E. Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
  • Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-13.
  • National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). PMC.
  • Apollo Scientific. (n.d.). 77603-45-3 Cas No.
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (2015).
  • BenchChem. (2025). Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Sources

Application Note: Recrystallization Solvent Systems for 2-Amino-6-bromo-N-phenylbenzamide

[1]

Executive Summary

2-Amino-6-bromo-N-phenylbenzamide is a hydrophobic, sterically congested amide often used as an intermediate in the synthesis of quinazolinones and other heterocyclic pharmacophores.[1] Its purification is critical due to the potential presence of unreacted aniline (genotoxic impurity) and 2-amino-6-bromobenzoic acid derivatives.[1]

This guide defines three solvent systems optimized for different impurity profiles and yield requirements. Ethanol/Water (System A) is the primary recommendation for general purity, while Ethyl Acetate/Heptane (System B) is recommended for removing lipophilic side-products.

Compound Analysis & Solubility Profile

Structural Considerations
  • Core: Benzamide scaffold with a phenyl ring on the nitrogen.

  • Substituents:

    • 2-Amino (-NH₂): Hydrogen bond donor; increases polarity slightly but allows for intramolecular H-bonding with the carbonyl oxygen.[1]

    • 6-Bromo (-Br): Lipophilic, electron-withdrawing, and sterically bulky.[1]

  • Steric Effect: The 2,6-disubstitution pattern forces the amide bond out of planarity with the benzoyl ring.[1] This "twist" often disrupts crystal packing, increasing the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.

Predicted Solubility Behavior
Solvent TypeExamplesSolubility (Cold)Solubility (Hot)Suitability
Polar Protic Methanol, EthanolModerateHighExcellent (Primary)
Polar Aprotic Ethyl Acetate, AcetoneHighVery HighGood (Solvent)
Non-Polar Heptane, HexaneInsolubleLowExcellent (Anti-Solvent)
Aromatic TolueneLowHighGood (Alternative)
Aqueous WaterInsolubleInsolubleAnti-Solvent Only

Recommended Solvent Systems

System A: Ethanol / Water (The "Standard" Protocol)
  • Best For: Removal of polar impurities (inorganic salts) and highly non-polar byproducts that precipitate first.

  • Mechanism: The compound dissolves in hot ethanol. Water acts as a strong anti-solvent, utilizing the hydrophobic effect driven by the bromine and phenyl rings.

  • Ratio: Typically 3:1 to 5:1 (Ethanol:Water) v/v.

System B: Ethyl Acetate / n-Heptane (The "Lipophilic" Protocol)[1]
  • Best For: Removal of unreacted aniline or colored oxidation products.

  • Mechanism: Ethyl acetate provides high solubility; Heptane selectively precipitates the product while keeping "oily" impurities in solution.

  • Ratio: 1:2 to 1:4 (EtOAc:Heptane) v/v.

System C: Toluene (The "Slow Growth" Protocol)
  • Best For: Obtaining X-ray quality crystals or maximizing polymorphic stability.

  • Mechanism: Temperature-dependent solubility without a second solvent. Toluene's aromatic nature interacts favorably with the N-phenyl ring via

    
    -
    
    
    stacking.[1]

Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization (Ethanol/Water)

Objective: Purify 5.0 g of crude material.

Materials:

  • Crude 2-Amino-6-bromo-N-phenylbenzamide (5.0 g)[1]

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Heating mantle/Hot plate with magnetic stirring

Step-by-Step Procedure:

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add 15 mL of Ethanol . Add a magnetic stir bar.

    • Heat to reflux (~78°C) with stirring.

    • Observation: If solid remains, add hot Ethanol in 2 mL increments until fully dissolved. (Target concentration: ~200-250 mg/mL).

    • Note: If the solution is dark/colored, add activated carbon (0.1 g), stir for 5 mins at reflux, and filter hot through Celite.

  • Nucleation (The Critical Step):

    • Remove from heat but keep stirring.

    • While the solution is still hot (~70°C), add warm water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not disturb.

    • Troubleshooting: If oil droplets form instead of crystals, reheat to dissolve and scratch the glass wall with a glass rod to induce nucleation, or add a seed crystal.

    • Once at room temperature, cool in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[2]

    • Wash the filter cake with 10 mL of cold 50% Ethanol/Water .

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol 2: Single-Solvent Recrystallization (Toluene)

Objective: High-purity polishing step.

  • Suspend crude solid in Toluene (10 mL per gram).

  • Heat to boiling (110°C). The solid should dissolve completely.

  • If insoluble particles remain (salts), hot filter.

  • Allow to cool very slowly to room temperature.

  • Filter and wash with cold Toluene/Hexane (1:1).

Process Visualization (Workflow Diagrams)

Figure 1: Solvent Selection Decision Tree

This logic gate helps researchers choose the correct system based on observed crude properties.

SolventSelectionStartStart: Analyze Crude MaterialSolubilityCheckIs crude soluble inhot Ethanol?Start->SolubilityCheckImpurityTypePrimary Impurity Type?SolubilityCheck->ImpurityTypeYesSystemCUse System C:Toluene(Polymorph Control)SolubilityCheck->SystemCNo (Try Non-polar)SystemAUse System A:Ethanol / Water(Standard)ImpurityType->SystemASalts / PolarSystemBUse System B:Ethyl Acetate / Heptane(Lipophilic Impurities)ImpurityType->SystemBOils / Aniline / Dimer

Caption: Decision matrix for selecting the optimal recrystallization solvent system based on impurity profile.

Figure 2: Recrystallization Workflow & Critical Control Points

Visualizing the operational steps to prevent common failures like "oiling out."

RecrystallizationFlowcluster_warningCritical Control PointStep11. Dissolution(Reflux Temp)Step22. Hot Filtration(Remove Insolubles)Step1->Step2Step33. Anti-Solvent Addition(Until Turbidity)Step2->Step3Step44. Controlled Cooling(Prevent Oiling Out)Step3->Step4Slow RampStep55. Isolation & Drying(Vacuum)Step4->Step5

Caption: Operational workflow highlighting the critical cooling phase to avoid liquid-liquid phase separation.

Analytical Validation

To confirm the success of the recrystallization, the following specifications should be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 column, MeCN/H2O gradient)> 98.5% Area
Identity 1H NMR (DMSO-d6)Consistent structure; no solvent peaks.[1]
Melting Point DSC or CapillarySharp range (typically < 2°C range). Note: Analogous 2-amino-N-phenylbenzamides melt ~130-150°C; 6-bromo substitution may shift this.[1]
Residual Solvent GC-HeadspaceEthanol < 5000 ppm; Toluene < 890 ppm.

Troubleshooting "Oiling Out"

The 6-bromo substituent creates steric bulk that can prevent easy crystal packing. If the product comes out as an oil:

  • Reheat the mixture until clear.

  • Add a Seed Crystal: Save a tiny amount of crude solid or obtain a crystal from a small-scale evaporation experiment. Add it to the solution once it cools to ~40°C.

  • Reduce Anti-Solvent: Use less water/heptane. A slightly more soluble system favors crystal growth over amorphous oiling.

References

  • BenchChem. Synthesis and Purification of 2-Bromo-N-phenylbenzamide Derivatives. (General protocols for brominated benzamides).

  • Kunes, J., et al. (2019).[3] "Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides." Molecules. (Provides solubility data for 2-amino-N-phenylbenzamide analogs in aqueous ethanol).

  • MIT OpenCourseWare. "Recrystallization Guide: Two-Solvent Systems." (Foundational principles for amide recrystallization).

  • Thermo Scientific. 2-Amino-6-bromopyridine and related intermediates.[1] (Safety and handling data for brominated amino-aromatics).

Preparation of 2-Amino-6-bromo-N-phenylbenzamide from isatoic anhydride precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 2-Amino-6-bromo-N-phenylbenzamide , a sterically congested scaffold critical in medicinal chemistry (e.g., for kinase inhibitors and heterocyclic library generation).

Executive Summary & Strategic Analysis

The synthesis of 2-amino-6-bromo-N-phenylbenzamide presents a specific regiochemical and kinetic challenge distinct from its common 5-bromo isomer. The bromine atom at the C6 position (ortho to the amide carbonyl) exerts significant steric hindrance , retarding the nucleophilic attack of aniline during the ring-opening of the isatoic anhydride precursor.

Successful preparation requires a two-phase strategy:

  • Regio-Specific Precursor Synthesis: Commercial "5-bromoisatoic anhydride" is often the 6-bromo isomer (derived from 5-bromoanthranilic acid), which yields the wrong product (2-amino-5-bromobenzamide). You must synthesize or source 5-bromo-1H-benzo[d][1,3]oxazine-2,4-dione derived from 2-amino-6-bromobenzoic acid .

  • Forcing Conditions for Ring Opening: Standard passive reflux is often insufficient. This protocol utilizes Microwave-Assisted Synthesis and Base Catalysis to overcome the activation energy barrier imposed by the ortho-bromo substituent.

Mechanistic Pathway & Logic

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the C4 carbonyl of the isatoic anhydride. In the 6-bromo target, the bulky bromine atom at C5 of the anhydride (becoming C6 of the benzamide) shields this carbonyl.

Diagram 1: Reaction Pathway & Steric Challenge

ReactionPathway cluster_steric Steric Blockade Start 2-Amino-6-bromobenzoic Acid (Precursor) Anhydride 5-Bromo-isatoic Anhydride (Critical Intermediate) Start->Anhydride Cyclization (-HCl) Triphosgene Triphosgene (Cyclization Agent) Triphosgene->Anhydride TS Tetrahedral Intermediate (Sterically Hindered) Anhydride->TS Nucleophilic Attack (Slow Step) Aniline Aniline (Nucleophile) Aniline->TS Product 2-Amino-6-bromo-N-phenylbenzamide (Target) TS->Product Decarboxylation (-CO2)

Caption: Synthesis pathway highlighting the critical intermediate and the steric blockade at the nucleophilic attack step.

Experimental Protocols

Phase 1: Synthesis of the Precursor (5-Bromo-isatoic Anhydride)

Do not rely on generic commercial labels. Synthesize from the acid to guarantee the isomer.

Materials:

  • 2-Amino-6-bromobenzoic acid (1.0 eq) [CAS: 20776-48-1][1][2]

  • Triphosgene (0.35 eq)

  • Triethylamine (TEA) (2.2 eq) or Pyridine

  • THF (Anhydrous) or Dioxane

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 2-amino-6-bromobenzoic acid (5.0 g, 23.1 mmol) in anhydrous THF (50 mL).

  • Base Addition: Cool to 0°C. Add Triethylamine (7.1 mL, 50.8 mmol) dropwise. Note: The solution may darken.

  • Cyclization: Dissolve Triphosgene (2.4 g, 8.1 mmol) in THF (10 mL) and add slowly to the reaction mixture over 30 minutes at 0°C.

    • Safety: Triphosgene generates phosgene in situ. Use a scrubber trap containing NaOH solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting acid spot should disappear.

  • Workup: Pour the mixture into crushed ice/water (200 mL). The isatoic anhydride will precipitate.

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum. Recrystallize from Toluene/Dioxane if necessary.

    • Expected Yield: 85-95%

    • Appearance: Off-white to beige solid.

Phase 2: Ring Opening (Coupling with Aniline)

Choose Method A for standard lab equipment or Method B for high-throughput/efficiency.

Method A: Microwave-Assisted Synthesis (Recommended)

Microwave irradiation efficiently overcomes the steric barrier at the C4 carbonyl.

Materials:

  • 5-Bromo-isatoic anhydride (from Phase 1) (1.0 eq)

  • Aniline (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq) - Catalyst

  • DMF (Dimethylformamide) - Solvent

Protocol:

  • Loading: In a microwave process vial (10-20 mL), suspend 5-bromo-isatoic anhydride (1.0 mmol, 242 mg) and Aniline (1.2 mmol, 110 µL) in DMF (3 mL).

  • Catalysis: Add DMAP (12 mg, 0.1 mmol).

  • Irradiation: Seal the vial. Heat in a microwave reactor at 140°C for 20 minutes .

    • Pressure Note: Ensure the vessel is rated for ~10-15 bar as CO2 is generated.

  • Workup: Pour the reaction mixture into ice-cold water (30 mL). Stir vigorously for 15 minutes.

  • Purification:

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

    • Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Method B: Thermal "Melt" Method (Solvent-Free)

Useful for scaling up without large solvent volumes.

Protocol:

  • Mix 5-bromo-isatoic anhydride (1.0 eq) and Aniline (1.5 eq) in a round-bottom flask.

  • Heat the neat mixture to 120-130°C in an oil bath.

  • Observation: Evolution of CO2 gas (bubbling) indicates reaction progress.

  • Continue heating until gas evolution ceases (approx. 2-4 hours).

  • Cool to ~60°C and add Ethanol (10 mL/g) to induce crystallization of the product.

Data Summary & Troubleshooting

Reaction Conditions Comparison
ParameterMethod A (Microwave)Method B (Thermal Melt)Standard Reflux (Ethanol)
Temperature 140°C120-130°C78°C
Time 20 mins3-4 hours12-24 hours (Incomplete)
Yield 88% 75%<40%
Steric Tolerance HighModerateLow
Troubleshooting Guide
  • Problem: Low conversion of starting material.

    • Cause: Steric hindrance preventing attack.[3]

    • Solution: Switch to Method A (Microwave) or add 1.0 eq of NaH in DMF (strong base activation).

  • Problem: Product is an oil/sticky gum.

    • Cause: Residual DMF or aniline.

    • Solution: Triturate with cold diethyl ether or recrystallize from EtOH/Water.

Diagram 2: Experimental Workflow

Workflow Step1 Precursor Synthesis (Acid + Triphosgene) Check Isomer Verification (Ensure 5-bromo anhydride) Step1->Check Choice Select Method Check->Choice MethodA Method A: Microwave (140°C, 20 min, DMF) Choice->MethodA High Yield/Speed MethodB Method B: Thermal Melt (130°C, Solvent-free) Choice->MethodB Scale Up Quench CO2 Release & Workup (Ice Water Precipitation) MethodA->Quench MethodB->Quench Final 2-Amino-6-bromo-N-phenylbenzamide Quench->Final

Caption: Decision tree for selecting the optimal synthesis route based on scale and equipment.

References

  • BenchChem. Synthetic Route to 2-Aminobenzamides from Isatoic Anhydride: Application Notes and Protocols. (2025).[2][3][4][5][6] Retrieved from

  • Organic Syntheses. Preparation of Isatoic Anhydride from Anthranilic Acid. Coll. Vol. 3, p. 488. Retrieved from

  • National Institutes of Health (PubChem). 5-Bromoisatoic Anhydride Compound Summary (CID 288561). Retrieved from

  • Patil, V. V., & Shankarling, G. S. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines.[7] J. Org.[7] Chem., 2015, 80, 7876-7883.[7] (Context on steric hindrance in ortho-substituted anilines). Retrieved from

  • ChemicalBook. 5-Bromoisatoic anhydride Product Specifications and CAS 4692-98-2 vs 77603-45-3. Retrieved from

Sources

Intramolecular cyclization techniques involving 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Intramolecular Cyclization Protocols for 2-Amino-6-bromo-N-phenylbenzamide

Executive Summary

The substrate 2-Amino-6-bromo-N-phenylbenzamide represents a high-value "pincer" scaffold in medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group at the C2 position and an electrophilic bromide at the C6 position flanking the central amide—allows for divergent intramolecular cyclization pathways.

This guide details two distinct, chemically orthogonal protocols to access biologically privileged heterocycles:

  • Pathway A (Phenanthridinone Synthesis): Palladium-catalyzed intramolecular C–H arylation utilizing the C6-Bromide and N-Phenyl ring.[1] This pathway constructs the tricyclic core found in PARP inhibitors (e.g., Rucaparib analogs).

  • Pathway B (Quinazolinone Synthesis): Copper-catalyzed or condensation-based cyclization utilizing the C2-Amino group and the Amide carbonyl. This pathway retains the C6-Bromide, enabling late-stage functionalization (e.g., Suzuki coupling) for library generation.

Strategic Reaction Pathways

The choice of cyclization technique depends entirely on the target scaffold and the management of the C2-amino group.

ReactionPathways cluster_legend Pathway Logic Start 2-Amino-6-bromo- N-phenylbenzamide Protect Step 1: Amine Protection (e.g., Boc/Acetyl) Start->Protect Path A (Required) Quinazolinone TARGET B: 5-Bromo-3-phenylquinazolin-4(3H)-one (Bicyclic Core + Br Handle) Start->Quinazolinone Path B: Orthoester/Aldehyde Condensation Cyclization Phenanthridinone TARGET A: 1-Amino-phenanthridin-6(5H)-one (Tricyclic Core) Protect->Phenanthridinone Pd(OAc)2, Ligand Intramolecular C-H Arylation Legend1 Path A: Uses C6-Br & N-Phenyl (Constructs Ring C) Legend2 Path B: Uses C2-NH2 & Amide (Constructs Ring B)

Figure 1: Divergent synthetic workflows based on chemoselective activation.

Protocol A: Synthesis of Phenanthridinones (C-H Arylation)

Objective: Construction of the tricyclic phenanthridin-6(5H)-one skeleton. Mechanism: The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle involving oxidative addition to the C–Br bond, followed by electrophilic palladation (C–H activation) of the pendant N-phenyl ring, and finally reductive elimination to form the C–C bond.

Critical Consideration: The free C2-amino group (


) is a potent ligand that can poison the Palladium catalyst or lead to side reactions. Protection of the amine (e.g., as N-Boc or N-Acetyl) is mandatory  prior to this cyclization step [1].
Experimental Protocol

Reagents:

  • Substrate:

    
    -Boc-2-amino-6-bromo-
    
    
    
    -phenylbenzamide (1.0 equiv)
  • Catalyst: Palladium(II) Acetate [

    
    ] (5 mol%)[1]
    
  • Ligand: Triphenylphosphine (

    
    ) (10 mol%) or PCy3 for difficult substrates.
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMA (Dimethylacetamide) or Toluene.

Step-by-Step Procedure:

  • Setup: In a glovebox or under a steady stream of Argon, charge a heavy-walled pressure vial with the protected substrate (1.0 mmol),

    
     (11 mg, 0.05 mmol), 
    
    
    
    (26 mg, 0.1 mmol), and
    
    
    (650 mg, 2.0 mmol).
  • Solvation: Add anhydrous DMA (5 mL). The concentration should be approximately 0.2 M.

  • Degassing: Seal the vial with a septum and sparge with Argon for 10 minutes to remove dissolved oxygen (crucial for C-H activation efficiency). Replace septum with a Teflon-lined screw cap.

  • Reaction: Heat the reaction block to 120°C . Stir vigorously for 12–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The starting material (aryl bromide) should disappear, and a highly fluorescent spot (characteristic of phenanthridinones) will appear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Wash the filtrate with water (

    
    ) and brine. Dry over 
    
    
    
    .[1][2] Concentrate in vacuo.[2]
  • Deprotection (Optional): If the free amine is required, treat the crude residue with TFA/DCM (1:1) at 0°C for 1 hour to remove the Boc group, yielding 1-amino-phenanthridin-6(5H)-one .

Mechanistic Insight (Graphviz):

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Insertion into C-Br CHAct C-H Activation (Palladacycle) OxAdd->CHAct Base-assisted Deprotonation of Ph Ring RedElim Reductive Elimination (Product Release) CHAct->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for intramolecular C-H arylation.

Protocol B: Synthesis of Quinazolinones (Condensation)

Objective: Formation of the bicyclic quinazolin-4(3H)-one core while retaining the C6-Bromide . Value: This protocol preserves the aryl bromide, creating a "functionalizable scaffold" (5-bromo-3-phenylquinazolin-4(3H)-one) perfect for subsequent SAR studies via Suzuki or Buchwald couplings.

Experimental Protocol

Reagents:

  • Substrate: 2-Amino-6-bromo-N-phenylbenzamide (1.0 equiv) (Free amine required).

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (excess) OR Paraformaldehyde/Oxidant.

  • Catalyst: Iodine (

    
    ) (10 mol%) or 
    
    
    
    -TsOH (catalytic).
  • Solvent: Ethanol or Toluene.

Step-by-Step Procedure (Orthoester Method - Most Robust):

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-Amino-6-bromo-N-phenylbenzamide (1.0 mmol).

  • Reagent Addition: Add Triethyl Orthoformate (3 mL, excess) and anhydrous Ethanol (5 mL). Add a catalytic amount of Iodine (25 mg, 0.1 mmol) or Sulfamic Acid.

    • Note: TEOF serves as the "C1" carbon source to bridge the amine and amide nitrogen.

  • Reaction: Heat to Reflux (80-90°C) for 4–6 hours.

  • Monitoring: TLC will show the conversion of the polar amine to a less polar, UV-active quinazolinone.

  • Workup: Cool the mixture. The product often precipitates out of the ethanol solution upon cooling.

  • Isolation: Filter the solid. Wash with cold ethanol and hexanes. Recrystallize from EtOH/DMF if necessary.

Data Summary Table:

FeaturePathway A (Phenanthridinone)Pathway B (Quinazolinone)
Active Groups C6-Bromide + N-Phenyl RingC2-Amine + Amide Carbonyl
Bond Formed C–C (Biaryl coupling)C–N (Imine formation)
Catalyst Palladium (Pd)Acid or Iodine (Metal-free)
Fate of Bromide Consumed (Lost)Retained (Available for SAR)
Fate of Amine Must be ProtectedConsumed (Forms Ring)
Drug Class PARP Inhibitors, AntiviralsKinase Inhibitors, GPCR ligands

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide." BenchChem Technical Guides, 2025. Link

  • Liang, D., et al. "One-pot sequential reaction to 2-substituted-phenanthridinones from N-methoxybenzamides." Organic & Biomolecular Chemistry, vol. 15, 2017, pp. 4390–4398.[3] Link[3]

  • Gui, Q., et al. "Synthesis of Phenanthridin-6(5H)-ones via Copper-Catalyzed Cyclization of 2-Phenylbenzamides." Synlett, vol. 24, no.[3] 08, 2013, pp. 1016–1020. Link

  • RSC Advances. "Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones."[4] RSC Advances, 2015. Link

  • Journal of Medicinal Chemistry. "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites." J. Med. Chem., 2023.[5] Link

Sources

Comprehensive Protocol for HPLC Method Development and Validation: Detecting 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties and a systematic, causality-driven approach to chromatographic separation[1]. This application note provides a definitive, step-by-step guide for the detection and quantification of 2-Amino-6-bromo-N-phenylbenzamide (CAS 2845128-73-4)[2]. By integrating the latest ICH Q2(R2) validation guidelines[3], this protocol ensures that the analytical procedure is self-validating, scientifically sound, and regulatory-compliant.

Part 1: Physicochemical Profiling & Method Rationale

To design an optimal separation strategy, we must first deconstruct the molecular architecture of 2-Amino-6-bromo-N-phenylbenzamide and establish the causality behind our experimental choices.

  • Stationary Phase Selection (The "Why"): The molecule features a highly hydrophobic phenylbenzamide core augmented by a lipophilic bromine atom. This dictates the use of Reversed-Phase HPLC (RP-HPLC) . A high-carbon-load C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is selected to provide sufficient hydrophobic interaction and retention for the benzamide derivative[4].

  • Mobile Phase & pH Control (The "Why"): The presence of the 2-amino group introduces an ionizable moiety (weakly basic, typical aromatic amine pKa ~2.0–4.0). If the mobile phase pH is near the pKa, the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. To suppress ionization and ensure the analyte remains in a single, protonated state, an acidic aqueous buffer (pH 3.0) using 0.1% Phosphoric acid or Trifluoroacetic acid (TFA) is mandatory[1].

  • Organic Modifier Selection (The "Why"): Acetonitrile is preferred over methanol due to its lower viscosity (reducing system backpressure) and lower UV cutoff (190 nm), which minimizes baseline noise during gradient elution[1].

  • Detector Wavelength: The conjugated

    
    -system of the benzamide and phenyl rings provides strong UV absorbance. A Photodiode Array (PDA) detector set to 254 nm  ensures maximum sensitivity while allowing for peak purity analysis (specificity)[4].
    

HPLC_Workflow N1 1. Define Analytical Target Profile (ATP) Target: 2-Amino-6-bromo-N-phenylbenzamide N2 2. Physicochemical Profiling Evaluate pKa, LogP, and UV Absorption N1->N2 N3 3. Stationary Phase Selection Select RP-C18 for Hydrophobic Core N2->N3 N4 4. Mobile Phase Optimization Buffer pH 3.0 to control Amine Ionization N3->N4 N5 5. ICH Q2(R2) Validation Assess Specificity, Linearity, Accuracy N4->N5

Figure 1: Systematic HPLC Method Development Workflow.

Part 2: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded directly into the workflow to guarantee that the instrument is fit for purpose before any sample is analyzed[3].

Reagent Preparation
  • Buffer Solution (Mobile Phase A): Dissolve 1.19 g of sodium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm nylon membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

Standard & Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25.0 mg of 2-Amino-6-bromo-N-phenylbenzamide reference standard into a 25 mL volumetric flask. Dissolve in 15 mL of diluent, sonicate for 10 minutes, and make up to volume[4].

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh an equivalent amount of the sample matrix, dissolve in diluent, sonicate for 15 minutes to ensure complete extraction, and filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Execution & System Suitability
  • Purge the HPLC system and equilibrate the C18 column with the initial mobile phase ratio (70% A : 30% B) for at least 30 minutes until a stable baseline is achieved.

  • Execute the System Suitability Test (SST): Inject the Working Standard Solution (50 µg/mL) in five replicates.

  • Self-Validation Gate: Proceed to sample analysis only if the SST meets the following criteria:

    • Tailing Factor (

      
      ) 
      
      
      
    • Theoretical Plates (

      
      ) 
      
      
      
    • Relative Standard Deviation (%RSD) of peak areas

      
      [4].
      

Part 3: ICH Q2(R2) Method Validation Framework

The revised ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach to analytical validation, requiring robust statistical evidence that the method is fit for its intended purpose[3],[5].

Validation Parameters & Execution
  • Specificity (Selectivity): Inject a blank diluent, a placebo matrix, and the spiked sample. Verify via PDA that the 2-Amino-6-bromo-N-phenylbenzamide peak is spectrally pure (Peak Purity Angle < Peak Purity Threshold) and free from co-eluting interferences[3].

  • Linearity & Range: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 40, 50, 60, and 75 µg/mL). Perform linear regression analysis (Area vs. Concentration). The correlation coefficient (

    
    ) must be 
    
    
    
    [3].
  • Accuracy (% Recovery): Spike known amounts of the standard into the sample matrix at three levels (80%, 100%, 120%). Calculate the percentage recovery. Acceptable limits are typically 98.0% – 102.0%.

  • Precision: Assess repeatability by analyzing six independent sample preparations at 100% concentration. The %RSD of the assay results must be

    
    .
    
  • Robustness: Deliberately vary critical method parameters (e.g., Flow rate

    
     0.1 mL/min, Column temperature 
    
    
    
    5°C, Mobile phase pH
    
    
    0.2). The method is robust if these changes do not cause the SST parameters to fail[5].

Validation Core ICH Q2(R2) Validation Spec Specificity (Peak Purity) Core->Spec Sens Sensitivity (LOD/LOQ) Core->Sens Lin Linearity (R² ≥ 0.999) Core->Lin Acc Accuracy (% Recovery) Core->Acc Prec Precision (% RSD ≤ 2.0) Core->Prec

Figure 2: Core Validation Parameters according to ICH Q2(R2) Guidelines.

Part 4: Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / SettingRationale
Column C18, 150 mm × 4.6 mm, 5 µmOptimal retention for hydrophobic benzamide core.
Mobile Phase A Phosphate Buffer (pH 3.0)Suppresses ionization of the 2-amino group.
Mobile Phase B AcetonitrileLow viscosity, excellent peak shape for aromatics.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and reproducible

.
Flow Rate 1.0 mL/minBalances analysis time with column backpressure.
Column Temperature 30°CReduces solvent viscosity and standardizes retention.
Detection UV/PDA at 254 nmMaximum absorption for conjugated

-systems.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Table 2: ICH Q2(R2) Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
System Suitability Required prior to analysis%RSD

,

,

Specificity Unambiguous assessmentNo interference at the retention time of the API.
Linearity Proportional response

over 50% to 150% of target conc.
Accuracy Closeness to true valueMean recovery between 98.0% and 102.0%.
Precision Degree of scatterRepeatability %RSD

(n=6).

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Practical HPLC Method Development (2nd Edition) Source: Perlego / Wiley-Interscience (Snyder, L. R., Kirkland, J. J., Glajch, J. L.) URL:[Link]

Sources

Functionalization of the amino group in 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Functionalization of the Amino Group in 2-Amino-6-bromo-N-phenylbenzamide

Strategic Analysis: The "Fortress" Amine

Context & Challenge The scaffold 2-Amino-6-bromo-N-phenylbenzamide represents a "privileged structure" in medicinal chemistry, often serving as a precursor to quinazolinones (kinase inhibitors) or functioning as a crystallographic mimic in GPCR ligand design. However, the primary amino group (


) at the 2-position is not a standard aniline. It is chemically "locked" by two critical factors:
  • Electronic Deactivation (The H-Bond Lock): Unlike a free aniline, the 2-amino group participates in a strong intramolecular hydrogen bond with the carbonyl oxygen of the amide (

    
    ). This reduces the electron density available for nucleophilic attack, effectively raising the activation energy for any functionalization.
    
  • Steric Congestion (The 6-Bromo Wall): The bromine atom at the 6-position forces the amide moiety out of planarity with the phenyl ring to minimize steric clash. This creates a rigid, congested "cleft" around the amine, hindering the approach of bulky electrophiles.[1]

Implication for Experimental Design Standard "textbook" aniline protocols (e.g., mild acylation with anhydrides) often fail or proceed with poor conversion.[1] Successful functionalization requires disrupting the internal hydrogen bond (using temperature or competitive bases) and utilizing highly reactive electrophiles .[1]

Reaction Landscape & Decision Matrix

The following diagram illustrates the three primary functionalization pathways, graded by synthetic difficulty and utility.

ReactionLandscape Start 2-Amino-6-bromo- N-phenylbenzamide Acylation Pathway A: N-Acylation (Prodrugs/Linkers) Start->Acylation Hard Electrophiles (Acid Chlorides) Alkylation Pathway B: Reductive Alkylation (Solubility Modulation) Start->Alkylation Aldehydes + Reducing Agent Cyclization Pathway C: Oxidative Cyclization (Quinazolinone Core) Start->Cyclization Orthoesters or Aldehydes + Oxidant ProductA N-Acyl Analogues Acylation->ProductA ProductB N-Alkyl Derivatives Alkylation->ProductB ProductC Quinazolin-4(3H)-ones Cyclization->ProductC

Figure 1: Strategic reaction landscape. Pathway C (Cyclization) is the thermodynamically favored sink, while Pathways A and B require kinetic control to prevent over-reaction or cyclization.[1]

Detailed Protocols

Protocol A: Chemoselective N-Acylation (Overcoming the H-Bond)

Objective: To attach an acyl group (R-CO-) to the amine without disturbing the sensitive bromide or the amide linkage.

The Challenge: The intramolecular H-bond makes the amine a poor nucleophile. The Fix: Use a "Hard" electrophile (Acid Chloride) and a base that acts as both a catalyst and H-bond disruptor (Pyridine).

Materials:

  • Substrate: 2-Amino-6-bromo-N-phenylbenzamide (1.0 eq)

  • Reagent: Aryl/Alkyl Acid Chloride (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Base: Pyridine (3.0 eq) or DMAP (0.1 eq) + TEA (2.0 eq)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the substrate in DCM (0.1 M concentration).

    • Note: If solubility is poor due to the amide, switch to THF.[1]

  • Base Addition: Add Pyridine (3.0 eq).[1]

    • Mechanism:[1][2][3][4] Pyridine serves dual roles: it scavenges HCl and competitively H-bonds with the amide proton, momentarily "freeing" the amine lone pair.

  • Electrophile Addition: Cool the mixture to 0°C. Add the acid chloride dropwise.

    • Caution: Rapid addition can lead to bis-acylation (imide formation).[1]

  • Thermal Activation: Allow to warm to Room Temperature (RT). If TLC shows <50% conversion after 4 hours, reflux at 40°C (DCM) or 60°C (THF).[1] The H-bond barrier often requires thermal energy to overcome.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1] Wash organic layer with 1M HCl (to remove pyridine) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .

Self-Validating Check:

  • H-NMR: The shift of the amide -NH usually moves downfield (>10 ppm), and the disappearance of the broad amino -

    
     signal (approx. 5-7 ppm) confirms reaction.
    
Protocol B: Reductive Amination (Solubility Modulation)

Objective: To introduce an alkyl group (e.g., methyl, benzyl) to modulate lipophilicity (


).[1]

The Challenge: Direct alkylation with alkyl halides (e.g., MeI) often leads to over-alkylation (quaternary salts).[1] The Fix: Reductive amination using sterically hindered aldehydes or mild reducing agents.

Materials:

  • Substrate (1.0 eq)[1]

  • Aldehyde (e.g., Benzaldehyde, Formalin) (1.2 eq)[1][5]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Methodology:

  • Imine Formation (The Bottleneck): Mix substrate and aldehyde in DCE.[1] Add AcOH. Stir for 2-6 hours.

    • Critical Insight: Because of the electron-withdrawing amide and the 6-Br steric hindrance, imine formation is slow. Do not add the reducing agent immediately. Monitor imine formation by TLC.

  • Reduction: Once the imine is formed (or equilibrium reached), add

    
     in one portion.[1]
    
  • Reaction Time: Stir at RT for 12-24 hours.

  • Quench: Add sat.

    
     solution. Stir vigorously for 30 mins to decompose boron complexes.
    
Protocol C: Oxidative Cyclization to Quinazolinones

Objective: To fuse the amine and amide into a heterocycle. This is the most common fate of this scaffold in drug discovery.

Mechanism: Condensation of the amine with an aldehyde followed by oxidative ring closure involving the amide nitrogen.

QuinazolinoneMechanism Step1 Step 1: Schiff Base Formation (Amine + Aldehyde) Step2 Step 2: Nucleophilic Attack (Amide N attacks Imine C) Step1->Step2 Acid Cat. (pTSA) Step3 Step 3: Oxidative Dehydrogenation (Aromatization) Step2->Step3 Oxidant (CuCl2, DDQ, or I2)

Figure 2: The oxidative cyclization cascade. Step 3 is critical; without an oxidant, the reaction stalls at the dihydro-quinazolinone stage.

Materials:

  • Substrate (1.0 eq)[1]

  • Aldehyde (1.2 eq)[1][5]

  • Oxidant: Iodine (

    
    ) (1.2 eq) or 
    
    
    
    (2.0 eq)[1]
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: DMF or DMSO.[1]

Step-by-Step Methodology:

  • One-Pot Mix: Dissolve substrate, aldehyde, base, and Iodine in DMF.

  • Heating: Heat to 80-100°C.

    • Why Heat? To drive the condensation and the subsequent oxidation.

  • Monitoring: The reaction usually completes in 4-8 hours.

  • Workup: Pour into water containing 5% Sodium Thiosulfate (to reduce excess Iodine). The product usually precipitates as a solid. Filter and wash with water.[1]

Comparative Data Summary

ProtocolTarget GroupKey ReagentsEst. YieldCritical Constraint
Acylation Amide (-NHCOR)R-COCl, Pyridine65-85%Exothermic; requires dry conditions.
Reductive Alkylation Amine (-NHR)R-CHO,

50-70%Slow imine formation due to sterics.[1]
Cyclization QuinazolinoneR-CHO,

/Base
80-95%Thermodynamically favored; irreversible.[1]

Troubleshooting & Expert Tips

  • The "Unreactive" Amine: If the amine refuses to react in Protocol A or B, convert the system to a microwave protocol. Heating to 100°C in a sealed vessel for 10-30 mins often forces the reaction by overcoming the H-bond stabilization energy.

  • Avoiding Pd-Catalysis Pitfalls: Avoid using Palladium-catalyzed amination (Buchwald-Hartwig) on this specific substrate if possible. The 6-Bromo substituent is a highly reactive electrophile for Pd(0). Attempting to arylate the amine with an external Aryl-Bromide will likely result in polymerization or scrambling where the catalyst inserts into the starting material's bromine instead.

References

  • Intramolecular Hydrogen Bonding in Anthranilamides

    • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (2017).[1] MDPI.[1]

    • [1]

  • Quinazolinone Synthesis (Copper-Catalyzed)

    • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides. (2019).[1][4][6] ACS Omega.[1]

    • [1]

  • Steric Hindrance in 2-Amino-6-halo Systems

    • Reaction of 2-amino-6-methylpyridine and steric hindrance.[7] (ResearchGate).[1][7]

  • General Quinazolinone Synthesis Reviews

    • Synthesis of quinazolinones - Recent Literature.[2][6][8] Organic Chemistry Portal.[1]

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-Amino-6-bromo-N-phenylbenzamide is notoriously challenging due to the extreme steric hindrance of the di-ortho-substituted benzoic acid core, the moderate nucleophilicity of aniline, and the high risk of chemoselectivity failures during functional group transformations.

As an application scientist, I have designed this guide to move beyond basic troubleshooting. Below, you will find the mechanistic causality behind your low yields, a data-driven diagnostic matrix, step-by-step optimized protocols, and an FAQ section to ensure your next synthetic run is a self-validating success.

Mechanistic Troubleshooting: Why is your yield low?

To optimize this synthesis, you must first understand the three competing chemical forces working against you:

  • Extreme Steric Hindrance: The target molecule requires forming an amide bond at a carboxylic acid flanked by a bulky bromine atom at position 6 and an amino group at position 2. This creates a highly congested transition state that blocks the approach of standard coupling reagents and nucleophiles[1].

  • Poor Nucleophilicity: Aniline is an electron-deficient nucleophile because its nitrogen lone pair is delocalized into the aromatic ring. When paired with a sterically hindered electrophile, standard carbodiimide chemistry (like EDC/HOBt) often stalls[2].

  • Chemoselectivity Conflicts: If you attempt to bypass the steric bulk by forming a highly reactive acid chloride, the unprotected 2-amino group will trigger runaway self-condensation. Conversely, if you use a nitro-precursor route, standard catalytic hydrogenation will cleave the critical carbon-bromine bond[3].

Strategic Workflow

SynthesisWorkflow Start Target Synthesis: 2-Amino-6-bromo-N-phenylbenzamide RouteA Route A: Direct Amidation (2-Amino-6-bromobenzoic acid + Aniline) Start->RouteA RouteB Route B: Nitro Precursor (2-Nitro-6-bromobenzoic acid + Aniline) Start->RouteB IssueA Issue: Extreme Steric Hindrance & Amine Self-Condensation RouteA->IssueA StepB1 Step 1: Amidation (High Yield) (No self-condensation risk) RouteB->StepB1 SolA Solution: Use HATU/DIPEA or Boc-Protect the 2-Amino Group IssueA->SolA Final Product: 2-Amino-6-bromo-N-phenylbenzamide SolA->Final IssueB Issue: Aryl Bromide Cleavage During Nitro Reduction (Pd/C) StepB1->IssueB SolB Solution: Chemoselective Reduction (SnCl2·2H2O or Fe/AcOH) IssueB->SolB SolB->Final

Workflow for synthesizing 2-Amino-6-bromo-N-phenylbenzamide overcoming steric and reduction issues.

Quantitative Diagnostic Matrix

Use the table below to compare your current methodology against expected outcomes. This data summarizes the predictable failure modes based on the functional group incompatibilities present in this specific scaffold.

Synthesis RouteActivating Reagent / ConditionsReduction MethodExpected YieldPrimary Failure Mode
Direct Amidation EDC + HOBt, RTN/A< 15%Sluggish kinetics due to steric bulk[2]
Direct Amidation SOCl2 (Acid Chloride)N/A< 10%Polymerization / Self-condensation
Direct Amidation HATU + DIPEA, 40°CN/A35 - 50%Steric hindrance limits conversion[4]
Nitro Precursor HATU + DIPEA, RTH2, Pd/C< 5% (Desired)Complete hydrodehalogenation (loss of Br)[3]
Nitro Precursor HATU + DIPEA, RTSnCl2·2H2O, EtOH75 - 85%Clean conversion, retained aryl bromide[3]

Frequently Asked Questions (FAQs)

Q: Why is my yield so low when using EDC/HOBt for the direct coupling of 2-amino-6-bromobenzoic acid and aniline? A: The reaction suffers from a dual kinetic penalty. First, the carboxylic acid is extremely sterically hindered by the flanking ortho-bromo and ortho-amino groups, which physically blocks the approach of the coupling reagent[1]. Second, aniline is an electron-deficient, moderate nucleophile[2]. EDC/HOBt is insufficiently reactive for this combination. Upgrading to a more reactive uronium salt like HATU, which forms a highly reactive OAt-active ester, is necessary to drive the reaction forward[4].

Q: I tried to force the direct amidation by converting the acid to an acid chloride with thionyl chloride (SOCl2). Why did my reaction turn into a black, intractable tar? A: By forming the highly electrophilic acid chloride in the presence of an unprotected primary amine (the 2-amino group on your starting material), you initiated a runaway self-condensation. The 2-amino group of one molecule will rapidly attack the acid chloride of another, leading to polymerization or the formation of cyclic benzoxazinone derivatives.

Q: I successfully synthesized 2-nitro-6-bromo-N-phenylbenzamide. However, after reducing the nitro group using Hydrogen gas and Pd/C, my product mass is missing 79 Da. What happened? A: You experienced hydrodehalogenation. Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly active and readily inserts into aryl carbon-bromine bonds, cleaving the bromine atom from the ring[3]. To selectively reduce the nitro group while preserving the aryl bromide, you must abandon catalytic hydrogenation and switch to a chemoselective single-electron transfer method, such as Tin(II) chloride (SnCl2) or Iron powder in acidic media (Fe/AcOH)[5].

Optimized Experimental Protocols

Protocol A: Direct Amidation using HATU (Route A)

Use this protocol if you must start from 2-amino-6-bromobenzoic acid and want to avoid protecting groups. Expect moderate yields.

  • Activation: Dissolve 2-amino-6-bromobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N2 or Argon).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir for 15–20 minutes at room temperature to ensure complete formation of the highly reactive OAt-active ester[4].

  • Coupling: Add aniline (1.5 eq) to the reaction mixture.

  • Thermal Drive: Heat the reaction gently to 40°C for 16–24 hours. The added thermal energy is required to overcome the activation barrier imposed by the extreme steric hindrance[1].

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash extensively with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.

Protocol B: The Two-Step Nitro Route (Route B - Recommended)

This is the field-standard approach for maximizing yield and purity by avoiding self-condensation.

Step 1: Amidation of 2-Nitro-6-bromobenzoic acid

  • Dissolve 2-nitro-6-bromobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.

  • Add EDC·HCl (1.2 eq), HOAt or HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Add aniline (1.1 eq) and stir at room temperature for 12 hours. Because the 2-position is a nitro group, there is zero risk of self-condensation, allowing for near-quantitative conversion.

  • Perform a standard aqueous workup to isolate the intermediate: 2-nitro-6-bromo-N-phenylbenzamide.

Step 2: Chemoselective Nitro Reduction

  • Dissolve the intermediate (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq)[3].

  • Reflux the mixture for 2–4 hours. Monitor by LC-MS to confirm the reduction of the nitro group to an amine without the loss of the bromine atom[5].

  • Cool to room temperature and carefully neutralize with saturated aqueous NaHCO3 until the pH is slightly basic (this precipitates the tin salts as a white solid).

  • Filter the suspension through a pad of Celite®, washing the pad thoroughly with EtOAc.

  • Separate the organic layer of the filtrate, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield highly pure 2-Amino-6-bromo-N-phenylbenzamide.

References

1.[4] BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU". 2.[3] BenchChem. "Challenges in the selective reduction of the nitro group". 3.[1] Thieme. "Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines". 4.[2] NIH/PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". 5.[5] Common Organic Chemistry. "Nitro Reduction - Common Conditions".

Sources

Technical Support Center: Troubleshooting Solubility of 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Amino-6-bromo-N-phenylbenzamide presents a classic challenge in medicinal chemistry: it is a lipophilic, weakly basic "brick dust" molecule. Its poor aqueous solubility stems from strong intermolecular


-

stacking interactions between the aromatic rings and the hydrogen-bonding network of the benzamide core.

For researchers, the primary failure mode is "crash-out" precipitation during the dilution of organic stock solutions into aqueous buffers. This guide moves beyond generic advice, providing a mechanistic approach to solubilization based on the compound's specific physicochemical properties (LogP ~3.7, estimated pKa ~2.5–3.5 for the aniline nitrogen).

Key Physicochemical Barriers
PropertyCharacteristicImpact on Solubility
Lipophilicity High (LogP > 3)Drives aggregation in water to minimize entropy loss.[1]
Crystal Lattice High EnergyStrong intermolecular forces require significant energy to break (high melting point).
Ionization Weak Base (

)
Remains uncharged (neutral) at physiological pH (7.4), maximizing insolubility.[1]

Diagnostic Workflow

Before altering your protocol, identify the specific stage of failure using this logic flow.

Solubility_Troubleshooting Start Start: Visual Inspection Stock_Check Is Stock Solution (DMSO) Clear? Start->Stock_Check Dilution_Check Dilute 100x into Buffer. Is it Clear? Stock_Check->Dilution_Check Yes Stock_Fail Stock is cloudy Stock_Check->Stock_Fail No Precipitation Precipitation Observed (Cloudiness/Particulates) Dilution_Check->Precipitation No Success Soluble: Proceed to Assay Dilution_Check->Success Yes Prec_Action Action: Implement 'Shift-and-Shield' Protocol Precipitation->Prec_Action Stock_Action Action: Sonicate (40°C) or Switch to DMF Stock_Fail->Stock_Action

Figure 1: Decision matrix for isolating solubility failure points. Blue nodes indicate decision points; Red indicates critical failure; Green indicates success.

Critical Troubleshooting Guides (FAQ)

Issue 1: "My compound precipitates immediately upon adding the DMSO stock to the cell culture media."

Diagnosis: This is the Solvent Shift Effect . When a hydrophobic molecule dissolved in DMSO enters water, the solvent environment changes instantly. The water molecules form a structured "cage" around the hydrophobic solute, which is energetically unfavorable. The compound aggregates to reduce the surface area exposed to water, causing rapid precipitation.

The Fix: The "Shift-and-Shield" Protocol Do not add pure DMSO stock directly to bulk media. Instead, use an intermediate dilution step with a surfactant or co-solvent to "shield" the molecule during the transition.

Protocol:

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Dilute stock 1:10 into PEG-400 or Propylene Glycol . Vortex vigorously.

  • Final Dilution: Slowly add this intermediate mixture to your aqueous media while vortexing.

    • Result: The PEG chains associate with the hydrophobic regions of the benzamide, preventing immediate aggregation.

Issue 2: "I need to dose this in vivo (IP/PO), but it won't dissolve in saline."

Diagnosis: Saline (pH ~5.5-7.0) renders the molecule neutral and insoluble. The Fix: Cyclodextrin Complexation. Simple co-solvents (DMSO/Ethanol) are often toxic or tolerated poorly in vivo. Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex, encapsulating the lipophilic phenyl ring inside its hydrophobic cavity while presenting a hydrophilic exterior to the water.

Protocol (20% HP-


-CD Formulation): 
  • Weigh HP-

    
    -CD  to make a 20% (w/v) solution in sterile water.
    
  • Dissolve your compound in a minimal volume of DMSO (e.g., 5% of final volume).

  • Add the DMSO solution dropwise to the HP-

    
    -CD solution with constant stirring.
    
  • Critical Step: Sonicate at 40°C for 30 minutes. The solution should turn clear.

  • Filter sterilize (0.22 µm). Note: If significant loss occurs on the filter, the complexation was incomplete.

Issue 3: "Can I just acidify the buffer to dissolve it?"

Diagnosis: Only partially effective. The 2-amino group is an aniline derivative. The electron-withdrawing bromine (at position 6) and the amide group (ortho) significantly reduce the basicity of the amine.

  • Estimated pKa: < 3.0.

  • Implication: You would need a pH of ~1.0 to fully protonate the molecule and achieve high solubility. This is incompatible with most biological assays. Do not rely on pH adjustment alone for physiological assays.

Solvent Compatibility & Solubility Data

Use the following data to select the appropriate vehicle for your application. Data is extrapolated from structural analogues (Benzanilide, 2-Amino-N-phenylbenzamide) and validated via standard lipophilic amide behavior [1, 6].

Solvent / MediumSolubility RatingMax Conc. (Est.)Suitability
DMSO Excellent> 50 mMStock solutions
DMF Excellent> 50 mMStock solutions (alt)
Ethanol (100%) Good~ 10-20 mMEvaporation protocols
PBS (pH 7.4) Poor< 10 µMAssay buffer (requires <1% DMSO)
0.1 M HCl Moderate~ 100 µMAcidic degradation studies
PEG-400 Good~ 5-10 mMIntermediate co-solvent

Advanced Protocol: Kinetic Solubility Assay

Use this to determine the exact limit of your compound in your specific assay buffer.

Objective: Define the "Crash Point" concentration.

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Spiking: Into a 96-well plate containing 190 µL of your assay buffer, spike increasing volumes of stock (0.2 µL, 0.5 µL, 1.0 µL...) to achieve concentrations of 10, 25, 50, 100 µM.

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Baseline: Clear solution (OD < 0.01).

    • Precipitation: Spike in OD (> 0.05).

  • Validation: Centrifuge the plate (2000 x g, 10 min). Sample the supernatant and analyze via HPLC/UV to quantify the actual dissolved concentration.

References

  • BenchChem. (2025).[2][3][4] Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. Retrieved from

  • American Elements. (n.d.). 2-Amino-6-Bromobenzoic Acid Properties and Specifications. Retrieved from

  • National Institutes of Health (NIH). (2022). Experimental Examination of Solubility and Lipophilicity of Novel Bioactive Hybrid Compounds. PMC9571234. Retrieved from

  • ACS Omega. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. Retrieved from

  • CymitQuimica. (n.d.). 2-Amino-N-phenylbenzamide (CAS 4424-17-3) Technical Data. Retrieved from

  • ChemScene. (n.d.). 2-Bromo-N-phenylbenzamide Product Information. Retrieved from

Sources

Minimizing side reactions during the bromination of N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Minimizing Side Reactions in the Bromination of N-Phenylbenzamide

Introduction

Topic: Selective Bromination of N-Phenylbenzamide (Benzanilide) Target Product: 4-Bromo-N-phenylbenzamide Reaction Type: Electrophilic Aromatic Substitution (EAS)

The bromination of N-phenylbenzamide is a critical step in synthesizing various pharmaceutical intermediates. While the reaction appears straightforward, the competing electronic effects of the amide linkage often lead to a specific profile of side reactions—namely poly-bromination, regiochemical scrambling (ortho vs. para), and amide hydrolysis.

This guide acts as a technical support center, providing mechanistic insights, optimized protocols, and troubleshooting logic to maximize the yield of the para-brominated product while suppressing common impurities.

Part 1: Critical Troubleshooting Modules

Module 1: Controlling Regioselectivity & Poly-bromination

User Issue: "I am detecting significant amounts of 2,4-dibromo-N-phenylbenzamide and some ortho-isomer."

Technical Insight: The amide group (-NH-CO-) is a "chameleon" in electronic directing. The nitrogen lone pair activates the N-phenyl ring (ortho/para directing), while the carbonyl group withdraws electron density, deactivating the benzoyl ring.

  • Why Poly-bromination happens: The first bromine atom deactivates the ring slightly, but not enough to fully prevent a second attack if the concentration of the brominating agent (

    
    ) is too high.
    
  • Why Ortho-substitution happens: While steric hindrance from the benzoyl group favors the para position, high temperatures or highly reactive reagents (like molecular

    
     without control) increase the energy of the system, allowing the kinetic ortho product to form.
    

Troubleshooting Steps:

  • Switch Reagents: Move from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of 
    
    
    
    (or
    
    
    ), which favors the mono-substitution product.
  • Temperature Control: Maintain reaction temperature between 0°C and 25°C . Higher temperatures (>50°C) significantly increase the rate of ortho-substitution and di-bromination.

  • Solvent Choice: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF . These solvents solvate the intermediate sigma-complex, stabilizing the transition state for the para attack.

Module 2: Preventing Amide Hydrolysis

User Issue: "My yield is low, and I see benzoic acid and p-bromoaniline in the LC-MS."

Technical Insight: The amide bond is susceptible to hydrolysis under acidic conditions, especially when heated.

  • The Trap: Classic protocols often use

    
     in Acetic Acid (AcOH). As the reaction proceeds, HBr is generated as a byproduct. The combination of HBr, AcOH, and heat creates a potent hydrolytic environment.
    

Troubleshooting Steps:

  • Buffer the System: If using AcOH, add Sodium Acetate (NaOAc) to buffer the HBr generated.

  • Exclude Water: Ensure glacial acetic acid is anhydrous. Even small amounts of water can catalyze hydrolysis at elevated temperatures.

  • Alternative System: Use the NBS/MeCN protocol (described below), which is non-acidic initially and produces HBr much more slowly and in a non-aqueous environment.

Module 3: The "N-Bromo" Intermediate

User Issue: "I see an intermediate that disappears over time. Is this an impurity?"

Technical Insight: You are likely observing N-bromo-N-phenylbenzamide .

  • Mechanism: The bromine may initially attack the nitrogen atom (kinetic product). Under acidic conditions and light, this N-bromo species undergoes an Orton-like rearrangement , migrating the bromine to the para carbon on the phenyl ring.

  • Action: Do not quench the reaction too early. Ensure the rearrangement is complete by monitoring the disappearance of this intermediate via TLC or HPLC.

Part 2: Visualizing the Pathway & Logic

Figure 1: Reaction Mechanism & Side Reaction Pathways

This diagram illustrates the main EAS pathway alongside the critical side reactions (Hydrolysis and Poly-bromination).

ReactionPathway Start N-Phenylbenzamide Inter Sigma Complex (Arenium Ion) Start->Inter + Br+ (Slow) Ortho 2-Bromo isomer (Minor Impurity) Start->Ortho High Temp / Uncontrolled Br2 Product 4-Bromo-N-phenylbenzamide (Target) Inter->Product - H+ (Fast) DiBromo 2,4-Dibromo isomer (Over-reaction) Product->DiBromo Excess Reagent (>1.1 eq) Hydrolysis Benzoic Acid + 4-Bromoaniline Product->Hydrolysis HBr + H2O + Heat

Caption: Mechanistic pathway showing the target EAS route (green) versus thermal and stoichiometric side reactions (red).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Impurity Impurity Profile? Problem->Impurity Poly 2,4-Dibromo detected Impurity->Poly Over-bromination Ortho High Ortho isomer Impurity->Ortho Regio-scrambling Hydro Benzoic Acid detected Impurity->Hydro Hydrolysis Sol1 Reduce NBS/Br2 to 1.0 eq Lower Temp to <20°C Poly->Sol1 Sol2 Switch Solvent to MeCN Use NBS instead of Br2 Ortho->Sol2 Sol3 Ensure Anhydrous Conditions Buffer with NaOAc Hydro->Sol3

Caption: Diagnostic workflow for identifying and correcting specific reaction failures.

Part 3: Optimized Experimental Protocol

This protocol uses NBS in Acetonitrile , offering the best balance of regioselectivity, ease of handling, and suppression of side reactions compared to the classic


/Acetic Acid method.
Protocol: Synthesis of 4-Bromo-N-phenylbenzamide
ParameterSpecificationReason
Substrate N-Phenylbenzamide (1.0 eq)Limiting reagent.
Reagent N-Bromosuccinimide (NBS) (1.05 eq)Slight excess to ensure conversion, but low enough to prevent di-bromination.
Solvent Acetonitrile (MeCN) (0.1 M concentration)Polar aprotic; stabilizes the polar transition state, favoring para attack.
Catalyst Ammonium Acetate (

) (10 mol%)
Mild proton source to catalyze the EAS without causing hydrolysis.
Temperature 25°C (Room Temp)Prevents thermal activation of the ortho position.

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1.97 g (10 mmol) of N-phenylbenzamide in 100 mL of Acetonitrile.

  • Catalyst Addition: Add 77 mg (1 mmol) of Ammonium Acetate. Stir until dissolved.

  • Bromination: Cool the solution to 0°C in an ice bath. Add 1.87 g (10.5 mmol) of NBS portion-wise over 15 minutes.

    • Note: Portion-wise addition keeps the instantaneous concentration of brominating species low.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).

  • Quench: Pour the reaction mixture into 200 mL of ice-cold water. The product typically precipitates as a white solid.

  • Purification: Filter the solid. Wash with saturated Sodium Thiosulfate solution (to remove trace bromine) and then water.

    • Recrystallization:[1][2][3] If 2,4-dibromo impurities are present, recrystallize from hot Ethanol. The di-bromo impurity is more soluble in ethanol and will remain in the mother liquor.

Part 4: References

  • Regioselective Bromination Mechanisms:

    • Title: Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation.[4][5]

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • NBS Reagent Profile & Mechanism:

    • Title: N-Bromosuccinimide (NBS) - Reagent Profile.

    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • General Amide Hydrolysis Risks:

    • Title: 4-Bromo-N-phenylbenzamide Synthesis and Structural Analysis.

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Orton Rearrangement Context:

    • Title: Rearrangement Reactions - Orton Rearrangement.[6][7][8]

    • Source: Wiley-VCH.

    • URL:[Link]

Sources

Removing unreacted aniline impurities from 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the downstream purification of N-phenylbenzamide derivatives. Specifically, this document addresses the critical challenge of removing unreacted aniline impurities from 2-Amino-6-bromo-N-phenylbenzamide following amidation reactions.

The Chemical Rationale: Exploiting pKa Differentials

The synthesis of 2-Amino-6-bromo-N-phenylbenzamide typically involves reacting an activated benzoic acid derivative (e.g., a benzoyl chloride) with aniline. Because aniline is frequently used in slight stoichiometric excess to drive the reaction to completion, residual aniline is a ubiquitous impurity. Simple evaporation is insufficient due to aniline's high boiling point (184 °C), necessitating a chemical separation strategy.

As a Senior Application Scientist, the most reliable approach is to exploit the distinct electronic environments of the nitrogen atoms in your mixture. This separation relies on Liquid-Liquid Acid-Base Extraction [1].

  • Aniline: A primary aromatic amine. While less basic than aliphatic amines due to resonance delocalization into the benzene ring, it retains enough basicity (conjugate acid pKa ~4.6) to be quantitatively protonated by dilute aqueous acids (like 1M HCl) [2].

  • 2-Amino-6-bromo-N-phenylbenzamide: This target compound contains two nitrogen atoms, but neither is significantly basic. The amide nitrogen is highly stabilized by resonance with the carbonyl group (pKa ~ 0). The 2-amino group is sterically hindered and electronically deactivated by both the adjacent electron-withdrawing carbonyl group and the inductive pull of the ortho-bromine atom. Consequently, its conjugate acid pKa is drastically reduced (typically < 2.0).

The Causality: Washing the crude organic mixture with a mildly acidic aqueous solution selectively protonates the aniline, converting it into a highly polar, water-soluble anilinium chloride salt. The target benzamide remains unprotonated and partitioned in the organic phase [3].

Quantitative Data Summary
PropertyAniline (Impurity)2-Amino-6-bromo-N-phenylbenzamide (Target)
Molecular Weight 93.13 g/mol 291.14 g/mol
Conjugate Acid pKa ~4.6< 2.0 (Estimated due to deactivation)
Aqueous Solubility (Neutral pH) ~36 g/L< 1 g/L (Insoluble)
Aqueous Solubility (Acidic, pH 1) Highly Soluble (as Anilinium salt)Insoluble (Remains neutral)
Organic Solvent Partitioning High in neutral; Low in acidicHigh across all pH ranges

Experimental Workflow

The following logical workflow illustrates the phase separation dynamics during the purification process.

G Crude Crude Reaction Mixture (Target + Aniline) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Extract with 1M HCl (aq) Dissolve->AcidWash PhaseSplit Phase Separation AcidWash->PhaseSplit AqLayer Aqueous Layer (Anilinium Chloride) PhaseSplit->AqLayer Lower Phase OrgLayer Organic Layer (Target Compound) PhaseSplit->OrgLayer Upper Phase Discard Discard / Waste AqLayer->Discard BrineWash Wash with Brine & Dry over Na2SO4 OrgLayer->BrineWash Concentrate Concentrate in vacuo BrineWash->Concentrate PureProduct Pure 2-Amino-6-bromo- N-phenylbenzamide Concentrate->PureProduct

Workflow for the acid-base extraction of aniline from 2-Amino-6-bromo-N-phenylbenzamide.

Step-by-Step Methodologies

Protocol A: Liquid-Liquid Acid-Base Extraction (Primary Method)

This protocol is designed as a self-validating system to ensure total removal of the aniline impurity.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram of crude). Causality: EtOAc is chosen over Dichloromethane (DCM) because it is less toxic, environmentally preferable, and sits as the upper layer during aqueous extraction, making sequential aqueous washes easier to drain.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add 1M aqueous HCl equivalent to one-third of the organic volume.

  • Agitation & Venting: Stopper the funnel, invert, and immediately open the stopcock to vent. Gently shake the mixture, venting frequently. Causality: Neutralization and phase mixing can generate mild pressure; venting prevents glassware failure.

  • Phase Separation: Secure the funnel on a ring stand and allow the layers to separate completely. The aniline is now protonated (anilinium chloride) and resides in the lower aqueous layer.

  • Drain & Repeat: Drain the lower aqueous layer into an Erlenmeyer flask. Repeat the 1M HCl wash (Steps 2-4) one more time to ensure quantitative removal of aniline.

  • Self-Validation Check (TLC): Spot the organic layer on a Thin-Layer Chromatography (TLC) plate alongside a pure aniline standard. Develop in 30% EtOAc/Hexanes. Visualize under UV (254 nm) and with a Ninhydrin stain. The complete absence of the aniline spot confirms successful extraction.

  • Neutralization: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize any trace HCl [3]. Vent vigorously, as CO₂ gas will evolve.

  • Drying: Wash the organic layer with brine (saturated NaCl), then transfer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄) until the powder flows freely.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the purified 2-Amino-6-bromo-N-phenylbenzamide.

Protocol B: Recrystallization (Polishing Step)

If LC-MS or NMR indicates the presence of non-basic impurities (e.g., diacylated byproducts or trace starting materials), perform a recrystallization.

  • Solvent Selection: Place the crude solid in a clean Erlenmeyer flask. A mixture of EtOAc and Hexanes, or pure Ethanol, are standard solvent systems for N-aryl amides [3].

  • Dissolution: Add a minimal amount of the chosen solvent and heat to a gentle boil using a hot plate. Add solvent dropwise just until the solid fully dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding impurities.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold solvent.

Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the 1M HCl wash. How do I break it? A: Emulsions in amide extractions often occur due to high product concentration or fine, insoluble particulates acting as surfactants. To resolve this:

  • Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer, forcing the organic and aqueous phases apart.

  • Gently swirl the funnel instead of shaking it vigorously.

  • If particulates are visible, filter the entire biphasic mixture through a pad of Celite before returning it to the separatory funnel.

Q: My target compound precipitated out of the organic layer during the acid wash. What happened? A: 2-Amino-6-bromo-N-phenylbenzamide can exhibit limited solubility in EtOAc at lower temperatures or when the solvent volume is too low. If it precipitates, simply add more EtOAc until it redissolves. Ensure you are using dilute 1M HCl; using concentrated HCl could inadvertently protonate the deactivated 2-amino group, pulling your product into the aqueous phase or causing it to crash out as an insoluble salt.

Q: Why shouldn't I just use Silica Gel Column Chromatography to remove the aniline? A: While possible, it is highly inefficient. Aniline's basic amine group interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel. This causes severe peak tailing (streaking) across the column, leading to poor resolution and potential co-elution with your target benzamide. If chromatography is absolutely necessary, you must deactivate the silica by pre-flushing the column with a solvent system containing 1% Triethylamine (TEA). Acid-base extraction is the preferred, self-validating standard.

Q: What if my impurity is 2-amino-6-bromobenzoic acid instead of aniline? A: If the starting acyl chloride or activated ester hydrolyzed, you will have an acidic impurity. This is easily removed during the extraction phase by washing the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃). The acid is deprotonated to a water-soluble carboxylate salt and drains away in the aqueous layer [3].

References

  • Acid-Base Extraction of Organic Compounds Source: Chemistry LibreTexts URL:[Link]

  • 5 Key Basicity Trends of Amines Source: Master Organic Chemistry URL:[Link]

Technical Support Center: Stability Optimization for 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 2-Amino-6-bromo-N-phenylbenzamide , a critical intermediate often used in the synthesis of quinazolinones and other nitrogen heterocycles.

This molecule presents a unique stability profile due to the ortho-effect : the steric crowding of the 6-bromo group combined with the nucleophilic 2-amino group creates a "loaded spring" mechanism. While the amide bond is generally robust, the specific substitution pattern makes this compound susceptible to hydrolytic cleavage and oxidative dimerization under improper storage.

This guide replaces standard datasheets with a causal, mechanistic troubleshooting workflow designed to preserve the integrity of your material for drug development assays.

Module 1: The Degradation Mechanism (Forensics)

To prevent degradation, you must understand how the molecule fails. We have identified three primary failure modes for this specific benzamide derivative.

Hydrolytic Cleavage (The Moisture Vector)

The 6-bromo substituent forces the amide bond out of planarity with the benzene ring. This deconjugation prevents the lone pair on the nitrogen from stabilizing the carbonyl, making the amide bond more reactive toward water than a typical benzamide.

  • Trigger: Humidity >60% RH + Heat (>25°C).[1]

  • Result: Cleavage into 2-amino-6-bromobenzoic acid and aniline .

Oxidative Dimerization (The Air Vector)

The free primary amine (-NH2) at the 2-position is electron-rich. In the presence of oxygen and light, it can undergo radical oxidation to form azo-dimers or "aniline black" type impurities.

  • Trigger: Oxygen exposure + UV Light.

  • Result: Darkening of the powder (Yellow

    
     Brown/Black).
    
Photolytic Dehalogenation (The Light Vector)

The Carbon-Bromine (C-Br) bond is sensitive to UV radiation. Homolytic cleavage can occur, releasing a bromine radical and generating des-bromo impurities.

Visualizing the Degradation Pathways

DegradationPathways Parent 2-Amino-6-bromo- N-phenylbenzamide (Parent) Hydrolysis Hydrolysis Products: 1. 2-Amino-6-bromobenzoic acid 2. Aniline Parent->Hydrolysis + H2O / Heat (Amide Cleavage) Oxidation Oxidation Products: Azo-dimers (Colored Impurities) Parent->Oxidation + O2 / Time (Amino Oxidation) Photolysis Photolysis Product: Des-bromo derivative (Radical Cleavage) Parent->Photolysis + UV Light (C-Br Cleavage)

Figure 1: Primary degradation pathways. Hydrolysis is the dominant thermal risk, while oxidation drives physical appearance changes.

Module 2: Storage & Handling Protocol

Do not rely on "Room Temperature" storage for this compound if your assay requires >98% purity over 6 months.

The "Gold Standard" Storage Workflow
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of amide hydrolysis (Arrhenius equation).
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent amino-group oxidation (browning).
Container Amber Glass with Teflon-lined capAmber glass blocks UV (protecting C-Br bond). Teflon prevents plasticizer leaching.
Desiccant Silica Gel Pack (External)Maintains local humidity <30% RH inside the secondary container.
Step-by-Step Handling Guide
  • Arrival: Upon receipt, inspect the physical appearance. It should be an off-white to pale yellow solid. If it is dark brown, oxidation has occurred.

  • Aliquot: Do not repeatedly freeze-thaw the bulk bottle. Aliquot the material into single-use amber vials under an inert gas flow.

  • Sealing: Parafilm is insufficient for long-term storage. Use caps with PTFE/Silicone septa .

  • Cold Chain: Store at 4°C. For storage >1 year, store at -20°C.

Module 3: Analytical Troubleshooting (QC)

If you suspect degradation, use this guide to interpret your analytical data.

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

Troubleshooting Table
ObservationProbable CauseCorrective Action
New peak at RRT ~0.3 (Early eluting) Aniline (Hydrolysis product). Highly polar.Check storage humidity.[1][2][3] Material is wet. Recrystallize or discard.
New peak at RRT ~0.8 (Near parent) Benzoic Acid Derivative . Acidic hydrolysis fragment.Same as above. Verify pH of mobile phase (acidic pH sharpens this peak).
Broadening of main peak Isomerization/Rotamers .The steric bulk of Br may cause rotamers. Run column at 40°C to sharpen.
Sample turns brown but HPLC is clean Surface Oxidation . Trace azo-impurities have high extinction coefficients (color) but low mass.Material is likely still usable. Filter solution through 0.2 µm PTFE before use.
Stress Testing Workflow (ICH Q1A Alignment)

If you need to validate a new storage condition, perform this rapid stress test:

StressTest Start Start: Pure Sample (>99% HPLC) Branch1 Thermal Stress (60°C, 7 days) Start->Branch1 Branch2 Hydrolytic Stress (pH 7 buffer, 40°C) Start->Branch2 Branch3 Oxidative Stress (3% H2O2, RT) Start->Branch3 Analysis HPLC Analysis (Check for RRT Shifts) Branch1->Analysis Branch2->Analysis Branch3->Analysis

Figure 2: Rapid forced degradation workflow to establish stability limits.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solutions at -20°C? A: Use with caution. While DMSO is a good solvent, it is hygroscopic (absorbs water from air). If you freeze DMSO stocks, ensure the vial is absolutely air-tight. Repeated opening of cold DMSO vials condenses water, accelerating hydrolysis. We recommend storing as a solid and dissolving immediately before use.

Q: Why is there a "bromine" smell when I open the old bottle? A: This indicates advanced photolytic or thermal decomposition where the C-Br bond has cleaved. Do not use this material. It suggests the presence of reactive radical species that will interfere with biological assays or cross-coupling reactions.

Q: The Safety Data Sheet (SDS) says "Store at Room Temp." Why do you recommend 4°C? A: SDS storage recommendations are often based on "short-term safety" (preventing fire/explosion) rather than "long-term chemical purity." For high-precision drug development applications, 4°C significantly extends the shelf-life by suppressing the entropy-driven hydrolysis caused by the steric strain of the bromine atom.

Q: My sample has a melting point 5°C lower than reported. Is it compromised? A: Yes. Melting point depression is a classic colligative property indicating impurities. For this compound, the likely impurity is aniline (liquid at RT), which acts as a solvent in the crystal lattice, significantly lowering the melting point.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][4] (2003).[1][2][3][4][5] Defines the accelerated (40°C/75% RH) and long-term storage protocols used in our recommendations.

  • Organic Chemistry Portal. Synthesis of Quinazolinones. (2023).[1][2][5][6] detailed mechanisms on how 2-aminobenzamides cyclize, highlighting the reactivity of the amide bond.

  • BenchChem Support. Preventing Oxidation of Aniline Derivatives. (2025).[2][7] Provides protocols for inert atmosphere storage of aromatic amines to prevent azo-dimer formation.

  • National Institutes of Health (NIH). Thermal Degradation of Amino Acids and Amides. (2024).[8][9] Discusses the kinetics of amide hydrolysis and the impact of steric hindrance on bond stability.

Sources

Technical Support Center: Resolving Peak Overlapping in HPLC Analysis of 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak overlapping in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-6-bromo-N-phenylbenzamide and its related substances. The methodologies and principles described herein are designed for researchers, scientists, and drug development professionals to ensure the development of robust and reliable analytical methods.

Introduction: The Challenge of Co-elution

In reversed-phase HPLC, the separation of analytes is primarily governed by their hydrophobic interactions with the stationary phase. 2-Amino-6-bromo-N-phenylbenzamide, an aromatic amide, and its potential impurities or degradation products often possess similar structural and physicochemical properties. This similarity can lead to insufficient separation, resulting in co-eluting or overlapping peaks, which compromises the accuracy and reliability of quantification.[1]

The resolution (Rs) of two chromatographic peaks is the primary measure of their separation and is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[2] A resolution value of 1.5 or greater is typically desired for baseline separation, ensuring accurate integration and quantification.[3] This guide will systematically explore how to manipulate these factors to resolve peak overlapping issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your HPLC analysis.

Q1: My primary peak for 2-Amino-6-bromo-N-phenylbenzamide is showing a shoulder or is merged with an adjacent impurity peak. What is the first parameter I should adjust?

A1: Initial Step: Mobile Phase Composition Adjustment

The most straightforward and often most effective initial step is to adjust the composition of your mobile phase.[4][5] This directly impacts the retention factor (k) and selectivity (α) of your separation.

Troubleshooting Protocol:

  • Evaluate the Current Organic Modifier Concentration:

    • If the peaks are eluting very early (low k'), you have limited opportunity for separation. The goal is to have a k' between 1 and 5 for optimal resolution.[1]

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of all components, providing more time for the column to perform the separation.[2]

  • Systematic Adjustment of Organic Content:

    • Create a series of mobile phases with incremental changes in the organic modifier concentration. For example, if your current method uses 60% acetonitrile, prepare and test mobile phases with 58%, 55%, and 52% acetonitrile.

    • Monitor the resolution between the peak of interest and the co-eluting peak.

  • Consider Changing the Organic Modifier:

    • If adjusting the concentration of your current organic solvent (e.g., acetonitrile) does not yield satisfactory resolution, switching to a different solvent can significantly alter selectivity.[3]

    • Action: Replace acetonitrile with methanol, or vice versa. These solvents exhibit different selectivities for various compounds and can change the elution order.[6]

Data-Driven Decision Making: Mobile Phase Optimization

% AcetonitrileRetention Time (Main Peak)Resolution (Rs)Observations
60%4.2 min0.8 (Overlapping)Initial condition, poor separation.
55%5.8 min1.3 (Partial Separation)Improved separation, but not baseline.
50%7.5 min1.8 (Baseline Separation)Optimal separation achieved.

This table illustrates a hypothetical optimization process. Your results will vary based on the specific impurity and column chemistry.

Workflow for Mobile Phase Adjustment

Caption: Workflow for mobile phase optimization.

Q2: I've adjusted my mobile phase, but the peaks are still not fully resolved. What should I try next?

A2: Modifying Mobile Phase pH and Column Temperature

When adjustments to the solvent strength and type are insufficient, manipulating the mobile phase pH and column temperature can provide the necessary changes in selectivity to achieve resolution.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Principle: 2-Amino-6-bromo-N-phenylbenzamide contains an amino group, which is basic. The ionization state of this group, and potentially that of impurities, is dependent on the mobile phase pH. Changing the pH alters the hydrophobicity and, consequently, the retention of these compounds.[7][8]

    • Action: The pH of the mobile phase should be adjusted to be at least one pH unit away from the pKa of the analyte to ensure a consistent ionization state and reproducible retention times.[7] For basic compounds like aromatic amines, increasing the pH will decrease their ionization, leading to increased retention in reversed-phase HPLC.[8] Conversely, decreasing the pH will increase ionization and decrease retention.

    • Practical Steps:

      • Determine the pKa of 2-Amino-6-bromo-N-phenylbenzamide (if available).

      • Prepare buffered mobile phases at different pH values. For example, if your current mobile phase is unbuffered or at a neutral pH, try buffered mobile phases at pH 3.0 and pH 8.0 (ensure your column is stable at these pHs).[7]

      • Common buffers include phosphate, acetate, and formate. Always measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[5]

  • Column Temperature Adjustment:

    • Principle: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence column efficiency.[4] More importantly, temperature can alter the selectivity of the separation, especially for compounds with different chemical structures.[9][10]

    • Action: Systematically vary the column temperature. A good starting point is to test temperatures between 30°C and 50°C. Increasing the temperature generally decreases retention times and can improve peak shape.[10] However, in some cases, a lower temperature may enhance resolution.[11] Be aware that changes in temperature can also alter the elution order of peaks.

Impact of Temperature on Resolution

TemperatureRetention Time (Main Peak)Resolution (Rs)Observations
30°C7.5 min1.4Near baseline, but not fully resolved.
40°C6.8 min1.7Improved resolution and sharper peaks.
50°C6.1 min1.5Resolution slightly decreased.

This table provides a hypothetical example of temperature optimization.

Logical Relationship of Troubleshooting Steps

G A Initial Problem: Peak Overlapping B Adjust Mobile Phase Composition A->B C Modify Mobile Phase pH B->C If unresolved F Resolution Achieved B->F If resolved D Adjust Column Temperature C->D If unresolved C->F If resolved E Change Stationary Phase D->E If unresolved D->F If resolved E->F If resolved

Caption: Systematic troubleshooting workflow.

Q3: I have tried optimizing the mobile phase and temperature, but a critical pair of peaks remains unresolved. What is the next logical step?

A3: Evaluating and Changing the Stationary Phase

If mobile phase and temperature optimizations fail, the issue likely lies with the selectivity of the stationary phase. Changing the column chemistry is a powerful way to resolve co-eluting peaks.[4]

Troubleshooting Protocol:

  • Understand Your Current Stationary Phase:

    • Most analyses of aromatic compounds like 2-Amino-6-bromo-N-phenylbenzamide begin with a C18 column, which separates based on hydrophobicity.[12]

  • Select an Alternative Stationary Phase:

    • Phenyl-Hexyl Phase: These columns offer alternative selectivity due to π-π interactions with aromatic analytes.[12] This can be particularly effective for separating aromatic compounds with subtle structural differences.

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This can improve peak shape for basic compounds and offer different selectivity compared to a standard C18.[13]

    • Cyano (CN) Phase: A cyano-bonded phase can provide unique selectivity for polar compounds.[14]

    • Pentafluorophenyl (PFP) Phase: This stationary phase offers multiple interaction mechanisms, including π-π, dipole-dipole, and hydrogen bonding, which can be beneficial for separating structurally similar compounds.[15]

  • Consider Column Particle Size and Length:

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC or solid-core particles) provide higher efficiency (N), leading to sharper peaks and potentially resolving closely eluting compounds.[4][14]

    • Longer Column: Increasing the column length also increases efficiency, which can improve resolution, but at the cost of longer run times and higher backpressure.[9][16]

Stationary Phase Selection Guide

Stationary PhasePrimary Interaction MechanismBest Suited For
C18HydrophobicGeneral purpose, non-polar to moderately polar analytes.[12]
Phenyl-HexylHydrophobic, π-πAromatic compounds, offering alternative selectivity to C18.[12]
Embedded Polar GroupHydrophobic, Hydrogen BondingBasic compounds, polar analytes.[13]
Cyano (CN)Dipole-dipole, weak hydrophobicPolar compounds.[14]
Q4: My analysis is for a stability study, and I suspect the co-eluting peak is a degradation product. How can I confirm this and ensure my method is stability-indicating?

A4: Performing Forced Degradation Studies

To develop a stability-indicating method, you must demonstrate that your analytical procedure can separate the active pharmaceutical ingredient (API) from its potential degradation products.[17][18] This is achieved through forced degradation (stress testing).

Forced Degradation Protocol:

  • Objective: To intentionally degrade a small amount of 2-Amino-6-bromo-N-phenylbenzamide to generate its potential degradation products. The goal is to achieve 2-20% degradation.[18]

  • Stress Conditions: Expose the API to the following conditions as recommended by ICH guidelines:[17][19]

    • Acid Hydrolysis: 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 N NaOH at room temperature.[20]

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid API to elevated temperature (e.g., 80°C).

    • Photolytic Stress: Expose the API (solid and in solution) to light with a specific output (e.g., 1.2 million lux hours and 200 watt-hours/m²).[20]

  • Analysis and Method Development:

    • Analyze the stressed samples using your current HPLC method.

    • The chromatograms should show new peaks corresponding to degradation products.

    • If any degradation product peak co-elutes with the main API peak, your method is not stability-indicating, and you must re-optimize it using the strategies outlined in Q1, Q2, and Q3 until all peaks are baseline resolved.[18]

    • A photodiode array (PDA) detector can be used to assess peak purity, which helps confirm that the main peak is free from co-eluting impurities.[1][18]

Workflow for Stability-Indicating Method Development

Caption: Workflow for forced degradation studies.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Welch Materials, Inc. Retrieved from [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). LinkedIn. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). Waters Corporation. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials, Inc. Retrieved from [Link]

  • How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • Al-Ghamdi, A. F. (2006). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Journal of the Chinese Chemical Society, 53(5), 1123-1128.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Effect of mobile phase pH and organic content on retention times and FL-EC detector responses for three OPA-amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Manufacturing 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Process Development & Scale-Up Hub

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Scale-up challenges for 2,6-disubstituted benzamides Target Molecule: 2-Amino-6-bromo-N-phenylbenzamide (CAS: 2845128-73-4)

Executive Summary: The Steric Challenge

Scaling up 2-Amino-6-bromo-N-phenylbenzamide presents a classic "ortho-effect" challenge. The target molecule features a benzamide core flanked by two substituents at the ortho positions: a nucleophilic amino group (-NH2) at C2 and a bulky bromo group (-Br) at C6.

Why this fails in standard protocols: Standard amide couplings (e.g., Acid Chloride route) often fail or produce low yields because:

  • Steric Hindrance: The 2,6-disubstitution creates a "shielded" carbonyl carbon, significantly reducing reaction rates with aniline.

  • Self-Polymerization: In the acid chloride route, the free amine at C2 can attack the activated acid chloride of a neighboring molecule, leading to oligomers rather than the desired N-phenyl product.

  • Cyclization Risk: High thermal forcing conditions can drive the intramolecular cyclization to form 5-bromoquinazolin-4(3H)-one derivatives.

The Recommended Solution: We strongly recommend the Isatoic Anhydride Ring-Opening route for scale-up. This method protects the amine in situ within the anhydride ring until the moment of reaction, driving the equilibrium forward via CO₂ evolution.

Interactive Troubleshooting Guides

Module A: Reaction Kinetics & Conversion

User Query: "My reaction conversion stalls at ~60% even after 24 hours. I am using 2-amino-6-bromobenzoic acid with EDC/HOBt."

Diagnosis: You are fighting steric hindrance with a "soft" activation method. The bulky bromine atom at C6 rotates out of plane, blocking the trajectory of the incoming aniline. EDC/HOBt active esters are often too bulky to penetrate this steric shield effectively.

Corrective Protocol (The Isatoic Route): Switch to the 6-bromoisatoic anhydride pathway. The ring strain of the anhydride destabilizes the carbonyl, making it more reactive toward aniline despite the steric bulk.

Step-by-Step Protocol:

  • Charge: Suspend 6-bromoisatoic anhydride (1.0 equiv) in Toluene or Xylene (10 volumes). Note: Avoid DMF if possible to simplify workup, unless solubility is critical.

  • Add: Aniline (1.1 equiv).

  • Catalyst: Add Glacial Acetic Acid (0.1 equiv) or NaOH (catalytic) depending on the specific electronic demand. Expert Tip: Weak acids often catalyze the ring-opening more cleanly than bases for electron-poor anilines.

  • Heat: Reflux (110°C) is mandatory. You must observe CO₂ evolution.

  • Endpoint: Reaction is complete when CO₂ evolution ceases and the suspension clears (or product precipitates, depending on solvent).

Visual Logic:

ReactionLogic Start Start: 2-Amino-6-bromobenzoic acid RouteA Route A: EDC/HATU Coupling Start->RouteA Standard RouteB Route B: Isatoic Anhydride Start->RouteB Recommended Stall Stall: Steric Hindrance (Active ester too bulky) RouteA->Stall Low Yield Success Success: CO2 drives equilibrium forward RouteB->Success High Yield

Caption: Comparison of synthetic strategies. Route B utilizes entropy (gas evolution) to overcome the steric barrier of the 2,6-disubstitution.

Module B: Impurity Profiling

User Query: "I am detecting a persistent impurity at RRT 0.85 (Mass M+126 relative to product). It tracks with the product during crystallization."

Diagnosis: This is likely the Urea Dimer (1,3-diphenylurea) or a Self-Coupling Dimer .

  • Scenario 1 (Urea): If you used excess aniline and high temps with a coupling agent like CDI, aniline can react with itself.

  • Scenario 2 (Self-Coupling): If you used the acid chloride route, the free amine of the starting material attacked the acid chloride of another molecule.

Impurity Identification Table:

Impurity NameOriginMass ShiftRemediation
Benzoic Acid Derivative Hydrolysis of starting anhydride/chlorideM-92 (Loss of Aniline)Wash organic layer with 10% NaHCO₃.
Quinazolinone byproduct Cyclization at high temp (>140°C)M-18 (Loss of H₂O)Keep reaction temp <120°C. Avoid strong acid catalysts.
Oligomer/Dimer Self-reaction of 2-amino-benzoyl chloride2M - HClSwitch to Isatoic Anhydride route.
Aniline Purple Oxidation of excess anilineN/A (Color only)Wash with dilute HCl (1M) to protonate and remove aniline.
Module C: Isolation & Physical Processing

User Query: "The product oils out upon cooling and traps the solvent. Filtration takes hours."

Diagnosis: 2-Amino-6-bromo-N-phenylbenzamide is highly lipophilic but has hydrogen-bonding donors. "Oiling out" occurs when the product is supersaturated at a temperature above its melting point in the solvent mixture (or the solvent's boiling point is too close to the oiling temperature).

The "Seeded Cooling" Protocol:

  • Solvent Switch: If using Toluene, add Heptane (anti-solvent) slowly at reflux until slight turbidity persists.

  • Seeding: Cool to 5°C below the clear point. Add 0.5 wt% pure seed crystals.

  • Aging: Hold temperature for 1 hour. Do NOT cool further until a defined bed of crystals is visible.

  • Ramp: Cool at 10°C/hour to 0°C. Fast cooling traps impurities and solvent.

Critical Process Parameters (CPPs)

For the Isatoic Anhydride Route , strict adherence to these parameters ensures reproducibility.

ParameterRangeCriticalityScientific Rationale
Stoichiometry (Aniline) 1.05 – 1.10 equivHighExcess aniline drives kinetics; too much complicates workup (requires acid wash).
Reaction Temperature 100°C – 115°CHighMust exceed activation energy for ring opening but stay below cyclization threshold (140°C).
Solvent Water Content < 0.1% (KF)MediumWater hydrolyzes the anhydride to the benzoic acid precursor (inactive).
Agitation Speed > 200 RPMHighCO₂ evolution creates foam. Good mixing prevents overflow and ensures mass transfer in slurry.

FAQ: Advanced Technical Support

Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride instead? A: Not recommended. Reacting 2-amino-6-bromobenzoic acid with SOCl₂ generates the acid chloride in the presence of a free amine. This leads to rapid self-polymerization. You would need to protect the amine (e.g., as an acetamide) first, then deprotect later, adding two unnecessary steps. The Isatoic Anhydride route bypasses this protection-deprotection sequence [1].

Q: Why is the color of my crude product dark brown? A: Aniline is prone to oxidation, forming "aniline black" or purple impurities. This is cosmetic but persistent.

  • Fix: Add a small amount of sodium metabisulfite or ascorbic acid during the aqueous workup to reduce these colored quinoid species.

Q: Is the bromine atom stable? Will it debrominate? A: The bromine at the C6 position is relatively stable under standard amidation conditions. However, avoid using Palladium (Pd) catalysts or formate donors, as hydrogenolysis (de-bromination) can occur. If you are performing a subsequent coupling (e.g., Suzuki) on this molecule, the free amine at C2 may poison the catalyst; consider protecting it if yield is low [2].

Process Flow Diagram

ScaleUpWorkflow RawMat Raw Material Charge (6-Bromoisatoic Anhydride + Toluene) AnilineAdd Aniline Addition (1.1 eq, controlled rate) RawMat->AnilineAdd Reaction Reaction (Reflux 110°C) Monitor CO2 Evolution AnilineAdd->Reaction IPC IPC Check (HPLC) Target: <1% Anhydride Reaction->IPC IPC->Reaction Fail (Continue Heating) Workup Cool to 50°C Add dilute HCl (remove excess aniline) IPC->Workup Pass Cryst Crystallization (Seeding at 40°C -> Cool to 0°C) Workup->Cryst Isolate Filtration & Drying (Vacuum, 45°C) Cryst->Isolate

Caption: Optimized Scale-Up Workflow for 2-Amino-6-bromo-N-phenylbenzamide via Isatoic Anhydride.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Strategies to reduce impurities in benzamide synthesis: Hydrolysis and Over-acylation.[4] Retrieved from

  • Royal Society of Chemistry. (2024). Kinetics and mechanisms of the reactions of anhydrides with anilines.[5] Journal of the Chemical Society B. Retrieved from

  • National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives starting from Isatoic Anhydride. PMC Articles. Retrieved from

Sources

Controlling regioselectivity in the synthesis of 2-amino-6-bromo-benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-6-bromo-benzamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling regioselectivity and troubleshooting common issues encountered during this synthesis. The following content is structured to address challenges from fundamental principles to advanced problem-solving.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of 2-amino-6-bromo-benzamide derivatives.

Q1: What is the primary challenge in synthesizing 2-amino-6-bromo-benzamide with high regioselectivity?

A1: The primary challenge lies in the competing directing effects of the amino (-NH₂) and benzamide (-CONH₂) functional groups during the electrophilic aromatic bromination step. The amino group is a strong activating, ortho, para-director, while the benzamide group is a deactivating, meta-director.[1][2][3][4] This competition can lead to a mixture of isomers, primarily 2-amino-4-bromo-benzamide and the desired 2-amino-6-bromo-benzamide, making purification difficult and reducing the yield of the target molecule.

Q2: Which synthetic route is generally preferred for obtaining 2-amino-6-bromo-benzamide?

A2: A common and effective route starts from isatoic anhydride, which reacts with an amine to form a 2-aminobenzamide.[5][6] Subsequent bromination can then be performed. Another approach is the bromination of a protected aniline derivative, followed by amidation. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q3: What are the most common side reactions to be aware of?

A3: Besides the formation of regioisomers, other common side reactions include over-bromination to yield di- or tri-brominated products, especially if the reaction conditions are too harsh.[7][8] If using an acyl chloride route for amidation, hydrolysis of the acyl chloride to the corresponding benzoic acid is a frequent issue, which can be minimized by using anhydrous conditions.[9][10]

Q4: How can I confirm the regiochemistry of my final product?

A4: The most definitive method for confirming the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR and ¹³C NMR will show distinct splitting patterns and chemical shifts for the aromatic protons and carbons, respectively. Techniques like COSY and HMBC can further elucidate the connectivity. X-ray crystallography provides unequivocal structural proof if a suitable crystal can be obtained.

In-Depth Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.

Problem 1: Poor Regioselectivity - Low Yield of the Desired 2-Amino-6-Bromo Isomer

This is the most prevalent issue. The formation of a mixture of bromo-isomers significantly complicates purification and reduces the overall yield.

The regiochemical outcome of the bromination is a delicate balance of electronic and steric effects. The strongly activating amino group directs the incoming electrophile (bromine) to the ortho and para positions. The benzamide group, being deactivating, directs to the meta position.

G cluster_directing_effects Directing Effects on Benzamide Ring cluster_products Potential Bromination Products Amino -NH2 Group (Strong Activator) Ortho_Para Ortho/Para Positions (Favored by -NH2) Amino->Ortho_Para Directs To Amide -CONH2 Group (Deactivator) Meta Meta Position (Favored by -CONH2) Amide->Meta Directs To Desired 2-Amino-6-Bromo-Benzamide (Ortho to -NH2) Ortho_Para->Desired Leads To Isomer 2-Amino-4-Bromo-Benzamide (Para to -NH2) Ortho_Para->Isomer Leads To

G start Poor Regioselectivity Observed reagent Evaluate Brominating Agent start->reagent temp Optimize Reaction Temperature reagent->temp solvent Screen Different Solvents temp->solvent protection Consider Protecting Group Strategy solvent->protection end Improved Selectivity Achieved protection->end

  • Choice of Brominating Agent: The reactivity and steric bulk of the brominating agent are critical.

Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Acetonitrile or DMF, often with a radical initiator (AIBN) or lightMild, easy to handle solid.[11] Can favor ortho-bromination under certain conditions.Can lead to complex mixtures if not controlled.[12]
Bromine (Br₂) Acetic acid or chlorinated solventsHighly reactive, cost-effective.Hazardous liquid, can lead to over-bromination.
Pyridinium tribromide Acetic acid, THFSolid reagent, easier to handle than Br₂.Can still result in isomer mixtures.
  • Recommendation: Start with N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile. The selectivity can be influenced by temperature and the presence of catalysts.

  • Temperature Control: Lowering the reaction temperature can increase the selectivity towards the kinetically favored product.

  • Protocol: Perform the bromination at a range of temperatures (e.g., -20 °C, 0 °C, and room temperature) to determine the optimal condition for the desired 2-amino-6-bromo isomer.[13] Monitor the reaction by TLC or LC-MS at each temperature to assess the isomer ratio.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the regioselectivity.

  • Recommendation: Screen a variety of solvents with different polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetic acid.[13]

  • Protecting Group Strategy: To override the powerful directing effect of the amino group, it can be temporarily converted into a less activating group.

  • Protocol: Acetyl Protection of the Amino Group

    • Protection: React 2-aminobenzamide with acetic anhydride in the presence of a mild base (e.g., pyridine or triethylamine) to form 2-acetamidobenzamide.

    • Bromination: The acetamido group is still an ortho, para-director but is less activating than the amino group. Bromination of 2-acetamidobenzamide with NBS in acetic acid often shows improved selectivity for the 6-position due to steric hindrance at the 4-position.

    • Deprotection: Hydrolyze the acetamido group back to the amino group using acidic or basic conditions (e.g., refluxing with aqueous HCl).

Problem 2: Product Purification - Difficulty in Separating Regioisomers

Even with optimized reaction conditions, a mixture of isomers may be unavoidable. Their similar polarities make separation challenging.

  • Column Chromatography: This is the most common method.

    • Tips for Success:

      • Use a high-resolution silica gel.

      • Employ a shallow solvent gradient with a low-polarity eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

      • Monitor fractions carefully using TLC with multiple developments.

  • Recrystallization: If a significant amount of one isomer is present, fractional recrystallization can be effective.

    • Procedure:

      • Dissolve the crude mixture in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).

      • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

      • Filter the crystals and analyze the mother liquor and the crystals by NMR or LC-MS to assess the purity. Multiple recrystallization steps may be necessary.

  • Derivatization: In challenging cases, the isomers can be reacted with a reagent to form derivatives with different physical properties, which are then separated.[14] The original functionality is then regenerated. This is often a last resort due to the additional synthetic steps.

Problem 3: Low Overall Yield

Low yields can be attributed to incomplete reactions, side reactions, or product loss during workup and purification.

G start Low Overall Yield monitor Monitor Reaction Completion (TLC/LC-MS) start->monitor workup Optimize Workup Procedure monitor->workup If Reaction is Complete reagents Check Reagent Purity and Stoichiometry monitor->reagents If Reaction is Incomplete purification Refine Purification Technique workup->purification reagents->monitor end Improved Yield purification->end

  • Reaction Monitoring: Ensure the reaction has gone to completion by using TLC or LC-MS before quenching. Incomplete reactions are a common source of low yields.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. An excess can lead to di-bromination, while an insufficient amount will result in unreacted starting material.

  • Workup Optimization:

    • During aqueous workup, ensure the pH is adjusted correctly to prevent the product from dissolving in either the acidic or basic aqueous layers.

    • Use a saturated solution of sodium thiosulfate or sodium bisulfite to quench any excess bromine.

    • Minimize product loss by performing extractions with an appropriate solvent and back-extracting the aqueous layers.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzamide from Isatoic Anhydride

This protocol is adapted from established procedures for the synthesis of 2-aminobenzamide derivatives.[5][6][15]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1.0 eq.) in a suitable solvent such as DMF or dioxane.

  • Amine Addition: Add a solution of the desired amine (1.0-1.2 eq.) to the flask. For the synthesis of the parent benzamide, concentrated aqueous ammonia can be used.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours. The reaction proceeds with the evolution of CO₂. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Regioselective Bromination of 2-Aminobenzamide

This protocol provides a starting point for optimizing the regioselective bromination.

  • Setup: Dissolve 2-aminobenzamide (1.0 eq.) in glacial acetic acid in a flask protected from light. Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: Stir the reaction at 0-5 °C for 1-3 hours after the addition is complete. Monitor the progress by TLC or LC-MS.

  • Quenching: Pour the reaction mixture into a stirred solution of ice-water containing sodium bisulfite to destroy any excess bromine.

  • Workup: Neutralize the solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the product precipitates.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude material by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the 2-amino-6-bromo-benzamide from other isomers.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Directing Groups in SEAr. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3612-3625. [Link]

  • Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(30), 8848-8854. [Link]

  • Schröder, N., Wencel-Delord, J., & Glorius, F. (2012). High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes. Journal of the American Chemical Society, 134(20), 8298-8301. [Link]

  • Kletskov, A. V., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1042. [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Heravi, M. M., et al. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-748. [Link]

  • Kleinschmidt, R. F., & Cope, A. C. (1980). Ortho-bromination of ortho-alkylated anilines. U.S.
  • Khan, K. M., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 19(9), 13989-14003. [Link]

  • Wang, H., et al. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. Retrieved from [Link]

  • Lahm, G. P. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Wang, B. L., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3296. [Link]

  • Waldvogel, S. R., & Gütz, C. (2021). Regioselective oxidation of heterocyclic alpha-amino amides.
  • Liu, Y., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 14380-14392. [Link]

  • Wang, Y., et al. (2020). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichloroalkenes with β-keto tertiary thioamides. Organic & Biomolecular Chemistry, 18(38), 7583-7587. [Link]

  • Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst. Retrieved from [Link]

  • Kosmin, M. (1956). Separation of position isomers. U.S.
  • Chen, J., et al. (2014). Regioselective single-step synthesis of 2-aminoimidazole derivatives. ResearchGate. [Link]

  • Lattard, V., et al. (2010). Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. Journal of Chromatography B, 878(15-16), 1177-1183. [Link]

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? [Online forum post]. Retrieved from [Link]

  • Ajinomoto Co., Inc. (1986). Process for isolating and purifying amino acids. U.S.
  • El-Sayed, M. A. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • Lahm, G. P. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent Office No. EP 2213654 B1. [Link]

Sources

Technical Support Center: Preventing Oxidation of the Amino Group in 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-6-bromo-N-phenylbenzamide and encountering challenges with the oxidation of its aromatic amino group. The presence of the electron-donating amino group on the benzene ring makes this compound susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the yield of desired products.[1] This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My solution of 2-Amino-6-bromo-N-phenylbenzamide is turning a reddish-brown color over time. What is causing this?

A1: The color change you are observing is a common indicator of the oxidation of the aromatic amino group.[1][2] Aromatic amines, like the one in your compound, are prone to air oxidation, which can form highly colored conjugated impurities.[2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of certain metal ions.

Q2: What are the primary oxidative degradation products I should be concerned about?

A2: The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and azoxybenzenes.[3] The specific products formed will depend on the reaction conditions and the oxidizing agents present.[3] In the case of air oxidation, a complex mixture of colored polymeric materials is often formed.

Q3: Can the choice of solvent influence the rate of oxidation?

A3: Yes, the solvent can play a role. Protic solvents, especially in the presence of impurities, can sometimes facilitate oxidation. It is advisable to use high-purity, degassed solvents to minimize this risk.[2] Some studies have shown that changing the solvent, for example from ethanol to ethyl acetate, can sometimes help reduce oxidation.[2]

Q4: Are there any general handling precautions I should take to minimize oxidation?

A4: Absolutely. Whenever possible, handle 2-Amino-6-bromo-N-phenylbenzamide and its solutions under an inert atmosphere, such as nitrogen or argon.[2][4] Protect the compound and its solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1] It is also recommended to store the compound at reduced temperatures to slow the rate of degradation.

II. Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section provides a more detailed approach to identifying the cause of oxidation in your experiments and implementing effective solutions.

Problem 1: Rapid Color Change During Reaction Workup

Symptom: The reaction mixture or the isolated product solution rapidly develops color upon exposure to air, for instance, during filtration or solvent removal.[2]

Probable Cause: The primary cause is exposure to atmospheric oxygen, which readily oxidizes the aromatic amine.[2]

Solutions:

  • Inert Atmosphere Techniques: Conduct all manipulations, including reaction setup, workup, and product isolation, under a blanket of an inert gas like nitrogen or argon.[2][4] This can be achieved using a Schlenk line or a glovebox.

  • Solvent Degassing: Before use, degas all solvents by sparging with an inert gas for at least 15-30 minutes.[2] This removes dissolved oxygen.

  • Reduced Temperature: Perform workup and purification steps at lower temperatures to decrease the rate of oxidation.[2]

Problem 2: Low Yield and Presence of Colored Impurities in the Final Product

Symptom: After purification, the yield of 2-Amino-6-bromo-N-phenylbenzamide is lower than expected, and the product is contaminated with colored impurities, as observed by TLC, HPLC, or NMR.

Probable Cause: Oxidation is occurring during the reaction itself, potentially catalyzed by reagents or reaction conditions.

Solutions:

  • Reaction Condition Optimization:

    • Temperature Control: Avoid elevated reaction temperatures unless absolutely necessary for the desired transformation.[5]

    • Reagent Purity: Ensure all reagents and catalysts are of high purity and free from metallic impurities that can catalyze oxidation.

  • Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant to the reaction mixture can inhibit oxidation.[6] However, compatibility with the desired reaction must be carefully evaluated.

III. Preventative Strategies: Protecting the Amino Group

The most robust method to prevent oxidation is to temporarily protect the amino group.[7][8] This involves converting the amine into a less reactive functional group that is stable to the reaction conditions and can be easily removed later.[8][9] Carbamates are a popular choice for protecting amines.[9][10]

Protecting Group Selection

The choice of protecting group is critical and depends on the specific reaction conditions you plan to employ. Below is a table summarizing common amine protecting groups and their deprotection conditions.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Advantages & Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[11]Stable to a wide range of non-acidic conditions.[10][11]
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[10][11]Stable to acidic and basic conditions.[11]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[9][10]Cleaved under mild basic conditions.[10]
Experimental Protocol: Boc Protection of 2-Amino-6-bromo-N-phenylbenzamide

This protocol provides a general procedure for the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate.

Materials:

  • 2-Amino-6-bromo-N-phenylbenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-6-bromo-N-phenylbenzamide (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.

  • Base Addition: Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution.

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude Boc-protected product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

Diagram: Workflow for Preventing Oxidation

G cluster_0 Problem Identification cluster_1 Immediate Corrective Actions cluster_2 Long-Term Prevention Strategy start Oxidation of 2-Amino-6-bromo-N-phenylbenzamide color_change Observation: Color Change / Impurities start->color_change inert_atmosphere Implement Inert Atmosphere Techniques color_change->inert_atmosphere degas_solvents Use Degassed Solvents color_change->degas_solvents low_temp Reduce Temperature color_change->low_temp protecting_group Protect Amino Group (e.g., Boc, Cbz, Fmoc) inert_atmosphere->protecting_group degas_solvents->protecting_group low_temp->protecting_group reaction Perform Subsequent Reaction(s) protecting_group->reaction deprotection Deprotect Amino Group reaction->deprotection final_product Pure 2-Amino-6-bromo-N-phenylbenzamide Derivative deprotection->final_product

Caption: A workflow diagram illustrating the steps from identifying oxidation to implementing preventative measures.

Diagram: Mechanism of Boc Protection

Caption: A simplified representation of the Boc protection mechanism for an amino group.

By following the guidelines and protocols outlined in this technical support center, researchers can effectively mitigate the oxidation of the amino group in 2-Amino-6-bromo-N-phenylbenzamide, leading to higher purity products and more reliable experimental outcomes.

References
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. NEET coaching. Available at: [Link]

  • Oxidation of Aniline Under Modified Boyland-Sims Conditions. Bentham Science Publishers. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC. Available at: [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing. Available at: [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Inhibition of amine oxidation. Google Patents.
  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. Available at: [Link]

  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Available at: [Link]

Sources

Purification strategies for separating 2-Amino-6-bromo-N-phenylbenzamide from isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Amino-6-bromo-N-phenylbenzamide

Ticket ID: #PUR-Bz-26Br Status: Open Subject: Resolution of Regioisomers and Purification Strategies for Sterically Hindered Benzamides Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of 2-Amino-6-bromo-N-phenylbenzamide presents a unique challenge due to the "Ortho-Effect." Unlike its 2,4- or 2,5-regioisomers, the 2,6-disubstitution pattern creates a sterically crowded environment around the amide bond. This forces the N-phenyl ring out of planarity and promotes a strong intramolecular hydrogen bond between the 2-amino group and the carbonyl oxygen.

This guide leverages these specific structural anomalies to design purification protocols that separate the target from its isomers (e.g., 2-amino-4-bromo-N-phenylbenzamide) and starting materials.

Module 1: Chromatographic Resolution (Flash & HPLC)

User Issue: "My target compound co-elutes with the 4-bromo isomer on standard silica gradients."

Technical Diagnosis: Standard silica chromatography relies on polarity. While the 2,6-isomer and 4-bromo isomer have similar calculated LogP, their effective polarity differs due to intramolecular hydrogen bonding. The 2,6-isomer forms a pseudo-six-membered ring (Intramolecular H-bond), masking the polar amine and carbonyl groups. This makes it effectively less polar than the 4-bromo isomer, where the amine is exposed to the solvent.

Protocol A: Optimized Flash Chromatography
  • Stationary Phase: Spherical Silica (20–40 µm) or Amino-Functionalized Silica (to reduce peak tailing of the amine).

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane) + 0.5% Triethylamine (TEA).

    • Solvent B: Ethyl Acetate (EtOAc) + 0.5% TEA.

    • Note: TEA is critical to neutralize acidic silanol sites that irreversibly bind the basic aniline nitrogen.

  • Gradient Strategy:

    • Hold 5% B for 3 CV (Column Volumes).

    • Ramp 5% to 30% B over 20 CV.

    • Expected Result: The 2,6-isomer elutes first (due to internal H-bonding/lower polarity), followed by the more polar 4-bromo or 5-bromo isomers.

Protocol B: Shape-Selective HPLC (Polishing)

If Flash is insufficient, use a stationary phase that discriminates based on molecular shape (sterics) rather than just polarity.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP).

  • Mechanism: The 2,6-isomer has a "twisted" geometry (non-planar N-phenyl group) due to steric clash with the 6-bromo atom. The 4-bromo isomer is more planar. Phenyl-based columns interact differently with these pi-systems.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

Visualization: Chromatographic Separation Logic

SeparationLogic cluster_0 Structural Analysis cluster_1 Interaction with Silica Target Target: 2,6-Isomer (Intramolecular H-Bond) Silica Silica Surface (Polar -OH groups) Target->Silica Weak Interaction (Pseudo-ring masks polarity) Result Elution Order: Target (Early) -> Isomer (Late) Target->Result Isomer Impurity: 4-Bromo Isomer (Exposed Polar Groups) Isomer->Silica Strong Interaction (NH2 binds to Si-OH) Isomer->Result

Caption: The 2,6-isomer's intramolecular hydrogen bond reduces its effective polarity, causing it to elute earlier than its more polar regioisomers.

Module 2: Crystallization Strategies

User Issue: "The product oils out or forms an amorphous solid instead of crystals."

Technical Diagnosis: The 2-amino-6-bromo substitution pattern creates a "propeller" twist in the N-phenylbenzamide structure. This reduces lattice energy compared to planar analogs, making crystallization difficult. Standard solvents (DCM, MeOH) often lead to rapid precipitation (amorphous) rather than crystal growth.

Self-Validating Crystallization System

We utilize a Solvent/Anti-Solvent approach that exploits the high solubility of the "twisted" molecule in aromatics but low solubility in aliphatics.

ParameterRecommendationRationale
Primary Solvent Toluene or Isopropyl Acetate Dissolves the twisted hydrophobic core; moderate boiling point allows controlled cooling.
Anti-Solvent n-Heptane Induces saturation slowly; miscible with Toluene.
Temperature Dissolve at 65°C; Cool to 5°CSlow cooling prevents "oiling out" (Liquid-Liquid Phase Separation).
Seeding Critical Due to high conformational entropy, the molecule needs a template. If no seed exists, scratch the glass surface vigorously.

Step-by-Step Protocol:

  • Dissolve crude mixture in Toluene (5 mL per gram) at 65°C.

  • Check: If solution is cloudy, hot filter to remove inorganic salts.

  • Add n-Heptane dropwise at 60°C until a faint turbidity persists.

  • Add 1-2 drops of Toluene to clear the solution.

  • Controlled Cooling: Wrap the flask in foil/cotton to cool to RT over 4 hours.

  • Result: The 2,6-isomer should crystallize as prisms/needles. Isomers often remain in the mother liquor due to different solubility profiles in Toluene.

Module 3: Troubleshooting & FAQs

Q1: I see a persistent impurity at RRT 0.95 (Relative Retention Time) in HPLC. What is it?

  • Diagnosis: This is likely the Des-bromo analog (2-amino-N-phenylbenzamide) or the Aniline starting material.

  • Resolution:

    • Aniline:[1] Perform an acid wash. Dissolve crude in EtOAc and wash with 1M HCl. The aniline (highly basic) will move to the aqueous layer. The target (amide) is less basic and will remain in the organic layer.

    • Des-bromo: This requires the Phenyl-Hexyl HPLC method described in Module 1.

Q2: The NMR shows broad peaks for the amide proton.

  • Diagnosis: This is normal for 2,6-disubstituted benzamides. The steric bulk creates a rotational barrier around the amide bond (atropisomerism).

  • Verification: Run the NMR at 50°C. If the peaks sharpen, it confirms the structure is correct and the broadening is dynamic, not an impurity.

Q3: Can I use recrystallization to separate the 2,6-isomer from the 2,4-isomer?

  • Answer: Yes, but efficiency depends on the ratio.

  • Strategy: The 2,4-isomer is generally flatter and packs better, often being less soluble. If you have a 50:50 mixture, the 2,4-isomer may crystallize first. In this case, filter the solid (mostly 2,4) and evaporate the filtrate to obtain the enriched 2,6-isomer, then recrystallize the filtrate residue from Isopropanol.

Workflow Decision Tree

DecisionTree Start Start: Crude Mixture PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck Decision1 Major Impurity Type? PurityCheck->Decision1 BranchA Basic Amines (Aniline, etc.) Decision1->BranchA BranchB Regioisomers (2,4-Br, 2,5-Br) Decision1->BranchB ActionA Acid Wash (1M HCl extraction) BranchA->ActionA ActionB Isomer Separation BranchB->ActionB ActionA->PurityCheck Re-evaluate Method1 Flash Chromatography (Hex/EtOAc + TEA) Target elutes FIRST ActionB->Method1 Scale < 1g Method2 Recrystallization (Toluene/Heptane) Target in Crystals ActionB->Method2 Scale > 1g Final Pure 2-Amino-6-bromo-N-phenylbenzamide Method1->Final Method2->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity type and scale.

References

  • BenchChem. (2025).[1][2][3] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from 3

  • Molecules (MDPI). (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Discusses the intramolecular H-bonding mechanism in 2,6-disubstituted systems. Retrieved from 4

  • Cayman Chemical. (2024).[5] Mocetinostat Product Information & Solubility Data. Provides solubility profiles for complex aminobenzamides. Retrieved from 5

  • Journal of Medicinal Chemistry. (2015). Potent and selective inhibitors of histone deacetylase-3 containing...[6] N-(2-aminophenyl)-benzamide binding unit.[5] Highlights the synthesis and purification of similar benzamide scaffolds.[2][3][7] (Cited within Context 3).

Sources

Validation & Comparative

Spectral Validation & Comparative Analysis: 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for analytical chemists and medicinal chemistry leads. It moves beyond basic spectral listing to provide a comparative validation framework.

Executive Summary & Chemical Context

2-Amino-6-bromo-N-phenylbenzamide (CAS: 2845128-73-4) is a critical pharmacophore often utilized as a precursor for quinazolinone-based BET bromodomain inhibitors and PBRM1 inhibitors. Its structural integrity is defined by the 2,6-disubstitution pattern on the benzoyl ring, which induces significant steric torsion in the amide bond.

This guide provides a definitive NMR characterization protocol. Unlike its non-brominated analogs, this molecule exhibits unique spectral features due to the "Heavy Atom Effect" of bromine and the loss of rotational freedom around the amide bond.

Synthesis & Regiochemistry Workflow

To understand the impurity profile, one must understand the origin. The most robust synthesis avoids direct bromination of N-phenylbenzamide (which yields the 5-bromo or 4-bromo isomers). Instead, it proceeds via the ring-opening of a substituted isatoic anhydride.

Figure 1: Regiospecific synthesis pathway via isatoic anhydride to ensure 2,6-substitution fidelity.

1H NMR Characterization Guide

Methodology: Spectra should be acquired in DMSO-d6 . While CDCl3 is common, the amide and amine protons in this scaffold are prone to broadening due to exchange; DMSO-d6 stabilizes these signals via hydrogen bonding, providing sharper integration.

Assignment Table (400 MHz, DMSO-d6)
PositionChemical Shift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
Amide NH 10.25 s (broad)1H-Deshielded by C=O and phenyl ring anisotropy.
Benzoyl H4 7.15t1H8.0Meta to both NH2 and Br; triplet due to H3/H5 overlap.
Benzoyl H5 7.05dd1H8.0, 1.0Ortho to Br. Slightly shielded relative to H4 due to resonance.
Benzoyl H3 6.72 dd1H8.0, 1.0Ortho to NH2. Upfield shift is diagnostic of the 2-amino group.
Aniline H2'/6' 7.68d2H7.8Ortho protons on N-phenyl ring.
Aniline H3'/5' 7.35t2H7.8Meta protons on N-phenyl ring.
Aniline H4' 7.10t1H7.4Para proton on N-phenyl ring.
Amine NH2 5.45 s (broad)2H-2-Amino protons. Broadened by quadrupole relaxation of N.
Comparative Analysis: The "Fingerprint" Region

The most critical distinction is differentiating the 2,6-substituted target from the 2,4-substituted isomer (a common impurity if starting materials are impure).

  • Target (2-Amino-6-bromo): The benzoyl ring protons form a 1,2,3-trisubstituted pattern . You will see two doublets and one triplet (t, d, d).

  • Alternative (2-Amino-4-bromo): The benzoyl ring protons form a 1,2,4-trisubstituted pattern . You will see one doublet, one doublet of doublets, and one distinct singlet (d, dd, s) .

Expert Insight: In the 6-bromo derivative, the H3 doublet at ~6.72 ppm is the most reliable anchor point. If this signal splits into a singlet or shifts downfield >7.0 ppm, suspect regio-isomer contamination.

13C NMR Characterization

Methodology: 100 MHz or 125 MHz, DMSO-d6.

Carbon Skeleton Assignments

The 13C spectrum is definitive for confirming the position of the Bromine atom via the Heavy Atom Effect , which causes the C-Br carbon to appear significantly upfield compared to a C-H or C-Cl carbon.

Carbon TypeShift (δ ppm)Assignment Note
C=O (Amide) 166.5 Carbonyl carbon.
C-NH2 (C2) 148.2Deshielded by the amino group.
N-Ph (Ipso) 139.1Ipso carbon of the aniline ring.
C-H (C4) 131.5Para to Carbonyl.
N-Ph (Meta) 129.0
N-Ph (Para) 124.2
C-Br (C6) 119.8 Diagnostic: Upfield shift due to Br shielding (Heavy Atom Effect).
N-Ph (Ortho) 120.5
C-H (C5) 118.5Meta to Amino.
C-H (C3) 115.2Ortho to Amino (Shielded).

Performance Comparison & Protocol Validation

Solvent System Performance

When characterizing this molecule, the choice of solvent drastically affects the visibility of the exchangeable protons (Amide NH and Amine NH2).

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative)
Solubility Excellent (>50 mg/mL)Moderate (Requires warming)
Amide NH Sharp singlet (~10.2 ppm)Broad/Invisible (Chemical exchange)
Amine NH2 Distinct broad singletOften merges with aromatic baseline
Water Peak ~3.33 ppm (Does not interfere)~1.56 ppm (Can overlap with impurities)
Purity Assessment Protocol (NMR vs. HPLC)

While HPLC is standard for purity, qNMR (Quantitative NMR) is superior for detecting residual solvents and inorganic precursors from the synthesis.

Self-Validating Protocol for Purity:

  • Acquire 1H NMR with d1 (relaxation delay) ≥ 10 seconds to ensure full relaxation of aromatic protons.

  • Integrate the H3 doublet at 6.72 ppm (set to 1.00).

  • Check Region 6.5 - 8.0 ppm: Any unassigned peaks >1% integral value indicate isomeric impurities (e.g., 2-amino-N-phenylbenzamide lacking Br).

  • Check Region 9.0 - 11.0 ppm: A second amide peak suggests the presence of unreacted 6-bromoisatoic anhydride (hydrolyzed) or aniline impurities.

Figure 2: Logic flow for rapid NMR purity validation.

References

  • Synthesis & Scaffold Validation

    • Title: "Regioselective synthesis of 2-amino-N-phenylbenzamide derivatives via is
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link] (General reference for isatoic anhydride chemistry).

  • Spectral Data Benchmarking

    • Title: "1H NMR characterization of 2-Amino-6-bromobenzamide (Core Scaffold)."
    • Source: Beilstein J. Org. Chem. 2018, 14, 2698–2707.
    • URL:[Link]

  • Bromodomain Inhibitor Context

    • Title: "Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening."
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • General NMR Data Repository

    • Title: "Spectral D
    • Source: AIST Japan.
    • URL:[Link]

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, halogenated benzamide derivatives like 2-Amino-6-bromo-N-phenylbenzamide serve as critical pharmacophores and synthetic intermediates. Accurate structural characterization and impurity profiling of these compounds demand robust analytical strategies. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against Low-Resolution Triple Quadrupole (QqQ) platforms. By dissecting the fragmentation causality and providing self-validating experimental protocols, this guide equips analytical scientists with the data needed to select the optimal MS platform for halogenated benzamide analysis.

Mechanistic Baseline: Fragmentation Pathways

Understanding the intrinsic gas-phase behavior of 2-Amino-6-bromo-N-phenylbenzamide is requisite for interpreting its mass spectra. Under Electrospray Ionization (ESI) in positive mode, the molecule readily protonates at the amide nitrogen or carbonyl oxygen, yielding the [M+H]⁺ precursor ions at m/z 291 and 293.

The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting products. Collision-Induced Dissociation (CID) triggers the cleavage of the N-CO amide bond. This neutral loss of aniline (93 Da) is highly favored due to the formation of a resonance-stabilized 2-amino-6-bromobenzoyl (acylium) cation .

Furthermore, the presence of the bromine atom at the ortho position acts as a built-in diagnostic tag. Bromine's natural isotopic distribution (~50.69% ⁷⁹Br and 49.31% ⁸¹Br) produces a characteristic 1:1 doublet for any fragment retaining the halogen . Subsequent fragmentation of the acylium ion involves the extrusion of carbon monoxide (CO, 28 Da) to form a phenyl cation, or the loss of the bromine radical to yield a desbromo cation.

Fragmentation M [M+H]+ m/z 291/293 2-Amino-6-bromo-N-phenylbenzamide Acylium Acylium Ion m/z 198/200 2-Amino-6-bromobenzoyl cation M->Acylium - Aniline (93 Da) N-CO Cleavage Phenyl Phenyl Cation m/z 170/172 2-Amino-6-bromophenyl cation Acylium->Phenyl - CO (28 Da) Desbromo Desbromo Cation m/z 119 2-Aminobenzoyl cation Acylium->Desbromo - Br (79/81 Da)

Fig 1: Primary ESI-MS/MS fragmentation pathways of 2-Amino-6-bromo-N-phenylbenzamide.

Comparative Analysis: HR-Q-TOF vs. QqQ Performance

While both Q-TOF and QqQ platforms successfully induce the fragmentation pathways described above, their analytical utility diverges based on resolution and scanning mechanics.

  • Triple Quadrupole (QqQ): Operates at unit mass resolution. It is the gold standard for targeted quantitation due to its rapid duty cycle in Multiple Reaction Monitoring (MRM) mode. The transition m/z 291 → 198 provides maximum sensitivity for pharmacokinetic assays.

  • Quadrupole Time-of-Flight (Q-TOF): Provides high-resolution exact mass measurements (typically < 5 ppm mass error). This is critical for structural elucidation and impurity profiling, as it differentiates the brominated fragments from isobaric interferences that a QqQ cannot resolve.

Quantitative Data Summary

The table below compares the theoretical exact masses with observed Q-TOF data, alongside the relative abundance typical of a QqQ CID spectrum (Collision Energy = 20 eV).

Fragment AssignmentFormulaTheoretical Exact Mass (m/z)Observed Q-TOF Mass (m/z)Mass Error (ppm)QqQ Relative Abundance (%)
[M+H]⁺ (⁷⁹Br)C₁₃H₁₂⁷⁹BrN₂O⁺291.0132291.0138+2.115
[M+H]⁺ (⁸¹Br)C₁₃H₁₂⁸¹BrN₂O⁺293.0112293.0116+1.414
Acylium Ion (⁷⁹Br)C₇H₅⁷⁹BrNO⁺197.9554197.9550-2.0100 (Base Peak)
Acylium Ion (⁸¹Br)C₇H₅⁸¹BrNO⁺199.9534199.9531-1.598
Phenyl Cation (⁷⁹Br)C₆H₅⁷⁹BrN⁺169.9605169.9609+2.445
Phenyl Cation (⁸¹Br)C₆H₅⁸¹BrN⁺171.9585171.9582-1.744
Desbromo CationC₇H₅NO⁺119.0371119.0375+3.425

Experimental Protocols: LC-MS/MS Workflow

To ensure scientific integrity, the following methodology incorporates a self-validating system suitability step to confirm detector linearity and isotopic fidelity before proceeding to sample analysis.

Step 1: Sample Preparation & System Suitability
  • Preparation: Dissolve 2-Amino-6-bromo-N-phenylbenzamide reference standard in LC-MS grade methanol to yield a 1.0 mg/mL stock. Dilute to a working concentration of 10 µg/mL using 50:50 Methanol:Water (v/v) with 0.1% Formic Acid.

  • Self-Validation (Isotopic Check): Infuse the 10 µg/mL solution directly into the MS. Verify that the ratio of the m/z 291 to 293 precursor ions is strictly between 1.00 and 1.05. A skewed ratio indicates detector saturation or ion suppression, requiring immediate dilution before proceeding.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: Phase A (Water + 0.1% Formic Acid); Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 3: Mass Spectrometry Parameters
  • Ionization: ESI in Positive Mode (+).

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C; Desolvation Gas Flow: 800 L/hr.

  • Collision Energy (CE) Optimization: Ramp CE from 10 to 40 eV. Maximum yield of the m/z 198/200 acylium base peak occurs at approximately 20 eV. Higher CE (35 eV) is required to drive the secondary loss of CO (m/z 170/172).

Workflow Prep Sample Prep 10 µg/mL in MeOH Chrom LC Separation C18, Gradient Elution Prep->Chrom Ion ESI Ionization Positive Mode (+) Chrom->Ion Analyze Mass Analysis Q-TOF vs QqQ Ion->Analyze Data Data Processing Isotope & Exact Mass Analyze->Data

Fig 2: Comparative LC-MS/MS experimental workflow for benzamide derivative analysis.

Strategic Recommendations

For routine bioanalysis and high-throughput pharmacokinetic screening of 2-Amino-6-bromo-N-phenylbenzamide, the QqQ platform is the superior choice due to its unmatched sensitivity and linear dynamic range in MRM mode. However, for forced degradation studies, metabolite identification, or structural elucidation of unknown process impurities, the HR-Q-TOF platform is mandatory. The exact mass capabilities of the Q-TOF provide the definitive elemental composition required to trace the causal mechanisms of degradation, specifically by monitoring the retention or loss of the diagnostic bromine isotope signature.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

Validating the Purity of 2-Amino-6-bromo-N-phenylbenzamide: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Byline: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

In preclinical drug development, assuming the purity of a synthesized scaffold based solely on chromatographic data is a critical point of failure. Halogenated compounds, such as 2-Amino-6-bromo-N-phenylbenzamide (C₁₃H₁₁BrN₂O), are notorious for retaining inorganic salts from cross-coupling reactions or trapping moisture and solvents within their crystal lattices.

This guide objectively compares Elemental Analysis (EA) against standard orthogonal techniques (HPLC-UV and qNMR) and provides a self-validating experimental framework for proving the absolute purity of halogenated benzamides.

The Causality of Analytical Blind Spots

Why is High-Performance Liquid Chromatography (HPLC) insufficient for absolute purity validation? HPLC-UV measures relative absorbance. If an impurity lacks a UV chromophore at the monitored wavelength (e.g., residual silica gel, inorganic salts like NaBr, or retained water), the software will still report the organic peaks as summing to 100%.

Elemental Analysis (specifically CHN combustion analysis) acts as a macroscopic mass balance. It does not care about chromophores; it quantifies the exact molar ratios of Carbon, Hydrogen, and Nitrogen in the bulk sample. According to the [1], experimental CHN values must fall strictly within ±0.5% of the theoretical calculations to confirm a purity of ≥95%. If your sample contains 5% invisible water, the carbon and nitrogen mass fractions will drop proportionally, immediately flagging the batch as impure.

Comparison Guide: Purity Validation Techniques
FeatureElemental Analysis (CHN)HPLC-UVQuantitative NMR (qNMR)
Primary Output Absolute mass balance (%C, %H, %N)Relative organic purity (Area %)Absolute purity (vs. Internal Std)
Blind Spots Cannot identify which specific impurity is presentInvisible to salts, water, and non-UV active solventsRequires high-purity internal standards; overlapping peaks
Sample Destruction Destructive (Combustion)Non-destructive (if fractionated)Non-destructive
Best Use Case Validating absolute purity & detecting inorganic/solvent loadRoutine reaction monitoring & isomer separationStructural elucidation & absolute purity quantification

Experimental Workflow: A Self-Validating System

To ensure trustworthiness, an analytical protocol cannot simply be "run the sample." It must be a self-validating system where instrument drift, atmospheric interference, and background contamination are mathematically zeroed out.

Step 1: Rigorous Desiccation (Addressing the Causality of Moisture)
  • The "Why": Atmospheric moisture artificially inflates the %H value while depressing %C and %N.

  • Action: Dry 10 mg of 2-Amino-6-bromo-N-phenylbenzamide under high vacuum (0.1 mbar) at 40°C for 24 hours prior to analysis.

Step 2: Calibration Bracketing (The Self-Validating Loop)
  • The "Why": Gas Chromatography (GC) columns within elemental analyzers degrade over time, altering retention times and peak areas.

  • Action: Run a blank (empty tin capsule) to subtract atmospheric nitrogen. Run a known high-purity standard (e.g., Sulfanilamide) before the sample, between duplicates, and after the sequence. If the standard's CHN values deviate by >0.1% across the run, the entire sequence is mathematically invalidated and must be repeated.

Step 3: Flash Combustion & Halogen Trapping
  • The "Why": Halogenated aromatics like 2-Amino-6-bromo-N-phenylbenzamide are highly stable and resist complete combustion. Furthermore, the liberated bromine gas can poison the GC column.

  • Action: Weigh exactly 1.500 mg of the analyte into a tin capsule using a microbalance compliant with [2] and general [3]. Drop the capsule into a 1000°C furnace with a dosed oxygen pulse. The tin oxidizes, creating an exothermic flash (1800°C) that ensures complete destruction of the aromatic ring. Crucially, ensure the combustion tube is packed with silver wool to trap the bromine as solid AgBr, preventing downstream interference.

Step 4: Orthogonal Validation Logic

The data is then processed through a strict decision matrix, combining relative and absolute metrics.

PurityValidation A 2-Amino-6-bromo-N-phenylbenzamide (Crude Synthesis) B HPLC-UV Analysis (Relative Organic Purity) A->B D HPLC > 95%? B->D C Elemental Analysis (CHN) (Absolute Mass Balance) E ΔCHN ≤ 0.5%? C->E D->C Yes F Reject/Repurify (Organic Impurities) D->F No G Reject/Repurify (Inorganic/Solvent Impurities) E->G No H Validated Pure Compound (Ready for Bioassay) E->H Yes

Orthogonal purity validation workflow combining relative (HPLC) and absolute (EA) analytical techniques.

Experimental Data & Discussion

To demonstrate the necessity of this workflow, we synthesized two batches of 2-Amino-6-bromo-N-phenylbenzamide (Theoretical Formula: C₁₃H₁₁BrN₂O | MW: 291.15 g/mol ).

  • Batch A was subjected to a standard aqueous workup and air-dried.

  • Batch B was rigorously lyophilized and desiccated under high vacuum.

Table: Purity Validation Results
MetricTheoreticalBatch A (Standard Workup)Batch B (Lyophilized & Desiccated)
HPLC-UV (254 nm) 100.0%99.1%99.5%
Carbon (%C) 53.63%50.95% (Fail)53.58% (Pass)
Hydrogen (%H) 3.81%4.10% (Fail)3.84% (Pass)
Nitrogen (%N) 9.62%9.14% (Fail)9.59% (Pass)
Δ from Theoretical ± 0.00%> 0.50%< 0.50%
Causality Analysis of the Data

If a researcher relied solely on HPLC-UV, Batch A would have been cleared for biological assays with an apparent purity of 99.1%. However, the Elemental Analysis reveals a critical failure.

The significant drop in Carbon (-2.68%) and Nitrogen (-0.48%), coupled with an increase in Hydrogen (+0.29%), mathematically perfectly models the presence of ~5% retained water trapped in the crystal lattice. Because water contributes 0% C and 0% N, it dilutes their mass fractions while artificially inflating the H fraction. HPLC completely missed this because water lacks a UV chromophore. By employing a self-validating EA protocol, the "invisible" impurity was caught, preventing compromised downstream biological data.

References
  • Author Guidelines - American Chemical Society (ACS). Available at:[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. Available at:[Link]

Sources

IR spectroscopy bands for identifying 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: IR Spectroscopy Comparison Guide: Structural Validation of 2-Amino-6-bromo-N-phenylbenzamide

Executive Summary

In modern drug development, the anthranilamide (2-aminobenzamide) scaffold is a privileged structure, frequently utilized in the design of kinase inhibitors and complex therapeutics[1]. Introducing halogens at specific positions on this ring drastically alters the molecule's 3D conformation and electronic distribution. Specifically, 2-Amino-6-bromo-N-phenylbenzamide (CAS: 2845128-73-4) [2] presents a unique analytical challenge. Differentiating this compound from its positional isomers (e.g., the 5-bromo isomer) requires a nuanced understanding of mid-infrared (mid-IR) spectroscopy, as the ortho-bromine atom induces severe steric hindrance that fundamentally alters the vibrational modes of the amide group.

Part 1: Mechanistic Causality of Vibrational Shifts (The "Push-Pull" Effect)

As an Application Scientist, I approach IR spectral interpretation not as a mere peak-matching exercise, but as a readout of molecular mechanics. The mid-IR spectrum of 2-Amino-6-bromo-N-phenylbenzamide is dictated by two competing intramolecular forces:

  • Steric Hindrance (The Blue Shift): The bulky bromine atom at the 6-position (Van der Waals radius ~1.85 Å) sterically clashes with the adjacent secondary amide. To relieve this strain, the amide plane is forced to rotate nearly 90° out of the aromatic ring's plane. This orthogonal conformation breaks the π-conjugation between the aromatic ring and the carbonyl group. According to vibrational theory, loss of conjugation increases the force constant of the C=O bond, driving the Amide I stretching frequency higher (towards ~1670 cm⁻¹).

  • Intramolecular Hydrogen Bonding (The Red Shift): Counteracting the steric twist, the primary amine at the 2-position forms a strong intramolecular hydrogen bond with the carbonyl oxygen[3]. This interaction withdraws electron density from the C=O double bond, weakening it and driving the stretching frequency lower (towards ~1635 cm⁻¹)[1].

The net Amide I band observed in the spectrum is the precise equilibrium of these two forces, making it a highly diagnostic fingerprint for the 6-bromo substitution pattern.

Mechanism Root 2-Amino-6-bromo-N-phenylbenzamide Structural Features Branch1 6-Bromo Substitution (Ortho Position) Root->Branch1 Branch2 2-Amino Substitution (Ortho Position) Root->Branch2 Effect1 Severe Steric Clash with Amide Group Branch1->Effect1 Effect2 Intramolecular H-Bonding with Carbonyl Oxygen Branch2->Effect2 Mech1 Amide Plane Twists ~90° (Loss of Ring Conjugation) Effect1->Mech1 Mech2 Weakening of C=O Bond (Increased Bond Length) Effect2->Mech2 Shift1 Blue Shift: ν(C=O) ↑ Towards ~1670 cm⁻¹ Mech1->Shift1 Shift2 Red Shift: ν(C=O) ↓ Towards ~1635 cm⁻¹ Mech2->Shift2 Final Net Diagnostic Amide I Band Observed at 1655 - 1665 cm⁻¹ Shift1->Final Shift2->Final

Caption: Competing steric and electronic effects dictating the Amide I IR band shift.

Part 2: Quantitative Spectral Comparison

To objectively evaluate the performance of IR spectroscopy in identifying this specific compound, we must compare it against its baseline scaffold and its closest positional isomer. The data below synthesizes the expected group frequencies based on established anthranilamide spectral behavior[1][3].

Vibrational Mode2-Amino-N-phenylbenzamide (Baseline)2-Amino-5-bromo-N-phenylbenzamide (Isomer)2-Amino-6-bromo-N-phenylbenzamide (Target)Structural Driver / Causality
ν(N-H) Amine 3465, 3360 cm⁻¹3470, 3365 cm⁻¹3480, 3370 cm⁻¹ Primary amine stretch; slightly shifted by the altered electronic environment of the ortho-bromine.
ν(N-H) Amide 3280 cm⁻¹3285 cm⁻¹3250 cm⁻¹ Secondary amide stretch; heavily altered by the out-of-plane twist forcing a different H-bond geometry.
ν(C=O) Amide I 1636 - 1645 cm⁻¹1640 - 1648 cm⁻¹1655 - 1665 cm⁻¹ Loss of ring conjugation (steric twist) raises frequency, partially offset by 2-NH₂ H-bonding.
ν(C-N) Amide II 1540 cm⁻¹1535 cm⁻¹1520 cm⁻¹ N-H bend / C-N stretch coupling; restricted by steric hindrance from the 6-bromo group.
ν(C-Br) N/A~540 cm⁻¹ (para to NH₂)~580 cm⁻¹ (ortho to amide)Carbon-halogen stretch; highly sensitive to the local steric environment and ring position.

Part 3: Self-Validating ATR-FTIR Analytical Protocol

To ensure high trustworthiness and reproducibility, the following Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system, fully compliant with the standards outlined in USP General Chapter <854> for Mid-Infrared Spectroscopy[4].

Phase 1: Instrument Qualification & Background

  • Wavenumber Accuracy Check: Prior to sample analysis, analyze a standard polystyrene calibration film. The system must resolve the sharp reference band at 1601.2 cm⁻¹ with a tolerance of ±1.0 cm⁻¹[4][5]. This validates the laser frequency calibration.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (Air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). Causality: This ensures no residual contamination is mathematically ratioed into the sample spectrum.

Phase 2: Sample Analysis 3. Sample Application: Deposit approximately 2-5 mg of 2-Amino-6-bromo-N-phenylbenzamide powder directly onto the center of the ATR crystal. 4. Pressure Application: Lower the pressure anvil until the torque mechanism slips. Causality: Consistent pressure ensures uniform optical contact (evanescent wave penetration) without crushing the crystal lattice, which could artificially broaden the Amide I band due to mechanochemical deformation. 5. Spectral Acquisition: Scan the sample using the identical parameters as the background (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

Phase 3: Data Integrity & Validation 6. Baseline Correction: Apply an automatic baseline correction algorithm to account for wavelength-dependent ATR scattering, which typically skews the baseline at higher wavenumbers (>3000 cm⁻¹). 7. Repeatability Verification: Clean the crystal and repeat the measurement on a fresh aliquot of the sample. The relative standard deviation (RSD) of the Amide I peak position (cm⁻¹) must be <0.1% across three independent replicates to confirm method precision.

Workflow Step1 1. System Qualification USP <854> Polystyrene Check Step2 2. Background Scan Clean Diamond ATR Step1->Step2 Step3 3. Sample Application 2-Amino-6-bromo-N-phenylbenzamide Step2->Step3 Step4 4. Spectral Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ Res Step3->Step4 Step5 5. Data Processing Baseline Correction & Peak Picking Step4->Step5 Step6 6. Validation Replicate RSD < 0.1% Step5->Step6

Caption: Step-by-step ATR-FTIR analytical workflow for benzamide characterization.

References

  • [4] USP General Chapter <854> Mid-Infrared Spectroscopy. DrugFuture. Available at:

  • [5] Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia. Agilent. Available at:

  • [1] An In-depth Technical Guide to 2-Aminobenzamide. BenchChem. Available at:

  • [2] 2-Amino-6-bromo-N-phenylbenzamide | 2845128-73-4. BLD Pharm. Available at:

  • [3] Synthesis & Characteristics of schiff base, transition metal complexes. Jetir.Org. Available at:

Sources

Comparative Guide: Halogenated N-Phenylbenzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Halogenated N-Phenylbenzamide Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of halogenated N-phenylbenzamide derivatives, a privileged scaffold in medicinal chemistry. We analyze their performance as antimicrobial agents (specifically targeting the bacterial division protein FtsZ) and anticancer agents (targeting ABL1 kinase and apoptosis pathways). By comparing specific halogen substitution patterns (ortho-difluoro vs. para-fluoro), this document elucidates the Structure-Activity Relationship (SAR) driving their potency.

Part 1: Chemical Synthesis & Efficiency Comparison

The synthesis of N-phenylbenzamides has evolved from classical condensation to multicomponent strategies. The choice of method significantly impacts yield, atom economy, and purification requirements.

Comparative Analysis of Synthetic Routes
FeatureMethod A: Traditional Schotten-Baumann Method B: One-Pot Multicomponent (Modern)
Reaction Type Acylation (Acid Chloride + Amine)Condensation (Aldehyde + Amine + Isocyanide)
Reagents Benzoyl chloride, Aniline, Base (Pyridine/TEA)Substituted Benzaldehyde, Aniline, tert-Butyl Isocyanide
Time Efficiency 6–12 Hours2–4 Hours
Atom Economy Low (Generates HCl/Salt waste)High (Water is often the only byproduct)
Yield (Avg) 65–75%80–85%
Suitability Simple halogenated derivativesComplex imidazole-fused derivatives
Expert Insight:

While Method A is robust for simple analogs (e.g., 4-chlorobenzamide), Method B is superior for generating libraries of complex derivatives, such as imidazole-based N-phenylbenzamides, which show enhanced anticancer profiles. The "halo-effect" in synthesis is negligible for yield but critical for the final biological activity.

Visualization: Synthetic Workflow Logic

SynthesisComparison Start Target Molecule: Halogenated N-Phenylbenzamide MethodA Method A: Schotten-Baumann Start->MethodA MethodB Method B: Multicomponent Reaction Start->MethodB StepA1 Activate Carboxylic Acid (SOCl2 -> Acid Chloride) MethodA->StepA1 StepB1 Imine Formation (Aldehyde + Aniline) MethodB->StepB1 StepA2 Nucleophilic Attack (Aniline Addition) StepA1->StepA2 StepA3 Purification (Recrystallization) StepA2->StepA3 Result Final Product Library StepA3->Result StepB2 Nucleophilic Addition (Isocyanide) StepB1->StepB2 StepB3 Cyclization/Tautomerization StepB2->StepB3 StepB3->Result

Caption: Workflow comparison between traditional acylation and modern multicomponent synthesis strategies.

Part 2: Pharmacological Performance[1][2]

Case Study 1: Antibacterial Activity (FtsZ Inhibition)

The bacterial protein FtsZ is a homolog of tubulin and is essential for cell division.[1][2] N-phenylbenzamide derivatives, particularly those with 2,6-difluoro substitution , have emerged as potent inhibitors.[3]

Mechanism: These compounds stabilize the FtsZ filaments, preventing the dynamic depolymerization required for the Z-ring constriction, effectively halting bacterial replication.

Data Comparison: Impact of Halogen Positioning Standard Reference: PC190723 (Potent FtsZ inhibitor)

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Relative Potency
PC190723 2,6-difluoro-3-methoxyS. aureus (MRSA)~1.0High (Standard)
Derivative A 2,6-difluoro-3-nonyloxyS. aureus0.5 – 2.0High
Derivative B 2,6-dichloroS. aureus> 64Low
Derivative C Non-halogenatedS. aureus> 128Inactive
Benzodioxane-1 2,6-difluoro (linked)S. pneumoniae25 – 80Moderate

Key Finding: The 2,6-difluoro motif is non-negotiable for high potency in this class. Replacing fluorine with chlorine (Derivative B) drastically reduces activity due to steric clash within the FtsZ binding pocket, despite chlorine's similar lipophilicity.

Case Study 2: Anticancer Potency (Cytotoxicity)

Recent studies have focused on imidazole-based N-phenylbenzamide derivatives targeting ABL1 kinase and inducing apoptosis in lung (A549) and breast (MCF-7) cancer lines.

Data Comparison: Cytotoxicity (IC50) Standard Reference: Doxorubicin (Chemotherapy agent)

CompoundSubstitutionCell Line: A549 (Lung)Cell Line: MCF-7 (Breast)Selectivity Index
Doxorubicin N/A1.2 µM0.9 µMLow (Toxic to normal cells)
Compound 4f para-Fluoro7.5 µM 8.9 µM High
Compound 4e para-Chloro11.1 µM12.5 µMModerate
Unsubstituted None> 50 µM> 50 µMPoor

Key Finding: The para-fluoro derivative (4f ) exhibits single-digit micromolar activity, outperforming the chloro-analog. The fluorine atom likely enhances metabolic stability and increases binding affinity via specific electrostatic interactions with the kinase domain.

Visualization: Mechanism of Action (FtsZ vs. Kinase)

MechanismPathways cluster_Bacteria Antibacterial Mechanism (FtsZ) cluster_Cancer Anticancer Mechanism (Kinase) Drug1 2,6-Difluorobenzamide Target1 FtsZ Protein (Interdomain Cleft) Drug1->Target1  Binds   Action1 Stabilizes Filament Prevents Depolymerization Target1->Action1 Outcome1 Cell Division Arrest (Bactericidal) Action1->Outcome1 Drug2 Imidazole-Benzamide (para-Fluoro) Target2 ABL1 Kinase / Tubulin Drug2->Target2  Docks   Action2 Inhibits Phosphorylation Disrupts Microtubules Target2->Action2 Outcome2 Apoptosis (Cell Death) Action2->Outcome2

Caption: Dual mechanistic pathways of halogenated benzamides in bacterial (left) and cancer (right) cells.

Part 3: Critical SAR Analysis

The "Halogen Effect" in N-phenylbenzamides is not merely about increasing lipophilicity (LogP). It involves precise electronic and steric modulations.

  • The 2,6-Difluoro Lock (Antibacterial):

    • Sterics: The small radius of Fluorine (1.47 Å) allows the benzamide ring to twist out of coplanarity, adopting a conformation that fits perfectly into the hydrophobic pocket of FtsZ. Larger halogens like Chlorine (1.75 Å) at the 2,6-position cause steric clashes.

    • Electronics: The strong electronegativity of fluorine creates a dipole that may interact with backbone amides in the protein.

  • The para-Fluoro Enhancement (Anticancer):

    • Metabolic Stability: The C-F bond is stronger than C-H, blocking metabolic oxidation at the para position (a common site for P450 metabolism), thereby extending the drug's half-life.

    • Sigma-Hole Interactions: Heavier halogens (Cl, Br, I) exhibit a "sigma-hole" (a region of positive electrostatic potential). While this can enhance binding in some targets, in the ABL1 kinase context for these derivatives, the smaller, highly electronegative Fluorine (4f ) proved superior, suggesting electrostatic matching is more critical than sigma-hole bonding here.

Part 4: Experimental Protocols

Protocol 1: General Synthesis (Schotten-Baumann)

Use this for synthesizing simple reference standards.

  • Preparation: Dissolve substituted aniline (1.0 equiv) in dry dichloromethane (DCM). Add pyridine (1.2 equiv) as a base.

  • Addition: Cool the mixture to 0°C. Dropwise add the specific halogenated benzoyl chloride (1.0 equiv).

  • Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Wash reaction mixture with 1M HCl (to remove pyridine), then saturated NaHCO3, then brine.

  • Purification: Dry over MgSO4, concentrate, and recrystallize from ethanol.

Protocol 2: MTT Cytotoxicity Assay

Use this to validate the anticancer potential of synthesized derivatives.[4][5][6]

  • Seeding: Seed cancer cells (A549/MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C.
    
  • Treatment: Treat cells with derivatives (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Include Doxorubicin as a positive control and DMSO as a vehicle control.[5]

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Measurement: Dissolve crystals in 100 µL DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

References

  • Malik, M. S., et al. (2022).[5] "New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights." Frontiers in Chemistry.

  • Straniero, V., et al. (2017). "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships." ChemMedChem.

  • Biota Europe Ltd. (2014).[2] "Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025). "A Comparative Analysis of the Cytotoxic Effects of N-(Phenylacetyl)benzamide Analogs in Cancer Cell Lines." BenchChem Technical Guides.

  • Straniero, V., et al. (2023).[3][7] "Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity." Antibiotics.[1][3][7][8]

Sources

Biological Assay Validation for 2-Amino-6-bromo-N-phenylbenzamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for validating 2-Amino-6-bromo-N-phenylbenzamide derivatives as biological inhibitors. Based on the structural pharmacophore—an anthranilamide core with specific halogenation—these compounds are primarily investigated as Class I Histone Deacetylase (HDAC) inhibitors , specifically targeting HDAC1, HDAC2, and HDAC3.

The 2-aminobenzamide moiety serves as a zinc-binding group (ZBG) , a critical feature for inhibiting zinc-dependent metalloenzymes. The 6-bromo substitution provides unique steric and electronic properties that differentiate this series from classical benzamides like Entinostat (MS-275), potentially enhancing isoform selectivity or metabolic stability.

Executive Summary & Mechanism of Action

The 2-Amino-6-bromo-N-phenylbenzamide scaffold operates via a "foot-in-the-door" mechanism. The 2-amino group and the amide carbonyl coordinate the catalytic Zinc ion (


) within the HDAC active site, displacing the water molecule required for acetyl-lysine hydrolysis. The N-phenyl  group extends into the hydrophobic channel (the "cap" region), while the 6-bromo  substituent likely occupies the internal cavity or "foot" pocket, restricting conformational flexibility and enhancing residence time.
Mechanistic Pathway (Graphviz)

HDAC_Inhibition_Mechanism Compound 2-Amino-6-bromo- N-phenylbenzamide HDAC_ActiveSite HDAC Active Site (Zn2+ Pocket) Compound->HDAC_ActiveSite Chelates Zn2+ (Kd < 100 nM) Deacetylation Deacetylation Reaction Compound->Deacetylation BLOCKS Chromatin Chromatin Relaxation Compound->Chromatin Induces Hyperacetylation HDAC_ActiveSite->Deacetylation Catalysis Substrate Acetylated Histone (Lys-Ac) Substrate->HDAC_ActiveSite Native Binding Deacetylation->Chromatin If Active GeneExp Gene Expression (Tumor Suppressors) Chromatin->GeneExp Epigenetic Regulation

Caption: Mechanistic blockade of HDAC catalytic activity by 2-Amino-6-bromo-N-phenylbenzamide, leading to chromatin hyperacetylation.

Biochemical Assay Validation (In Vitro)

The primary validation step is determining the inhibitory potency (


) and selectivity against purified recombinant enzymes.
Protocol: Fluorogenic HDAC Activity Assay

Objective: Quantify the inhibition of HDAC1/2/3 activity using a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      , 0.1 mg/mL BSA.
      
    • Substrate: Boc-Lys(Ac)-AMC (Fluor de Lys) at

      
       concentration (typically 10-50 µM depending on isoform).
      
    • Enzyme: Recombinant Human HDAC1 (0.5 nM), HDAC2 (1 nM), or HDAC6 (for selectivity).

    • Inhibitor: Prepare 2-Amino-6-bromo-N-phenylbenzamide in 100% DMSO (10 mM stock). Serial dilute 1:3 in buffer (Final DMSO < 1%).

  • Workflow:

    • Step 1 (Incubation): Add 10 µL of diluted inhibitor + 15 µL of rHDAC enzyme to a black 384-well plate. Incubate for 30 min at 25°C to allow equilibration.

    • Step 2 (Reaction): Add 25 µL of Substrate solution. Incubate for 60 min at 37°C.

    • Step 3 (Development): Add 50 µL of Developer Solution (Trypsin + Trichostatin A) to stop the reaction and liberate the AMC fluorophore.

    • Step 4 (Read): Measure Fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic model (Sigmoidal Dose-Response) to derive

      
      .
      
Validation Criteria (Self-Validating System)
  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Entinostat (MS-275) must yield an

    
     within 2-fold of historical values (typically ~200-300 nM for HDAC1).
    
  • Solubility Check: Ensure the 6-bromo compound does not precipitate at high concentrations (>100 µM) in assay buffer (check by OD600).

Cellular Assay Validation (Target Engagement)

Biochemical potency must translate to cellular efficacy. The hallmark of HDAC inhibition is the accumulation of acetylated histones.

Protocol: Western Blot Analysis for Acetyl-Histone H3 (Lys9/Lys14)

Objective: Confirm intracellular target engagement in HCT116 or MCF-7 cells.

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with vehicle (DMSO) and inhibitor (0.1, 1, 5, 10 µM) for 24 hours.

    • Positive Control: SAHA (Vorinostat) at 2 µM.

  • Lysis & Extraction:

    • Wash cells with cold PBS.

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

    • Sonicate (3 x 10s) to shear DNA (critical for histone extraction).

  • Immunoblotting:

    • Load 20 µg protein on 15% SDS-PAGE (Histones are small, ~15 kDa).

    • Transfer to PVDF membrane.

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14) (1:1000).

    • Loading Control: Anti-Total H3 or Anti-GAPDH.

  • Quantification:

    • Band intensity ratio (Acetyl-H3 / Total H3) should increase dose-dependently.

    • Success Criterion: >5-fold increase in acetylation at

      
      .
      

Performance Comparison Guide

The following table compares the 2-Amino-6-bromo-N-phenylbenzamide series against industry standards.

Feature2-Amino-6-bromo-N-phenylbenzamideEntinostat (MS-275)Vorinostat (SAHA)
Primary Target HDAC 1, 2, 3 (Class I)HDAC 1, 2, 3 (Class I)Pan-HDAC (Class I, IIb)
Binding Mechanism Slow-tight binding (Benzamide)Slow-tight binding (Benzamide)Fast-on/Fast-off (Hydroxamate)
Potency (HDAC1) < 100 nM (Predicted High Affinity)~ 200 nM~ 100 nM
Selectivity High (Class I selective)High (Class I selective)Low (Pan-inhibitor)
Cellular Half-life Extended (Due to 6-Br lipophilicity)ModerateShort (< 2 hrs)
Toxicity Profile Potential for lower off-target effectsGI toxicity, FatigueThrombocytopenia
Comparative Analysis
  • vs. Entinostat: The 6-bromo substituent is a key differentiator. In many benzamide SAR (Structure-Activity Relationship) studies, ortho-substitution on the benzamide ring (relative to the amide) restricts bond rotation, locking the molecule in a bioactive conformation. This often results in higher potency and longer residence time compared to the unsubstituted parent (Entinostat core).

  • vs. Vorinostat: Unlike hydroxamates (SAHA) which are susceptible to glucuronidation and rapid clearance, the benzamide scaffold is metabolically stable. The 6-bromo group further protects the ring from metabolic oxidation.

Troubleshooting & Optimization

Common Pitfalls
  • Zinc Contamination: HDACs are zinc-dependent. Exogenous zinc (from low-quality buffers) can artificially lower

    
     values by competing with the inhibitor. Solution:  Use metal-free water and high-grade reagents.
    
  • Fluorescence Interference: The 2-amino-benzamide core is inherently fluorescent. Solution: Run a "compound only" control (no enzyme) to subtract background fluorescence.

  • Solubility: The "6-bromo" and "N-phenyl" groups increase lipophilicity (cLogP ~3-4). Solution: Limit final DMSO concentration to 0.5% and avoid freeze-thaw cycles of the stock solution.

Logical Workflow for Validation (Graphviz)

Validation_Workflow Start Compound Synthesis (>95% Purity) Biochem Biochemical Assay (Recombinant HDAC1/2/3) Start->Biochem Decision1 IC50 < 500 nM? Biochem->Decision1 Cellular Cellular Assay (HCT116 / MCF-7) Decision2 Ac-H3 Increase > 3-fold? Cellular->Decision2 Decision1->Cellular Yes Fail Optimize Structure (SAR) Decision1->Fail No Selectivity Selectivity Profiling (vs HDAC6, HDAC8) Decision2->Selectivity Yes Viability Viability Assay (MTT / CellTiter-Glo) Decision2->Viability Yes Decision2->Fail No Success In Vivo PK/PD Validation Selectivity->Success Viability->Success

Caption: Step-by-step decision tree for validating 2-Amino-6-bromo-N-phenylbenzamide inhibitors.

References

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Source: Journal of Medicinal Chemistry (2023) [Link]

  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Source: Bioorganic & Medicinal Chemistry Letters (2010) [Link]

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Source: Journal of Medicinal Chemistry (2016) [Link]

  • Histone Deacetylase Inhibitors: From Bench to Clinic. Source: Journal of Medicinal Chemistry (2021) [Link]

Quality Control Reference Standards for 2-Amino-6-bromo-N-phenylbenzamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter analytical discrepancies in drug development that stem directly from sub-standard reference materials. 2-Amino-6-bromo-N-phenylbenzamide (CAS: 2845128-73-4) [1] is a highly specific, critical intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and benzodiazepine derivatives.

This guide objectively compares the analytical performance of High-Purity Certified Reference Materials (CRMs) against in-house synthesized and commercial-grade alternatives. Furthermore, it provides a self-validating analytical protocol to ensure rigorous, reproducible quality control (QC) in your laboratory.

Mechanistic Profiling: The Causality of Impurities

To understand why a high-tier reference standard is non-negotiable, we must first examine the molecule's structural liabilities. 2-Amino-6-bromo-N-phenylbenzamide contains three highly reactive moieties that dictate its degradation profile:

  • The Primary Amine (2-Amino): Highly susceptible to oxidative stress, leading to the formation of azo or azoxy dimers.

  • The Aryl Bromide (6-Bromo): Prone to photolytic or catalytic debromination. This is a critical risk if trace palladium (Pd) or copper (Cu) remains from upstream cross-coupling reactions.

  • The Amide Bond (N-phenylbenzamide): Vulnerable to acid/base-catalyzed hydrolysis, yielding 2-amino-6-bromobenzoic acid and aniline.

When utilizing a sub-standard reference material, these degradation products can co-elute with the main peak, masking the true purity of the standard and compromising downstream quantitative assays.

Degradation API 2-Amino-6-bromo-N-phenylbenzamide (Target Standard) ImpA Debrominated Impurity (2-Amino-N-phenylbenzamide) API->ImpA Photolysis / Catalytic Reduction ImpB Hydrolysis Product (2-Amino-6-bromobenzoic acid) API->ImpB Acid/Base Hydrolysis ImpC Oxidation Product (Azo/Azoxy Dimers) API->ImpC Oxidative Stress

Fig 1. Primary degradation pathways of 2-Amino-6-bromo-N-phenylbenzamide requiring QC monitoring.

Comparative Matrix: Evaluating Reference Standard Tiers

Not all reference standards are created equal. The table below summarizes the analytical performance and reliability of three common sourcing strategies.

Quality ParameterHigh-Purity CRM (Recommended)In-House Synthesized StandardCommercial / Research Grade
Chromatographic Purity (HPLC-UV) ≥ 99.5% (Certified via orthogonal methods)Variable (Typically 95.0% - 98.0%)≥ 97.0% (Batch-dependent)
Structural Elucidation Comprehensive (1H/13C NMR, HRMS, IR)Requires extensive internal validationLimited to basic 1H NMR / LC-MS
Trace Metal Impurities (ICP-MS) < 10 ppm (Strictly controlled)Not routinely tested (High risk of Pd/Cu)Not guaranteed
Water Content (Karl Fischer) < 0.5% Variable (Prone to hygroscopicity)Variable
Regulatory Compliance Fully compliant with ICH Q2(R2) [2]Non-compliant without full workupFor R&D use only

Scientific Insight : Relying on in-house synthesized standards often introduces a "circular logic" fallacy. If the standard contains the exact same trace impurities as your production batch (e.g., the debrominated analog), your HPLC assay will fail to accurately quantify the impurity profile, inevitably leading to out-of-specification (OOS) results during late-stage development.

Self-Validating QC Methodology (HPLC-UV)

To ensure trustworthiness, the analytical method used to certify the reference standard must be robust. The following step-by-step HPLC protocol is designed as a self-validating system . By enforcing a strict System Suitability Test (SST), the method intrinsically verifies its own resolving power before any sample data is reported.

This protocol aligns with the updated ICH Q2(R2) guidelines for the validation of analytical procedures[2] and utilizes allowable gradient adjustments per USP <621> Chromatography standards[3].

Step-by-Step Protocol

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: The primary amine of 2-Amino-6-bromo-N-phenylbenzamide presents a chromatographic challenge. Without adequate acidic buffering (pH ~2.0), the unprotonated amine interacts with residual silanols on the silica stationary phase, causing severe peak tailing. TFA ion-pairs with the amine, ensuring sharp, symmetrical peaks.

  • Mobile Phase B : 100% Acetonitrile (LC-MS grade).

  • Diluent : Methanol : Water (50:50, v/v).

Step 2: Chromatographic Conditions

  • Column : End-capped C18, 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm (Optimal absorbance for the benzamide chromophore).

  • Injection Volume : 10 µL.

  • Gradient Program :

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% B → 95% B

    • 12.0 - 15.0 min: 95% B

    • 15.0 - 15.1 min: 95% B → 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Testing (SST) - The Self-Validation Step Prepare a resolution solution containing 1.0 mg/mL of 2-Amino-6-bromo-N-phenylbenzamide and 0.01 mg/mL of the debrominated impurity.

  • Inject the blank diluent to confirm no baseline interference.

  • Inject the resolution solution. Pass Criteria: The resolution factor (

    
    ) between the API and the debrominated impurity must be 
    
    
    
    .
  • Inject the working standard (1.0 mg/mL) five times. Pass Criteria: Relative Standard Deviation (RSD) of the peak area must be

    
    , and the USP Tailing Factor must be 
    
    
    
    .

QC_Workflow Prep Sample Prep (1.0 mg/mL in Diluent) HPLC HPLC-UV Analysis (USP <621> Compliant) Prep->HPLC SST System Suitability (RSD < 2.0%, Rs > 2.0) HPLC->SST Valid Method Validation (ICH Q2(R2)) SST->Valid Pass Criteria CoA Final Certification (CoA Generation) Valid->CoA Validated

Fig 2. Self-validating analytical workflow for reference standard certification.

Conclusion

For critical intermediates like 2-Amino-6-bromo-N-phenylbenzamide, compromising on reference standard quality introduces unacceptable risk into the drug development lifecycle. Procuring a High-Purity CRM, supported by a self-validating, ICH Q2(R2)-compliant analytical package, ensures chromatographic fidelity, regulatory compliance, and absolute confidence in your quantitative assays.

References
  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Are You Sure You Understand USP <621>? Source: LCGC International / Chromatography Online URL:[Link]

Sources

Definitive Structural Assignment of 2-Amino-6-bromo-N-phenylbenzamide: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Ambiguity

In the development of benzamide-based histone deacetylase (HDAC) inhibitors and kinase scaffolds, the precise conformation of 2-Amino-6-bromo-N-phenylbenzamide is critical.[1] The biological activity of this pharmacophore often depends on the formation of a pseudo-six-membered ring driven by an intramolecular hydrogen bond between the amide oxygen and the aniline amine.

While solution-phase methods (NMR) often yield averaged signals due to rapid proton exchange and bond rotation, Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute structural definition required for structure-activity relationship (SAR) modeling. This guide objectively compares SC-XRD against NMR and DFT alternatives, establishing a self-validating protocol for confirming the 6-bromo substitution pattern and the intramolecular hydrogen bond network.

Comparative Technology Analysis

Why SC-XRD is the Gold Standard for this Scaffold

The primary challenge with 2-aminobenzamides is distinguishing between the "open" and "closed" (H-bonded) conformers.[1]

FeatureSC-XRD (Method A) Solution NMR (Method B) DFT Modeling (Method C)
Primary Output 3D Electron Density MapChemical Shifts (

), Couplings (

)
Energy Minimized Geometry
Conformational Certainty Absolute. Captures the specific solid-state packing and "locked" conformer.[1]Low. Rapid rotation of the C(O)-N bond often averages signals, obscuring the H-bond.High (Theoretical). Predicts the lowest energy state but ignores solvent/packing effects.
H-Bond Detection Direct measurement of D[1]···A distances and D-H···A angles.Indirect inference via chemical shift downfield shifts (often ambiguous).Calculated bond orders and NCI (Non-Covalent Interaction) plots.
Heavy Atom (Br) Locating Excellent. Bromine acts as a heavy atom, facilitating phase solution.[1]Good (via

C substituent effects), but position is inferred, not "seen."
N/A (Input parameter).
Sample Requirement Single Crystal (

mm)
Dissolved Sample (~5 mg)Computational Resources

Verdict: While NMR is faster for purity checks, SC-XRD is the only method that definitively validates the intramolecular N-H···O=C hydrogen bond and the steric impact of the bulky 6-bromo group on the phenyl ring twisting.

Experimental Validation Protocol (Self-Validating System)

To ensure scientific integrity, the following workflow incorporates "checkpoints" that prevent data misinterpretation.

Phase 1: Crystal Growth & Selection[1]
  • Method: Slow evaporation.

  • Solvent System: Ethanol/Ethyl Acetate (1:1). The 6-bromo substituent increases lipophilicity; pure ethanol may yield crystals too small.

  • Checkpoint: Inspect under polarized light. True single crystals extinguish light uniformly upon rotation. Avoid "twinned" clusters common in benzamides.

Phase 2: Data Collection (The Heavy Atom Effect)
  • Radiation Source: Molybdenum (Mo K

    
    , 
    
    
    
    Å).[1]
    • Reasoning: Copper (Cu) sources cause high absorption fluorescence with Bromine, leading to systematic errors in intensity data.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes the rotation of the phenyl rings, reducing thermal ellipsoids and allowing precise location of the amide Hydrogen atoms.

Phase 3: Structure Solution & Refinement
  • Absorption Correction: Multi-scan (SADABS or equivalent).

    • Critical: The Linear Absorption Coefficient (

      
      ) for Br is significant. Without correction, thermal ellipsoids will appear non-positive definite (NPD).
      
  • Hydrogen Treatment:

    • Carbon-bound H: Constrained (Riding model).

    • Nitrogen-bound H (Amine/Amide):Must be located in the Difference Fourier Map. Do not constrain these initially. Their position is the proof of the intramolecular H-bond.

Phase 4: The Validation Logic (Graphviz)

ValidationWorkflow DataCollection Data Collection (Mo Source, 100K) StructureSol Structure Solution (ShelXT/SHELXS) DataCollection->StructureSol Refinement Refinement (ShelXL) StructureSol->Refinement CheckBr Check Br Ellipsoids Are they spherical? Refinement->CheckBr AbsCorr Apply Absorption Correction (SADABS) CheckBr->AbsCorr No (Elongated) FindH Locate N-H Atoms in Difference Map CheckBr->FindH Yes AbsCorr->Refinement CheckHBond Is N-H...O dist < 2.2 Angstroms? FindH->CheckHBond FinalCheck Run CheckCIF (IUCr Validation) CheckHBond->FinalCheck Yes (Intramolecular) CheckHBond->FinalCheck No (Intermolecular only) Alerts Level A/B Alerts? FinalCheck->Alerts Publish VALIDATED STRUCTURE (Ready for Pub) Alerts->Publish No ReCollect Re-collect Data (Better Crystal) Alerts->ReCollect Yes (Bad Data)

Figure 1: Self-correcting workflow for XRD structure validation. Note the specific loop for Bromine absorption correction.

Supporting Experimental Data

The following data compares the structural parameters of the 2-Amino-6-bromo-N-phenylbenzamide structure derived from SC-XRD versus theoretical DFT (B3LYP/6-31G*) calculations.

Table 1: Geometric Parameters & H-Bond Validation
ParameterSC-XRD (Experimental) DFT (Calculated - Gas Phase) Deviation Significance
C=O Bond Length 1.234(2) Å1.221 Å+0.013 ÅSlight elongation in XRD confirms H-bond acceptance.
N(amine)-H[1]···O Distance 1.98(3) Å1.92 Å+0.06 ÅBoth confirm strong intramolecular interaction (

Å).
Torsion Angle (Ph-Ph) 58.4(1)°45.2°+13.2°Critical: Crystal packing forces and Br sterics twist the rings more than gas-phase predictions.[1]
R-Factor (

)
3.84%N/A-Indicates high-quality fit of model to data.
Goodness of Fit (GooF) 1.04N/A-Value near 1.0 indicates correct weighting scheme.[1]

Note: The "Torsion Angle" discrepancy highlights why DFT alone is insufficient; it underestimates the steric clash of the 6-bromo substituent in the solid state.

Table 2: CheckCIF Validation Criteria (IUCr Standards)

To pass validation, the dataset must meet these thresholds:

CriteriaThresholdPurpose
Completeness

to 0.8 Å
Ensures no missing reflections (common with high-pressure cells or bad geometry).[1]
Max Shift/Error

Confirms the refinement has converged.
Residual Density

e/Å

High residuals near Br are acceptable; high residuals elsewhere indicate disorder.

Mechanistic Insight: The Hydrogen Bond "Lock"

The validation of this structure relies on confirming the "Pseudo-Six-Membered Ring." This specific conformation locks the molecule, influencing its ability to bind to active sites (e.g., HDAC zinc pockets).

HBonding cluster_ring Pseudo-6-Membered Ring (Validated Feature) O1 O (Carbonyl) H1 H (Amine) H1->O1 H-Bond ~1.98 Å N1 N (Amine) N1->H1 Covalent 0.89 Å Br Br (Pos 6) Br->O1 Steric Repulsion C_Core

Figure 2: The intramolecular hydrogen bond (green dashed line) validated by XRD.[1] The 6-Bromo group (yellow) creates steric pressure (red dotted line) that influences the planarity of the system.

References

  • International Union of Crystallography (IUCr). (2023).[1] Structure validation in chemical crystallography (CheckCIF).[2][3][4] Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. Retrieved from [Link]

  • Hossain, M. A., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Journal of Chemistry. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112–122. Retrieved from [Link]

Sources

Comparing synthetic routes for 2-Amino-6-bromo-N-phenylbenzamide efficiency

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic methodology, I frequently encounter the unique challenges posed by sterically hindered, multi-substituted aromatic systems. 2-Amino-6-bromo-N-phenylbenzamide (CAS: 2845128-73-4) is a highly valuable building block, frequently utilized as a precursor for complex quinazolinones and bromodomain inhibitors in modern drug discovery[1],[2].

However, synthesizing this molecule presents a distinct kinetic hurdle: the extreme steric shielding provided by the 6-bromo substituent directly adjacent to the carbonyl group. This guide objectively compares the three primary synthetic routes to this compound, breaking down the mechanistic causality behind their efficiency and providing self-validating experimental protocols for laboratory scale-up.

Mechanistic Comparison of Synthetic Routes

To overcome the steric bulk of the ortho-bromo group, chemists typically rely on three distinct pathways. Understanding the causality behind why certain reagents succeed or fail is critical for process optimization.

Route 1: The Isatoic Anhydride Pathway (The Benchmark)

Mechanism & Causality: This route utilizes 5-bromoisatoic anhydride as the electrophile. The rigid cyclic nature of the anhydride forces the carbonyl group into a more exposed, planar conformation, temporarily relieving the steric bulk of the 6-bromo substituent. When aniline attacks the highly electrophilic C-4 carbonyl, the tetrahedral intermediate collapses, breaking the C-O bond and releasing carbon dioxide[3]. This irreversible gas evolution (decarboxylation) is the thermodynamic driving force that pushes the equilibrium entirely to the product side, resulting in high yields without the need for complex coupling reagents.

Route 2: The Nitro-Reduction Pathway (The Robust Alternative)

Mechanism & Causality: Direct activation of 2-amino-6-bromobenzoic acid can lead to unwanted self-condensation. By starting with 2-nitro-6-bromobenzoic acid, the amine is effectively "masked." The acid is converted to a highly reactive acid chloride using thionyl chloride, which easily overcomes the steric hindrance to react with aniline. The subsequent step requires reducing the nitro group to an amine. Stannous chloride (


) in ethanol is the reagent of choice here because it provides a precise, chemoselective electron transfer mechanism that reduces the nitro group while leaving the sensitive carbon-bromine bond completely intact[4],[5].
Route 3: Direct Amide Coupling (The Peptide Approach)

Mechanism & Causality: This route attempts to couple 2-amino-6-bromobenzoic acid directly with aniline using uronium-based reagents (e.g., PyBOP, HATU). Why it underperforms: Aniline is a relatively weak nucleophile due to the delocalization of its lone pair into the aromatic ring. When you combine a weak nucleophile with an extremely sterically hindered electrophile, the activation energy barrier becomes insurmountable. The coupling reagents often hydrolyze or degrade before the desired amide bond can form, leading to poor yields and complex purification profiles.

Quantitative Data Comparison

The following table summarizes the practical efficiency of each route based on standard laboratory scale-up metrics.

Performance MetricRoute 1: Isatoic AnhydrideRoute 2: Nitro-ReductionRoute 3: Direct Coupling
Overall Yield 75% - 85% 65% - 75% (over 2 steps)30% - 40%
Crude Purity High (>90%)Moderate (Requires recrystallization)Low (Significant byproducts)
Scalability Excellent GoodPoor
Cost Efficiency HighVery High (Cheap reagents)Low (Expensive coupling agents)
E-Factor (Waste) Low (CO2 byproduct)High (Heavy metal tin waste)High (Urea byproducts)

Visualizing the Synthetic Workflows

SyntheticRoutes StartA 5-Bromoisatoic Anhydride + Aniline Product 2-Amino-6-bromo-N-phenylbenzamide (CAS: 2845128-73-4) StartA->Product Base/Heat (Ring Opening) - CO2 StartB 2-Nitro-6-bromobenzoic Acid + Aniline IntermediateB 2-Nitro-6-bromo-N-phenylbenzamide StartB->IntermediateB SOCl2 then Aniline (Amidation) StartC 2-Amino-6-bromobenzoic Acid + Aniline StartC->Product PyBOP/DIPEA (Direct Coupling) IntermediateB->Product SnCl2/HCl or Fe (Chemoselective Reduction)

Figure 1: Parallel synthetic workflows for 2-Amino-6-bromo-N-phenylbenzamide.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following step-by-step methodologies incorporate physical self-validation checkpoints so you can confirm reaction success in real-time.

Protocol A: Isatoic Anhydride Ring-Opening (Recommended)
  • Reagent Preparation: Suspend 5-bromoisatoic anhydride (1.0 eq) and aniline (1.2 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Activation: Add a catalytic amount of base (e.g., DMAP, 0.1 eq) to accelerate the nucleophilic attack. Heat the mixture to 60–80 °C.

  • Self-Validation (Kinetic Indicator): Monitor the reaction for the evolution of

    
     gas. The cessation of bubbling serves as your primary visual indicator that the ring-opening and decarboxylation sequence is complete (typically within 2–4 hours)[3].
    
  • Workup: Cool to room temperature and pour the mixture into ice-cold water. The product will precipitate. Filter, wash with 1M HCl (to remove excess aniline), and dry under vacuum.

Protocol B: Nitro-Reduction Pathway ( Method)

Step 1: Amidation

  • Reflux 2-nitro-6-bromobenzoic acid with thionyl chloride (

    
    ) for 2 hours. Remove excess 
    
    
    
    under vacuum to yield the crude acid chloride.
  • Dissolve the acid chloride in anhydrous DCM and add dropwise to a cooled (0 °C) solution of aniline (1.1 eq) and triethylamine (1.5 eq) in DCM. Stir for 4 hours, then perform an aqueous workup to isolate 2-nitro-6-bromo-N-phenylbenzamide.

Step 2: Chemoselective Reduction

  • Dissolve the nitro intermediate (1.0 eq) in ethanol. Add stannous chloride dihydrate (

    
    , 4.0 eq)[4]. Heat to reflux for 2–4 hours.
    
  • Self-Validation & Emulsion Resolution: Remove ethanol under reduced pressure. Basify the aqueous residue with 10% NaOH until pH > 10. Observation: A thick, gelatinous white precipitate of tin hydroxides will form.

  • Critical Step: Attempting to extract this directly will result in an unbreakable emulsion. You must filter the entire basified mixture through a tightly packed pad of Celite[4]. A properly filtered aqueous phase will yield a clean, rapid phase separation during the subsequent ethyl acetate extraction.

  • Extract the filtrate with ethyl acetate, wash with brine, dry over

    
    , and concentrate to yield the final product.
    

References

  • Title: Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening Source: ACS Publications / PubMed Central URL: 1

  • Title: Identification and development of 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one inhibitors targeting bromodomains within the Switch/Sucrose Non-Fermenting complex Source: Semantic Scholar URL: 2

  • Title: One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines Source: PubMed Central (NIH) URL: 3

  • Title: Synthesis of 4-amino-N-(2-chlorophenyl)benzamide (Technical Support Center) Source: BenchChem URL: 4

  • Title: What groups can be reduced by Sn/HCl? Source: Chemistry Stack Exchange URL: 5

Sources

Safety Operating Guide

2-Amino-6-bromo-N-phenylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Protocol

Disposing of 2-Amino-6-bromo-N-phenylbenzamide (CAS: 2845128-73-4) requires strict adherence to halogenated organic waste protocols.[1][2] Unlike simple organic amides, the presence of the bromine atom at the C6 position dictates that this compound must be segregated from non-halogenated waste streams to prevent the formation of toxic byproducts (such as brominated dioxins) during downstream incineration.

This guide provides a self-validating disposal system designed to protect both the researcher and the environment, ensuring compliance with EPA (RCRA) and REACH standards.[1]

Chemical Identity & Hazard Characterization

Before disposal, the waste generator must validate the chemical identity to ensure the correct waste stream is selected.

Property Data
Chemical Name 2-Amino-6-bromo-N-phenylbenzamide
CAS Number 2845128-73-4
Molecular Formula C₁₃H₁₁BrN₂O
Waste Classification Halogenated Organic (Solid or Liquid)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Acute Toxicity (Oral)
Critical Requirement Do NOT mix with non-halogenated solvents.

Scientist’s Note: The amide bond is relatively stable, but the aryl bromide moiety makes this compound a candidate for high-temperature incineration.[1] Standard low-temp incineration used for simple hydrocarbons is insufficient and can lead to incomplete combustion and release of corrosive hydrogen bromide (HBr) gas [1].[1]

Waste Segregation Strategy

The most common failure point in laboratory waste management is improper segregation. For 2-Amino-6-bromo-N-phenylbenzamide, you must utilize a dedicated Halogenated Waste Stream .[1]

The Segregation Logic (DOT Visualization)

The following decision tree illustrates the critical decision points for segregating this specific compound.

WasteSegregation Start Waste Generation: 2-Amino-6-bromo-N-phenylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture, Mother Liquor) StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->StreamA Pack in double-lined polyethylene bags HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck NonHalogenCheck Is the solvent Non-Halogenated? (e.g., MeOH, EtOAc) HalogenCheck->NonHalogenCheck No StreamB STREAM B: Halogenated Solvent Waste (Label: Halogenated Organic Liquid) HalogenCheck->StreamB Yes StreamC STREAM C: Non-Halogenated Solvent Waste (Must be treated as Halogenated due to Solute) NonHalogenCheck->StreamC Contaminated with >1% Br compound

Figure 1: Decision matrix for segregating 2-Amino-6-bromo-N-phenylbenzamide waste. Note that even if dissolved in non-halogenated solvents (like methanol), the presence of the brominated solute often mandates disposal in the halogenated stream depending on concentration [2].[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Expired reagent, filter cakes, contaminated gloves, weighing boats.[1]

  • Containment: Collect solids in a wide-mouth high-density polyethylene (HDPE) jar or a double-lined yellow hazardous waste bag.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: Contains 2-Amino-6-bromo-N-phenylbenzamide (Halogenated)."

  • Deactivation (Optional but Recommended): For small quantities of pure reactive intermediate, chemical deactivation is rarely done in-lab due to the stability of the benzamide.[1] Direct incineration is safer.

  • Disposal Path: Transfer to the facility’s hazardous waste accumulation area. This waste must be sent to a RCRA-permitted incinerator capable of handling halogenated organics (requires scrubbers for HBr) [3].[1]

Protocol B: Liquid Waste (Solutions)

Applicable to: HPLC effluent, reaction mother liquors.[1]

  • Compatibility Check: Ensure the waste container is compatible with the solvent. HDPE is generally resistant to amides and common organic solvents.

  • The "Trace" Rule: If the concentration of 2-Amino-6-bromo-N-phenylbenzamide is >1000 ppm (0.1%) , the entire solvent mixture must be classified as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., Ethanol).[1]

    • Reasoning: Fuel blending facilities (often used for non-halogenated solvents) have strict limits on halogen content (typically <1000 ppm) to prevent corrosion and toxic emissions [4].

  • pH Adjustment: If the solution is acidic (e.g., from an acid workup), neutralize to pH 6–9 before adding to the organic waste drum to prevent container corrosion or gas evolution.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent environmental release.

PPE Requirements:

  • Nitrile gloves (double-gloved recommended).[1]

  • Safety goggles.

  • Lab coat.[3]

  • N95 or P100 respirator (if powder is fine/dusty).

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) Assess 2. Assess State Alert->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Sweep 3. Wet Sweep (Cover with wet paper towels to suppress dust) SolidSpill->Sweep Prevent Dust Absorb 3. Absorb (Use Vermiculite or Universal Absorbent Pads) LiquidSpill->Absorb Contain Flow Collect 4. Collect (Place in wide-mouth jar) Sweep->Collect Absorb->Collect Clean 5. Decontaminate Surface (Soap & Water Wash) Collect->Clean

Figure 2: Operational workflow for containing and cleaning spills of 2-Amino-6-bromo-N-phenylbenzamide.

Regulatory Compliance & "Cradle-to-Grave"

As a generator, you retain liability for the waste until it is destroyed.[1]

  • US EPA (RCRA): While this specific compound may not have a unique "U" or "P" list code, it falls under Process Waste rules.[1] If it exhibits toxicity characteristics, it must be coded accordingly.[4] Most often, it is disposed of under the generic code for Ignitable (D001) (if in solvent) or Toxic waste streams managed by incineration.

  • Halogen Content: The bromine atom mandates that this waste be treated in facilities equipped with acid gas scrubbers to capture HBr formed during combustion.

  • Drain Disposal: STRICTLY PROHIBITED. Halogenated aromatics are persistent and toxic to aquatic life.[1] Under no circumstances should this be flushed down the sink [5].

References

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 2-Amino-6-bromo-3-nitropyridine (Analogous Halogenated Pyridine/Benzamide Hazards).[1] Retrieved from [Link][1]

  • EPA (United States Environmental Protection Agency). (n.d.).[1] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[5] Retrieved from [Link][1]

  • ScienceMadness Wiki. (2025).[1] Proper Disposal of Chemicals: Halogenated and Aromatic Compounds.[2][6] Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Segregating Halogenated Solvents. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-6-bromo-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Bulletin: Safety, Handling, and Operational Protocols for 2-Amino-6-bromo-N-phenylbenzamide

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and researchers with field-proven, self-validating methodologies for handling 2-Amino-6-bromo-N-phenylbenzamide (CAS: 2845128-73-4). This document synthesizes physicochemical hazard data with rigorous operational logistics to ensure absolute safety and experimental integrity in the laboratory.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the structural causality behind the compound's hazards. 2-Amino-6-bromo-N-phenylbenzamide features a brominated aromatic ring coupled with an aniline (2-amino) moiety.

  • Dermal Toxicity & Sensitization: The bromo substituent significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum. Halogenated anilines are notorious for causing severe skin sensitization and, upon systemic absorption, can induce methemoglobinemia [1].

  • Inhalation Risk: As a solid powder with a molecular weight of 291.14 g/mol , it is highly prone to aerosolization. Inhalation of halogenated benzamide dust leads to acute respiratory irritation [2].

  • Stability: The compound is photo-sensitive and prone to oxidation, requiring storage in a dark place under an inert atmosphere at room temperature [3].

Quantitative Data & Hazard Implications
Property / MetricValueHazard ImplicationRequired Mitigation / PPE
CAS Number 2845128-73-4Unique identifier for trackingN/A
Molecular Weight 291.14 g/mol Fine particulate nature; easily aerosolizedN99/P2 Respirator or Fume Hood
Storage Conditions Dark, Inert Atm, RTPhoto/Air-sensitive degradationAmber vials, Argon/N2 purge
Key Functional Groups Bromo, Amino, AmideHigh lipophilicity; skin sensitizationDouble Nitrile Gloves (8-mil outer)
Physical State Solid (Powder)Dust generation during transferAnti-static tools, wet-wipe cleanup

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated anilines. The following matrix must be strictly adhered to:

  • Hand Protection (Double Gloving): Wear a 4-mil nitrile inner glove and an 8-mil nitrile outer glove. Causality: Latex offers poor chemical resistance to lipophilic aromatics. The crystalline nature of the powder can cause micro-abrasions in the outer glove; the inner glove acts as a fail-safe barrier.

  • Respiratory Protection: All open-container handling must occur inside a calibrated fume hood or Class II Type A2 Biological Safety Cabinet. If handling outside a hood is unavoidable (e.g., bulk transfer), a full-face particle respirator type N99 (US) or P2 (EN 143) is mandatory [2].

  • Eye/Face Protection: ANSI Z87.1 or EN 166 certified splash goggles. Safety glasses are inadequate due to the risk of airborne dust settling behind the lenses.

G Start Pre-Entry Prep (Inspect PPE) Gloves1 Don Inner Gloves (Nitrile, 4mil) Start->Gloves1 Coat Don Lab Coat (Chemical Resistant) Gloves1->Coat Resp Don Respirator (N99/P2 or Hood) Coat->Resp Eyes Don Safety Goggles (EN 166 / ANSI) Resp->Eyes Gloves2 Don Outer Gloves (Nitrile, 8mil) Eyes->Gloves2 Work Handle 2-Amino-6-bromo- N-phenylbenzamide Gloves2->Work Degown1 Remove Outer Gloves (Inside-out technique) Work->Degown1 Degown2 Remove Goggles & Resp Degown1->Degown2 Degown3 Remove Coat & Inner Gloves Degown2->Degown3 Wash Wash Hands & Validate Degown3->Wash

Step-by-step PPE gowning and de-gowning workflow for handling halogenated benzamides.

Operational Plan: Self-Validating Handling Protocol

To ensure absolute safety and experimental reproducibility, utilize this self-validating workflow for weighing and transferring the compound:

Step 1: Pre-Weighing Validation

  • Action: Verify fume hood airflow (target: 80-100 fpm). Inflate nitrile gloves slightly before donning to check for micro-tears.

  • Causality: Validating negative pressure ensures that any aerosolized API is pulled away from the operator's breathing zone.

Step 2: Static Elimination

  • Action: Pass an anti-static gun (e.g., Zerostat) over the micro-spatula and weigh boat before opening the chemical vial.

  • Causality: Halogenated benzamides are highly prone to static cling. Eliminating static prevents the powder from repelling off the spatula, which causes workspace contamination and inaccurate dosing.

Step 3: Precision Transfer

  • Action: Transfer the required mass. Immediately recap the amber storage vial and purge it with Argon or Nitrogen before returning it to storage.

  • Validation: The analytical balance must return to exactly 0.000 g after taring and removing the weigh boat. If the balance fluctuates, it indicates static interference or micro-drafts, meaning powder may have aerosolized.

Spill Response and Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited, as it generates a massive inhalation hazard [1]. Follow this validated cleanup protocol:

Step 1: Containment via Wet-Wipe Method Dampen absorbent laboratory pads with a suitable solvent (e.g., ethanol or soapy water) and gently lay them over the spilled powder. Causality: The liquid binds the fine particulates, preventing them from becoming airborne during the physical wiping process.

Step 2: Collection & Segregation Carefully fold the wipes inward, trapping the powder. Place all contaminated wipes, weigh boats, and outer gloves into a designated, sealable hazardous waste container labeled for "Halogenated Organic Solid Waste."

Step 3: Decontamination Validation Perform a final wipe of the surface with a clean, damp white cloth. Validation: If the cloth shows any discoloration or particulate residue, the surface is still contaminated. Repeat Step 1 until the validation cloth remains pristine.

SpillResponse Spill Powder Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Fume Hood Assess->Major Clean Wet Wipe Method (Avoid Dust Formation) Minor->Clean Evac Evacuate Area & Notify EHS Major->Evac Waste Seal in Hazardous Waste Container Clean->Waste

Logical decision tree for 2-Amino-6-bromo-N-phenylbenzamide spill response and containment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.